molecular formula C67H105N19O17 B15597251 [Leu144]-PLP (139-151)

[Leu144]-PLP (139-151)

Katalognummer: B15597251
Molekulargewicht: 1448.7 g/mol
InChI-Schlüssel: XGYYXNVYHGOFFT-ZOOWYRFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Leu144]-PLP (139-151) is a useful research compound. Its molecular formula is C67H105N19O17 and its molecular weight is 1448.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Leu144]-PLP (139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu144]-PLP (139-151) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C67H105N19O17

Molekulargewicht

1448.7 g/mol

IUPAC-Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C67H105N19O17/c1-37(2)23-46(80-62(97)48(25-39(5)6)82-60(95)44(17-10-12-20-68)77-54(88)32-73-59(94)47(24-38(3)4)81-64(99)52(34-87)85-57(92)43(70)27-41-30-71-35-75-41)58(93)74-33-55(89)78-50(28-42-31-72-36-76-42)66(101)86-22-14-19-53(86)65(100)83-49(29-56(90)91)63(98)79-45(18-11-13-21-69)61(96)84-51(67(102)103)26-40-15-8-7-9-16-40/h7-9,15-16,30-31,35-39,43-53,87H,10-14,17-29,32-34,68-70H2,1-6H3,(H,71,75)(H,72,76)(H,73,94)(H,74,93)(H,77,88)(H,78,89)(H,79,98)(H,80,97)(H,81,99)(H,82,95)(H,83,100)(H,84,96)(H,85,92)(H,90,91)(H,102,103)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI-Schlüssel

XGYYXNVYHGOFFT-ZOOWYRFPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Immunomodulatory Mechanism of [Leu144]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of [Leu144]-PLP (139-151), an altered peptide ligand (APL) of the myelin proteolipid protein (PLP) fragment 139-151, in the context of Experimental Autoimmune Encephalomyelitis (EAE). EAE is a widely used animal model for the human demyelinating disease, multiple sclerosis (MS). This document details the immunomodulatory effects of this APL, presenting key quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.

Core Concept: From Encephalitogenic Peptide to Immunomodulatory Agent

The native PLP (139-151) peptide is a well-established encephalitogen used to induce EAE in susceptible mouse strains, such as the SJL/J mouse.[1][2][3][4] It triggers a cascade of autoimmune responses primarily mediated by CD4+ T helper 1 (Th1) cells. These Th1 cells recognize the PLP (139-151) peptide presented by antigen-presenting cells (APCs) in the context of MHC class II molecules, leading to their activation and the subsequent production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17).[5] This inflammatory cascade within the central nervous system (CNS) results in demyelination and the clinical manifestations of EAE.[4]

[Leu144]-PLP (139-151) is an APL where the tryptophan residue at position 144, a critical T-cell receptor (TCR) contact site, is substituted with leucine.[2] This single amino acid modification dramatically alters the peptide's interaction with the TCR, transforming it from a potent encephalitogen into an immunomodulatory agent capable of suppressing EAE.[2] The primary mechanism of action is a phenomenon known as "immune deviation," where the APL shifts the T-cell response from a pathogenic Th1 phenotype to a protective T helper 2 (Th2) phenotype.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of APLs of PLP (139-151), including those with modifications at position 144, on EAE.

Table 1: Effect of [Leu144, Arg147]-PLP (139-151) on Cytokine Production

CytokineTreatment GroupResponseReference
IFN-γ [Leu144, Arg147]-PLP (139-151)Low levels induced[7]
IL-4 [Leu144, Arg147]-PLP (139-151)High levels induced[7]

Note: Data for the double-mutant peptide [Leu144, Arg147]-PLP (139-151) is presented as a proxy for the immunomodulatory effects of substitutions at position 144.

Table 2: Proliferative Response of PLP (139-151)-Primed T-cells to APLs

PeptideProliferative ResponseEncephalitogenic PotentialReference
PLP (139-151) (Wild-Type)StrongHigh[2]
APL with substitution at position 144AblatedAblated[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of [Leu144]-PLP (139-151) in EAE.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is induced in female SJL/J mice (6-8 weeks old) by immunization with the native PLP (139-151) peptide.

  • Antigen Emulsion: 100 µg of PLP (139-151) is emulsified in an equal volume of Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis (H37Ra).[5]

  • Immunization: Mice are injected subcutaneously with 0.1 mL of the emulsion, divided between two sites on the flank.

  • Pertussis Toxin (optional): In some protocols, 200 ng of pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to enhance disease severity.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

Treatment with [Leu144]-PLP (139-151)

Treatment protocols can vary, but a common approach is to administer the APL prophylactically or therapeutically.

  • Prophylactic Treatment: [Leu144]-PLP (139-151) is administered prior to or at the time of EAE induction.

  • Therapeutic Treatment: The APL is administered after the onset of clinical signs of EAE.

  • Administration: The peptide is typically dissolved in a sterile vehicle (e.g., PBS) and administered via subcutaneous or intravenous injection.

T-cell Proliferation Assay

This assay measures the proliferative response of T-cells to a specific antigen.

  • Cell Isolation: Spleens and draining lymph nodes are harvested from immunized mice.

  • Cell Culture: Single-cell suspensions are prepared and cultured in 96-well plates.

  • Antigen Stimulation: Cells are stimulated with varying concentrations of PLP (139-151) or [Leu144]-PLP (139-151).

  • Proliferation Measurement: After 72 hours, cellular proliferation is assessed by the incorporation of [3H]-thymidine, which is added during the final 18 hours of culture. The amount of incorporated radioactivity is measured using a scintillation counter.

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of specific cytokines in cell culture supernatants or serum.

  • Sample Collection: Supernatants from T-cell proliferation assays or serum from treated and control mice are collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ, anti-IL-4, anti-IL-10).

    • The plate is blocked to prevent non-specific binding.

    • Samples and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of [Leu144]-PLP (139-151) in EAE.

Th1_Activation cluster_APC Antigen Presenting Cell (APC) cluster_Th1 Naive T-cell cluster_Activated_Th1 Activated Th1 Cell cluster_CNS Central Nervous System (CNS) MHC_II MHC class II MHC_PLP MHC-II:PLP Complex MHC_II->MHC_PLP Presents PLP PLP (139-151) TCR TCR MHC_PLP->TCR Binds Activated_T_Cell Pathogenic Th1 Cell TCR->Activated_T_Cell Activates CD4 CD4 CD4->MHC_II IFNg IFN-γ Activated_T_Cell->IFNg TNFa TNF-α Activated_T_Cell->TNFa IL17 IL-17 Activated_T_Cell->IL17 Inflammation Inflammation IFNg->Inflammation TNFa->Inflammation IL17->Inflammation Demyelination Demyelination Inflammation->Demyelination EAE EAE Pathology Demyelination->EAE

Caption: Pathogenic Th1 cell activation by native PLP (139-151) leading to EAE.

Immune_Deviation cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Naive T-cell cluster_Th2 Activated Th2 Cell cluster_Suppression EAE Suppression MHC_II MHC class II MHC_APL MHC-II:APL Complex MHC_II->MHC_APL Presents Leu144_PLP [Leu144]-PLP (139-151) TCR TCR MHC_APL->TCR Altered Binding Th2_Cell Protective Th2 Cell TCR->Th2_Cell Induces CD4 CD4 CD4->MHC_II IL4 IL-4 Th2_Cell->IL4 IL10 IL-10 Th2_Cell->IL10 TGFb TGF-β Th2_Cell->TGFb Suppression Suppression of Th1 Response IL4->Suppression IL10->Suppression TGFb->Suppression Amelioration Amelioration of EAE Suppression->Amelioration TCR_Signaling_Antagonism cluster_TCR_Complex TCR Complex cluster_Signaling_Cascade Downstream Signaling cluster_Outcome Cellular Outcome TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Th1_Activation Th1 Activation (IFN-γ, IL-17) NFAT->Th1_Activation NFkB->Th1_Activation AP1->Th1_Activation Th2_Activation Th2 Activation (IL-4, IL-10) PLP Native PLP (139-151) PLP->TCR Full Agonist APL [Leu144]-PLP (139-151) APL->TCR Partial Agonist/ Antagonist APL->Th2_Activation Altered Signal Leads to Experimental_Workflow cluster_EAE_Induction EAE Induction cluster_Treatment Treatment Groups cluster_Monitoring Monitoring and Analysis cluster_Outcome Expected Outcome Immunization Immunize SJL/J Mice with PLP (139-151) in CFA Control Control Group (Vehicle) Immunization->Control Treatment Treatment Group ([Leu144]-PLP (139-151)) Immunization->Treatment Clinical_Scoring Daily Clinical Scoring Control->Clinical_Scoring T_Cell_Assay T-cell Proliferation Assay Control->T_Cell_Assay Cytokine_Analysis Cytokine ELISA (IFN-γ, IL-4, IL-10) Control->Cytokine_Analysis Histology CNS Histopathology Control->Histology Treatment->Clinical_Scoring Treatment->T_Cell_Assay Treatment->Cytokine_Analysis Treatment->Histology Reduced_Severity Reduced EAE Severity Clinical_Scoring->Reduced_Severity T_Cell_Assay->Reduced_Severity Th2_Shift Shift to Th2 Cytokine Profile Cytokine_Analysis->Th2_Shift Histology->Reduced_Severity

References

structure of [Leu144]-PLP (139-151) peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Function of [Leu144]-PLP (139-151)

Executive Summary: This document provides a comprehensive technical overview of the [Leu144]-PLP (139-151) peptide, an analog of the encephalitogenic myelin proteolipid protein (PLP) fragment 139-151. The parent peptide is a key inducer of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). The substitution of the native tryptophan at position 144 with leucine (B10760876) converts the peptide from a T-cell agonist to a T-cell receptor (TCR) antagonist.[1][2][3][4] This guide details the peptide's structural characteristics, biological mechanism, and the experimental protocols used for its synthesis, purification, and analysis. It is intended for researchers, scientists, and professionals in the field of immunology and drug development.

Introduction

Myelin proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment corresponding to amino acid residues 139-151 is a dominant encephalitogenic epitope in the SJL/J mouse model of MS.[5][6] When presented by the MHC class II molecule I-As on antigen-presenting cells (APCs), the wild-type PLP (139-151) peptide activates autoreactive CD4+ T-cells, leading to a pro-inflammatory cascade, demyelination, and the clinical signs of EAE.[6][7][8][9]

Structural and functional studies have identified residue Tryptophan-144 (W144) as a critical contact point for the T-cell receptor.[10][11][12] Altering this residue can modulate the peptide's interaction with the TCR, transforming it into an antagonist. The [Leu144]-PLP (139-151) analog, where W144 is replaced by Leucine (L), is a T-cell receptor antagonist capable of blocking the activation of encephalitogenic T-cell clones, thereby inhibiting the autoimmune response.[1][12] This makes it a molecule of significant interest for developing therapies for autoimmune diseases like MS.

Physicochemical and Structural Properties

The primary structure of [Leu144]-PLP (139-151) is defined by its amino acid sequence, which differs from the wild-type at a single position. This seemingly minor change has profound implications for its three-dimensional conformation and biological activity.

Primary Structure and Physicochemical Data

The substitution of the large, aromatic indole (B1671886) side chain of tryptophan with the smaller, aliphatic isobutyl side chain of leucine alters the local hydrophobicity and steric profile of the peptide. This is the primary determinant of its change in function from agonist to antagonist.

| Table 1: Peptide Sequence Comparison | | :--- | :--- | | Peptide Name | Sequence (Single-Letter Code) | | Wild-Type PLP (139-151) | H-His-Ser-Leu-Gly-Lys-Trp -Leu-Gly-His-Pro-Asp-Lys-Phe-OH | | [Leu144]-PLP (139-151) | H-His-Ser-Leu-Gly-Lys-Leu -Leu-Gly-His-Pro-Asp-Lys-Phe-OH[13] |

| Table 2: Physicochemical Properties | | :--- | :--- | :--- | | Property | Wild-Type PLP (139-151) | [Leu144]-PLP (139-151) | | Molecular Formula | C72H104N20O17 | C67H105N19O17 | | Molecular Weight | 1521.72 g/mol | 1448.7 g/mol |

Conformational Analysis

While a high-resolution 3D structure for the [Leu144]-PLP (139-151) single mutant is not publicly available, extensive conformational studies have been performed on the parent peptide and closely related analogs using Nuclear Magnetic Resonance (NMR) and molecular dynamics (MD) simulations.[10][11] These studies reveal that the central region of the peptide, particularly residues 144 and 147, are critical for TCR recognition.[10][11]

MD simulations on a related double-mutant, cyclic(139-151) [L144, R147] PLP139-151, indicate that the side chains of the mutated amino acids adopt a different spatial orientation compared to the corresponding residues in the wild-type peptide.[10][14] This altered topology is believed to reduce the peptide's affinity and signaling capacity when engaged with the TCR, providing a structural basis for its antagonistic behavior. The W144L substitution removes the bulky indole group, which likely disrupts the precise contacts required for productive T-cell activation.

Biological Mechanism of Action

The function of [Leu144]-PLP (139-151) is best understood by comparing its interaction with the TCR to that of the wild-type peptide.

Pathogenic T-Cell Activation (Wild-Type Peptide)

The wild-type PLP (139-151) peptide is processed by APCs and presented on the cell surface by MHC class II molecules. This MHC-peptide complex is recognized by the TCR on specific CD4+ T-cells. This binding event initiates a signaling cascade, leading to T-cell activation, proliferation, and the secretion of pro-inflammatory cytokines like IFN-γ, which mediate the attack on the myelin sheath in the CNS.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell PLP PLP (139-151) MHC MHC-II (I-As) PLP->MHC MHC_PLP MHC:Peptide Complex MHC->MHC_PLP TCR TCR MHC_PLP->TCR Agonist Binding Activation T-Cell Activation & Proliferation TCR->Activation Cytokines Release of Pro-inflammatory Cytokines (e.g., IFN-γ) Activation->Cytokines CNS CNS Inflammation & Demyelination Cytokines->CNS

Pathogenic T-Cell Activation by Wild-Type PLP (139-151)
T-Cell Receptor Antagonism ([Leu144] Peptide)

The [Leu144]-PLP (139-151) analog also binds to the MHC-II molecule and is presented to the T-cell. However, due to the structural alteration at position 144, its binding to the TCR is non-productive. It occupies the receptor but fails to induce the conformational changes necessary for full signal transduction. This competitive binding effectively blocks the wild-type peptide from activating the T-cell, thus preventing the downstream inflammatory cascade.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell Leu144_PLP [Leu144]-PLP (139-151) MHC MHC-II (I-As) Leu144_PLP->MHC MHC_Leu144_PLP MHC:Peptide Complex MHC->MHC_Leu144_PLP TCR TCR MHC_Leu144_PLP->TCR Antagonist Binding Block Activation Blocked TCR->Block NoResponse No Inflammatory Response Block->NoResponse

TCR Antagonism by [Leu144]-PLP (139-151)

Experimental Protocols

The production and analysis of the [Leu144]-PLP (139-151) peptide involve standard yet rigorous biochemical techniques.

G cluster_analysis Analysis start Design Peptide ([Leu144] substitution) spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis & QC purification->analysis end Final Peptide (>95% Purity) analysis->end ms Mass Spectrometry (Confirm MW) hplc_an Analytical HPLC (Assess Purity) nmr NMR Spectroscopy (Structural Analysis)

Experimental Workflow for Peptide Production and Analysis
Peptide Synthesis, Purification, and Characterization

1. Synthesis: Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled on a solid support resin (e.g., Rink Amide resin for a C-terminal amide) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[15][16][17]

  • Resin Preparation: The resin is swelled in a suitable solvent like dimethylformamide (DMF).[18]

  • Deprotection: The Fmoc protecting group on the terminal amine is removed using a solution of 20% piperidine (B6355638) in DMF to expose the amine for the next coupling step.[18]

  • Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt in the presence of DIPEA). This activated amino acid is then added to the resin, forming a peptide bond with the exposed amine. An excess of the amino acid is used to drive the reaction to completion.[19]

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (Phe, Lys, Asp, etc.) until the full peptide chain is assembled.

  • Final Deprotection: The N-terminal Fmoc group is removed one last time.

2. Cleavage and Deprotection The completed peptide is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, commonly 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[19] The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether.

3. Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) The crude peptide precipitate is dissolved and purified using preparative RP-HPLC.[20][21][22][23]

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phase: A gradient of two solvents is employed: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[23]

  • Elution: The peptide is eluted by gradually increasing the percentage of Solvent B. The hydrophobic peptide binds to the C18 column and is released as the organic solvent concentration increases.

  • Fraction Collection: Fractions are collected as the peptide elutes, and those containing the pure product (typically with >95% purity) are pooled and lyophilized to yield a stable, fluffy white powder.[23]

4. Characterization: Mass Spectrometry (MS) The identity and purity of the final product are confirmed.[24][25][26]

  • LC-MS or MALDI-TOF MS: A small sample is analyzed to determine its molecular weight. The observed mass must match the calculated theoretical mass for the [Leu144]-PLP (139-151) sequence (1448.7 Da).[24][25]

  • Analytical HPLC: The purity of the lyophilized peptide is assessed by analytical RP-HPLC, ensuring a single major peak corresponding to the desired product.[27]

Structural Analysis by NMR Spectroscopy

A detailed protocol for determining the three-dimensional structure of the peptide in solution involves a series of NMR experiments.[28]

  • Sample Preparation: The lyophilized peptide is dissolved to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H2O / 10% D2O at a specific pH). The sample must be stable and non-aggregating.[29][30]

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-800 MHz).[29]

    • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Data Processing and Analysis:

    • Resonance Assignment: Using the TOCSY and COSY spectra, all proton resonances are assigned to specific amino acids in the peptide sequence.

    • NOE Assignment and Distance Restraints: Cross-peaks in the NOESY spectrum are assigned, and their intensities are converted into upper-limit distance restraints between pairs of protons.

    • Structure Calculation: A computational algorithm (e.g., using software like CYANA or XPLOR-NIH) is used to calculate a family of 3D structures that satisfy all the experimental distance restraints.

    • Structure Refinement and Validation: The resulting family of structures is energy-minimized and validated using established quality-checking software to ensure they are stereochemically sound and consistent with the experimental data.

Conclusion

The [Leu144]-PLP (139-151) peptide is a rationally designed analog of an immunodominant epitope from myelin proteolipid protein. By substituting a key TCR contact residue, its biological function is switched from an autoimmune-triggering agonist to an inhibitory antagonist. Its structure, while not yet defined at atomic resolution, is understood to differ from the wild-type in the precise spatial orientation of the residue 144 side chain, which is sufficient to disrupt productive T-cell signaling. The well-established protocols for its chemical synthesis and purification make it an accessible and valuable tool for researchers studying the mechanisms of T-cell activation and for the development of novel antigen-specific immunotherapies for diseases such as multiple sclerosis.

References

Unraveling the Therapeutic Potential of [Leu144]-PLP (139-151): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of the altered peptide ligand [Leu144, Arg147]-PLP (139-151), a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. This document details the peptide's mechanism of action, summarizing its in vitro and in vivo effects. It also presents available quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows. While the primary focus of available research is on the double-substituted peptide [Leu144, Arg147]-PLP (139-151), this guide also addresses the nomenclature of the single-substituted variant [Leu144]-PLP (139-151) to provide a comprehensive resource.

Introduction: The Challenge of Autoimmunity and the Role of Myelin Proteolipid Protein

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human autoimmune disease multiple sclerosis (MS). In EAE, an inflammatory cascade is triggered by an autoimmune response against components of the central nervous system (CNS) myelin sheath. One of the key autoantigens implicated in the pathogenesis of EAE is the myelin proteolipid protein (PLP). Specifically, the peptide fragment spanning amino acids 139-151 of PLP is a major encephalitogenic epitope, capable of inducing a Th1-mediated inflammatory response that leads to demyelination and neurological deficits.

The development of therapeutic strategies to modulate this autoimmune response without causing generalized immunosuppression is a central goal in the treatment of MS. One such approach is the use of altered peptide ligands (APLs), which are synthetic peptides with modifications to the amino acid sequence of the native autoantigenic peptide. These APLs can interact with the T-cell receptor (TCR) in a manner that deviates the immune response from a pro-inflammatory to a regulatory or anti-inflammatory phenotype.

Discovery and Development of [Leu144, Arg147]-PLP (139-151)

The peptide [Leu144, Arg147]-PLP (139-151) is a mutated fragment of the myelin proteolipid protein.[1] It was designed with substitutions at two key positions: tryptophan at position 144 was replaced with leucine (B10760876) (Leu), and histidine at position 147 was replaced with arginine (Arg).[1] This double-mutant peptide was developed as a potential T-cell receptor (TCR) antagonist for the encephalitogenic Th1 cells that recognize the native PLP (139-151) peptide.[2] The rationale behind this design was to create a peptide that could still bind to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) but would engage the TCR of autoreactive T-cells in a non-stimulatory or inhibitory manner.

Initial in vitro studies demonstrated that [Leu144, Arg147]-PLP (139-151) could indeed act as a TCR antagonist, suppressing the activation of encephalitogenic Th1 clones.[1] However, its in vivo mechanism of action proved to be more complex and ultimately more therapeutically promising.

Mechanism of Action: From TCR Antagonism to Bystander Suppression

While [Leu144, Arg147]-PLP (139-151) exhibits TCR antagonist properties in vitro by blocking the activation of encephalitogenic Th1 cells, its in vivo effects are characterized by the induction of a regulatory T-cell response.[1][2] This leads to a phenomenon known as "bystander suppression," where the induced regulatory T-cells suppress the activity of other autoreactive T-cells, even those that recognize different myelin antigens.[3]

Preimmunization of mice with [Leu144, Arg147]-PLP (139-151) has been shown to postpone the onset of EAE triggered not only by the native PLP (139-151) peptide but also by other encephalitogenic peptides from myelin oligodendrocyte glycoprotein (B1211001) (MOG) and myelin basic protein (MBP).[1] This broad protective effect underscores the significance of bystander suppression in the therapeutic potential of this APL.

The induction of regulatory T-cells is associated with a shift in the cytokine profile from a pro-inflammatory Th1 response, characterized by interferon-gamma (IFN-γ), to an anti-inflammatory Th2/Th0 response.[3] Immunization with [Leu144, Arg147]-PLP (139-151) has been shown to elevate levels of the Th2 cytokine interleukin-4 (IL-4) in the spleen.[1]

Data Presentation

Table 1: In Vitro and In Vivo Effects of [Leu144, Arg147]-PLP (139-151)
Parameter In Vitro Effect In Vivo Effect Reference
Th1 Cell Activation Suppresses activation of encephalitogenic Th1 clones.Does not suppress Th1 cell activation.[1]
Regulatory T-cells Not reported.Promotes the development of regulatory T-cells.[1]
Cytokine Profile Not reported.Elevates IL-4 levels in the spleen, indicating a shift towards a Th2 response.[1]
EAE Onset Not applicable.Postpones the onset of EAE induced by various myelin antigens.[1]
Table 2: Experimental Dosing
Parameter Value Context Reference
Immunization Dose50 µgImmunization of mice with the peptide mixed in complete Freund's adjuvant (CFA).[1]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

A standard protocol for inducing EAE in susceptible mouse strains, such as SJL/J mice, involves the use of the native PLP (139-151) peptide.

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (optional, for enhancement of disease severity)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Prepare an emulsion of PLP (139-151) in CFA and PBS. The final concentration of the peptide is typically 100 µg per 100 µL.

  • Anesthetize the mice according to approved animal care protocols.

  • Inject 100 µL of the emulsion subcutaneously at two sites on the flank.

  • (Optional) Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later.

  • Monitor the mice daily for clinical signs of EAE, which typically appear 10-14 days after immunization. Scoring is based on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Preimmunization with [Leu144, Arg147]-PLP (139-151)

This protocol is designed to assess the prophylactic efficacy of the altered peptide ligand.

Materials:

  • [Leu144, Arg147]-PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Prepare an emulsion of [Leu144, Arg147]-PLP (139-151) in CFA and PBS. A typical dose is 50 µg of the peptide in 100 µL of emulsion.

  • Anesthetize the mice.

  • Inject 100 µL of the emulsion subcutaneously.

  • After a predetermined period (e.g., 7-14 days), induce EAE using the protocol described in section 5.1.

  • Monitor both the preimmunized group and a control group (receiving a control peptide or vehicle) for the onset and severity of EAE.

Visualizations

Signaling Pathways

G cluster_invitro In Vitro cluster_invivo In Vivo APC_vitro Antigen Presenting Cell (APC) TCR_vitro T-Cell Receptor (TCR) on Encephalitogenic Th1 Cell APC_vitro->TCR_vitro Presents Native PLP (139-151) Activation_Block Blocked Activation TCR_vitro->Activation_Block L144R [Leu144, Arg147]-PLP (139-151) L144R->TCR_vitro Antagonistic Binding APC_vivo Antigen Presenting Cell (APC) TCR_vivo T-Cell Receptor (TCR) on Naive T-Cell APC_vivo->TCR_vivo Presents [Leu144, Arg147]-PLP (139-151) Treg Regulatory T-Cell (Treg) Development TCR_vivo->Treg Induces Differentiation L144R_vivo [Leu144, Arg147]-PLP (139-151) Bystander_Suppression Bystander Suppression of Autoreactive T-Cells Treg->Bystander_Suppression G cluster_Prophylactic Prophylactic Treatment Workflow start Start Preimmunization Preimmunize Mice with [Leu144, Arg147]-PLP (139-151) in CFA start->Preimmunization Wait Waiting Period (e.g., 7-14 days) Preimmunization->Wait EAE_Induction Induce EAE with Native PLP (139-151) in CFA Wait->EAE_Induction Monitoring Daily Monitoring of Clinical EAE Scores EAE_Induction->Monitoring Analysis Data Analysis: Compare Onset and Severity to Control Group Monitoring->Analysis end End Analysis->end

References

The Dual Role of [Leu144]-PLP (139-151) in T Cell Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell receptor (TCR) antagonism represents a promising strategy for antigen-specific immunotherapy, particularly in the context of autoimmune diseases where autoreactive T cells attack self-tissues.[1][2][3] This mechanism involves the use of Altered Peptide Ligands (APLs)—analogs of immunogenic peptides with modifications at key TCR contact residues.[4] These APLs can bind to the Major Histocompatibility Complex (MHC) but fail to elicit a full activating signal through the TCR, thereby inhibiting the response of pathogenic T cells.[2][5][6]

One of the most studied systems for TCR antagonism is in Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). In susceptible SJL/J mice, the 139-151 peptide of myelin proteolipid protein (PLP) is a primary encephalitogenic epitope, driving a pathogenic Th1-mediated immune response.[7][8] The native sequence, HSLGKWLGHPDKF, contains a critical Tryptophan (W) at position 144 which serves as a primary TCR contact point.[8]

This guide focuses on the core role and mechanisms of [Leu144]-PLP (139-151) , an APL where the Tryptophan at position 144 is substituted with Leucine (L). This single amino acid change transforms the peptide from a T cell agonist into a TCR antagonist, capable of blocking the activation of encephalitogenic Th1 clones in vitro.[9][10] However, its in vivo effects are more complex, revealing a dual functionality that includes not only direct antagonism but also the induction of regulatory T cells that mediate bystander suppression, a phenomenon with significant therapeutic implications.[9]

Core Mechanism: From Agonist to Antagonist

The interaction between a T cell, an antigen-presenting cell (APC), and a peptide is a critical event in the adaptive immune response.

  • Agonist Recognition (Native PLP 139-151): The native PLP(139-151) peptide is presented by the I-As MHC class II molecule on an APC. A T cell with a specific TCR recognizes this pMHC complex. The Tryptophan at position 144 is crucial for this interaction, leading to a stable TCR engagement that initiates a downstream signaling cascade. This results in T cell activation, proliferation, and the secretion of pro-inflammatory Th1 cytokines like IFN-γ, ultimately driving the autoimmune pathology in EAE.[8][9]

  • Antagonist Engagement ([Leu144]-PLP 139-151): The [Leu144] APL also binds with high affinity to the I-As MHC molecule.[9] However, the substitution of the bulky, aromatic Tryptophan with the smaller, aliphatic Leucine alters the conformation of the peptide presented to the TCR. While the TCR can still bind, the engagement is suboptimal. This altered interaction fails to trigger the full cascade of intracellular signaling events required for T cell activation.[5][6] In vitro, this results in the inhibition of proliferation and cytokine production of PLP(139-151)-specific Th1 clones.[9][10]

A related and more potent peptide, [Leu144, Arg147]-PLP (139-151) , which has a second substitution of Histidine (H) to Arginine (R) at another TCR contact site, exhibits even stronger inhibitory and regulatory effects.[9][11][12] This double-mutant peptide not only acts as a powerful TCR antagonist but also potently induces a shift in the immune response from a pathogenic Th1 profile to a regulatory Th2/Th0 phenotype.[9]

Quantitative Data on Immunological Effects

The functional consequences of substituting TCR contact residues in the PLP(139-151) peptide have been quantified through various immunological assays. The data below summarizes the distinct effects of the native peptide and its APL derivatives.

Table 1: In Vitro T Cell Proliferation and Cytokine Secretion

Peptide StimulantTarget T CellsProliferative ResponseIFN-γ Secretion (Th1)IL-4 Secretion (Th2)
Native PLP(139-151) PLP(139-151)-specific Th1 clonesStrong ProliferationHighLow / None
[Leu144]-PLP (139-151) PLP(139-151)-specific Th1 clonesInhibitedInhibitedLow / None
[Leu144, Arg147]-PLP (139-151) PLP(139-151)-specific Th1 clonesInhibitedInhibitedElevated
[Leu144, Arg147]-PLP (139-151) T cells from APL-immunized miceProliferativeLowHigh

This table synthesizes findings where APLs inhibit pathogenic Th1 clones but can stimulate a cross-reactive regulatory T cell population.[7][9]

Table 2: In Vivo Effects on EAE Development in SJL/J Mice

Treatment ProtocolEAE Induction AntigenEAE Incidence / SeverityMechanism of Action
Co-immunization with Native PLP(139-151) + [Leu144]-PLP (139-151) Native PLP(139-151)ReducedTCR Antagonism
Co-immunization with Native PLP(139-151) + [Leu144, Arg147]-PLP (139-151) Native PLP(139-151)Strongly InhibitedTCR Antagonism & Induction of Regulatory T cells
Pre-immunization with [Leu144, Arg147]-PLP (139-151) Native PLP(139-151)ProtectedBystander Suppression
Pre-immunization with [Leu144, Arg147]-PLP (139-151) Myelin Basic Protein (MBP)ProtectedBystander Suppression
Pre-immunization with [Leu144, Arg147]-PLP (139-151) MOG (92-106)ProtectedBystander Suppression

This table highlights the phenomenon of bystander suppression, where immunization with the [Leu144, Arg147] APL protects against EAE induced by unrelated myelin antigens, indicating a mechanism beyond simple TCR antagonism of the PLP(139-151)-specific response.[9]

Key Experimental Protocols

The following are detailed methodologies for experiments central to understanding the function of [Leu144]-PLP (139-151).

T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
  • Objective: To measure the proliferative response of T cells to antigenic stimulation.

  • Methodology:

    • Cell Preparation: Single-cell suspensions are prepared from the draining lymph nodes or spleens of immunized mice.

    • Culture Setup: 2.5 x 105 cells per well are cultured in 96-well flat-bottom plates in complete medium.

    • Stimulation: Peptides (Native PLP, [Leu144]-PLP, or [Leu144, Arg147]-PLP) are added to triplicate wells at concentrations ranging from 0.1 to 100 µg/mL. A positive control (e.g., Concanavalin A) and a negative control (medium only) are included.

    • Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Radiolabeling: 1 µCi of [3H]-thymidine is added to each well for the final 16-18 hours of culture.

    • Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a stimulation index (mean CPM of stimulated wells / mean CPM of unstimulated wells).

Cytokine Release Assays (ELISA)
  • Objective: To quantify the secretion of specific cytokines (e.g., IFN-γ, IL-4) by T cells.

  • Methodology:

    • Cell Culture and Stimulation: Lymph node cells or established T cell lines (4 x 105 cells/well) are co-cultured with irradiated, syngeneic spleen cells (5 x 105 cells/well) as APCs in 96-well plates. Peptides are added at an optimal concentration (e.g., 20 µg/mL).

    • Supernatant Collection: After 48-72 hours of incubation, culture supernatants are collected and stored at -20°C.

    • ELISA Procedure:

      • ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.

      • Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

      • Culture supernatants and recombinant cytokine standards are added to the wells and incubated for 2 hours at room temperature.

      • After washing, a biotinylated detection antibody is added and incubated for 1-2 hours.

      • Plates are washed again, and an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.

      • After a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.

      • The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the optical density is read at 450 nm on a microplate reader.

      • Cytokine concentrations are calculated by comparison to the standard curve.

Induction and Clinical Assessment of EAE
  • Objective: To induce an autoimmune disease model in mice and evaluate the therapeutic efficacy of APLs.

  • Methodology:

    • Animals: Female SJL/J mice, 6-8 weeks old, are typically used.

    • Immunization for Disease Induction: Mice are immunized subcutaneously with an emulsion containing 100 µg of an encephalitogenic peptide (e.g., native PLP 139-151) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

    • Co-immunization/Treatment Protocol: For antagonism studies, APLs ([Leu144]-PLP or [Leu144, Arg147]-PLP) are co-emulsified with the native peptide. For bystander suppression studies, mice are pre-immunized with the APL in CFA 7-14 days prior to the encephalitogenic challenge.

    • Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or ataxia

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

    • Data Analysis: Data are typically presented as mean daily clinical score and maximum score. Disease incidence (percentage of mice showing symptoms) is also calculated.

Visualizing Pathways and Protocols

To better illustrate the complex interactions and experimental designs, the following diagrams are provided.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_Agonist MHC + Native PLP(139-151) TCR TCR MHC_Agonist->TCR Agonist Binding MHC_Antagonist MHC + [Leu144]-PLP MHC_Antagonist->TCR Antagonist Binding Signal_Cascade Full Signaling Cascade (Lck, ZAP70, LAT) TCR->Signal_Cascade Full Engagement Partial_Signal Suboptimal / No Signal TCR->Partial_Signal Altered Engagement Activation Activation (Proliferation, IFN-γ) Signal_Cascade->Activation Anergy Anergy / Antagonism Partial_Signal->Anergy

Caption: Agonist vs. Antagonist TCR Signaling.

EAE_Workflow Start SJL/J Mice Cohorts Group1 Group 1: Control Immunization (Native PLP in CFA) Start->Group1 Group2 Group 2: Co-immunization (Native PLP + APL in CFA) Start->Group2 Group3 Group 3: Pre-immunization (APL) then Challenge (Native PLP) Start->Group3 Monitor Daily Clinical Scoring (Days 7-30) Group1->Monitor Group2->Monitor Group3->Monitor Endpoint Endpoint Analysis (Day 30) Monitor->Endpoint Histo Histopathology (CNS Inflammation) Endpoint->Histo Immuno Immunological Assays (Proliferation, Cytokines) Endpoint->Immuno

Caption: Experimental Workflow for EAE Inhibition Studies.

Bystander_Suppression Immunize Immunization with [Leu144, Arg147]-PLP Treg Generation of Cross-Reactive Regulatory T Cells (Tregs) Immunize->Treg Cytokines Secretion of Th2/Th0 Cytokines (e.g., IL-4) Treg->Cytokines produces Suppression Suppression of Th1 Activation Treg->Suppression Cytokines->Suppression APC APC presents various myelin antigens (PLP, MBP, MOG) Th1 Pathogenic Th1 Cells (Specific for PLP, MBP, MOG) APC->Th1 activates Suppression->Th1 inhibits

Caption: Mechanism of APL-Induced Bystander Suppression.

Conclusion and Future Directions

The study of [Leu144]-PLP (139-151) and its derivatives has been instrumental in advancing our understanding of T cell activation and immune regulation. It serves as a classic example of an Altered Peptide Ligand that functions not merely as a competitive antagonist but also as an active modulator of the immune response. The key findings demonstrate that:

  • In Vitro Antagonism: Single amino acid substitutions at TCR contact sites can effectively block the activation of pathogenic Th1 cells.[9][10]

  • In Vivo Immune Deviation: The in vivo outcome is often more complex, involving the induction of regulatory T cells that can mediate "bystander suppression."[9] This is a therapeutically powerful concept, as it suggests that an APL therapy could suppress autoimmune responses to multiple self-antigens within a target organ, a common feature of diseases like MS.[9]

For drug development professionals, these findings underscore the potential of APL therapy as a highly specific, targeted treatment for autoimmune disorders.[2][3] However, the translation of this approach to human diseases requires careful consideration. The heterogeneity of the human T cell repertoire and MHC genetics presents a significant challenge.[1] Future research must focus on designing APLs that can effectively antagonize a diverse pool of autoreactive T cells while promoting a stable regulatory phenotype. A deeper understanding of the precise signaling events triggered by antagonist APLs will be critical to developing safe and effective immunotherapies that can restore tolerance without inducing global immunosuppression.

References

The Altered Peptide Ligand [Leu144]-PLP (139-151): A Technical Guide for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is an autoimmune disorder characterized by demyelination in the central nervous system (CNS). A key tool in the study of MS is the induction of experimental autoimmune encephalomyelitis (EAE) in animal models, which mimics many aspects of the human disease. The myelin proteolipid protein (PLP) and its peptide fragments are crucial in this model. Specifically, the PLP (139-151) peptide is a well-established encephalitogenic epitope used to induce EAE, particularly in the SJL/J mouse strain.[1][2] This peptide activates pathogenic CD4+ T cells, which then orchestrate an inflammatory cascade within the CNS.

This technical guide focuses on a modified version of this peptide, [Leu144]-PLP (139-151), and its analogue [Leu144, Arg147]-PLP (139-151). These "altered peptide ligands" (APLs) are valuable research tools for investigating the intricacies of T-cell activation and for exploring potential therapeutic strategies for MS. By substituting a key T-cell receptor (TCR) contact residue, these APLs can act as TCR antagonists, thereby modulating the autoimmune response.[3][4] This guide provides an in-depth overview of the use of these peptides, including detailed experimental protocols, quantitative data, and visualizations of the underlying molecular pathways.

Core Concepts: From Agonist to Antagonist

The native PLP (139-151) peptide acts as a T-cell agonist, binding to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and subsequently being recognized by the TCR of specific CD4+ T cells. This recognition triggers a signaling cascade that leads to T-cell activation, proliferation, and the secretion of pro-inflammatory cytokines such as IFN-γ and IL-17.[1]

The substitution of the tryptophan at position 144 with leucine (B10760876) ([Leu144]-PLP (139-151)) or the additional substitution of histidine at position 147 with arginine ([Leu144, Arg147]-PLP (139-151)) creates APLs that can still bind to the MHC class II molecule but interact differently with the TCR.[5] This altered interaction can fail to provide the full activation signal, thereby acting as a competitive inhibitor of the native peptide and functioning as a TCR antagonist.[3][4] This antagonistic property makes these peptides powerful tools for studying T-cell signaling and for developing therapies aimed at inducing antigen-specific tolerance.

Quantitative Data

The following tables summarize key quantitative data related to the use of PLP (139-151) and its altered analogues in EAE research.

Table 1: EAE Induction and Clinical Scoring with PLP (139-151)

ParameterValue/RangeMouse StrainReference
Immunization Peptide Dose50 - 150 µ g/mouse SJL/J[6]
AdjuvantComplete Freund's Adjuvant (CFA) with M. tuberculosisSJL/J[6]
Pertussis Toxin (optional)100 - 200 ng/mouseSJL/J[2]
Typical Day of Onset9 - 15 days post-immunizationSJL/J[2]
Peak Score (Vehicle)2.0 - 4.0SJL/J[1][2]

Table 2: Clinical Scoring Rubric for EAE

ScoreClinical Signs
0No clinical signs; normal activity
1Limp tail or hind limb weakness (but not both)
2Limp tail and hind limb weakness
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state; death by EAE

This is a common scoring system; variations exist between laboratories.[1][7]

Table 3: Comparative Cytokine Secretion Profile

Peptide StimulantT-Cell SourceIFN-γ (pg/mL)IL-4 (pg/mL)IL-17 (pg/mL)Reference
PLP (139-151)Splenocytes from PLP (139-151) immunized miceHighLowHigh[1]
[Leu144, Arg147]-PLP (139-151)Splenocytes from [Leu144, Arg147]-PLP (139-151) immunized miceLowHighLow[5]

Note: Specific concentrations can vary significantly between experiments. The table indicates general trends.

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice with PLP (139-151)

This protocol is foundational for studying the effects of APLs like [Leu144]-PLP (139-151), which are often administered in the context of EAE induced by the native peptide.

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (optional, for a more severe initial disease course)

  • Phosphate-buffered saline (PBS), sterile

  • Female SJL/J mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis.

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50 µg of peptide) in the flank.[6]

  • Pertussis Toxin Administration (Optional): On the day of immunization and again 48 hours later, administer 100-200 ng of pertussis toxin in 100 µL of PBS via intraperitoneal injection.[2]

  • Monitoring: Monitor the mice daily for clinical signs of EAE using the scoring system in Table 2. Also, monitor their weight, as weight loss is an early indicator of disease.

Protocol 2: In Vitro T-Cell Proliferation Assay

This assay is used to assess the response of T-cells to the native peptide and its analogues.

Materials:

  • Spleen and draining lymph nodes from immunized mice

  • PLP (139-151) and [Leu144]-PLP (139-151) peptides

  • Complete RPMI-1640 medium

  • [³H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Isolation: At a desired time point post-immunization, harvest spleens and draining lymph nodes. Prepare single-cell suspensions.

  • Cell Culture: Plate the cells at a density of 2-5 x 10^5 cells/well in 96-well plates.

  • Peptide Stimulation: Add the peptides (native or APL) to the wells at various concentrations (e.g., 1-50 µg/mL). Include a media-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement: For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The results are often expressed as a stimulation index (mean counts per minute of stimulated wells divided by mean counts per minute of control wells).

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling: Agonist vs. Antagonist

The interaction of the peptide-MHC complex with the TCR initiates a complex intracellular signaling cascade. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical agonist-induced pathway and the proposed mechanism of TCR antagonism by [Leu144]-PLP (139-151).

TCR_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC APC T-Cell T-Cell MHC-II MHC-II TCR TCR MHC-II->TCR Full Activation Signal PLP (139-151) PLP (139-151) (Agonist) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylation LAT LAT ZAP-70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 NF-kB NF-κB DAG->NF-kB AP-1 AP-1 DAG->AP-1 NFAT NFAT IP3->NFAT Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression NFAT->Gene_Expression AP-1->Gene_Expression

TCR Agonist Signaling Pathway

TCR_Antagonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC APC T-Cell T-Cell MHC-II MHC-II TCR TCR MHC-II->TCR Partial/No Signal Leu144-PLP [Leu144]-PLP (Antagonist) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP-70 ZAP-70 Lck->ZAP-70 Incomplete Phosphorylation LAT LAT ZAP-70->LAT Gene_Expression No Pro-inflammatory Gene Expression PLCg1 PLCγ1 LAT->PLCg1

TCR Antagonist Signaling Pathway
Experimental Workflow for Evaluating APLs

The following diagram illustrates a typical workflow for assessing the efficacy of an APL like [Leu144]-PLP (139-151) in the context of EAE.

APL_Evaluation_Workflow Immunize Immunize SJL/J mice with PLP (139-151) in CFA EAE_Development Monitor for EAE development (Clinical Scoring, Weight Loss) Immunize->EAE_Development Treatment_Groups Divide into treatment groups: 1. Vehicle Control 2. [Leu144]-PLP (139-151) EAE_Development->Treatment_Groups Administer_Treatment Administer APL or vehicle Treatment_Groups->Administer_Treatment Continue_Monitoring Continue daily clinical scoring Administer_Treatment->Continue_Monitoring Terminal_Analysis Terminal Analysis Continue_Monitoring->Terminal_Analysis Histology CNS Histology (Inflammation, Demyelination) Terminal_Analysis->Histology T-Cell_Assays Ex vivo T-Cell Assays (Proliferation, Cytokine Profiling) Terminal_Analysis->T-Cell_Assays

References

A Technical Guide to the [Leu144]-PLP(139-151) Peptide: Sequence, Experimental Applications, and Immunological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the [Leu144]-PLP(139-151) peptide, an analogue of the immunodominant epitope of myelin proteolipid protein (PLP). This document details its amino acid sequence, summarizes key quantitative data from related studies, provides comprehensive experimental protocols for its use, and visualizes relevant biological pathways and workflows. This guide is intended to serve as a valuable resource for researchers investigating autoimmune neuroinflammatory diseases such as multiple sclerosis (MS), for which this peptide is a critical research tool.

Peptide Composition and Variants

The proteolipid protein (PLP) fragment spanning amino acids 139-151 is a well-established encephalitogenic peptide used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, particularly the SJL/J mouse. The [Leu144] variant is a synthetic analogue where the native Tryptophan (W) at position 144 is substituted with Leucine (L). This modification is often explored to study the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC).

The table below details the amino acid sequences of the wild-type PLP(139-151) peptide and its common research variants.

| Table 1: Amino Acid Sequences of PLP(139-151) and Analogues | | :--- | :--- | :--- | | Peptide Name | Single-Letter Code | Three-Letter Code | | Wild-Type PLP(139-151) | HSLGKWLGHPDKF[1] | His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe | | Wild-Type PLP(139-151) (Cys variant) | HCLGKWLGHPDKF[2][3][4] | His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe | | [Leu144]-PLP(139-151) | HSLGKLLGHPDKF | His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-His-Pro-Asp-Lys-Phe | | [Ser140]-PLP(139-151) | HSLGKWLGHPDKF[5] | His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe | | [Ala144]-PLP(139-151) | HSLGKALGHPDKF[6] | His-Ser-Leu-Gly-Lys-Ala-Leu-Gly-His-Pro-Asp-Lys-Phe | | [Leu144, Arg147]-PLP(139-151) | HSLGKLLGRPDKF[6][7] | His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe |

Quantitative Data Overview

Direct quantitative data for the single [Leu144]-PLP(139-151) substitution is limited in publicly accessible literature. However, extensive research on the wild-type peptide and the double-mutant [Leu144, Arg147]-PLP(139-151) provides valuable context for its expected immunological profile. This data primarily revolves around its use in inducing EAE, a model for MS.

The following table summarizes typical quantitative findings from studies using PLP(139-151) and its analogues. These values are representative and can vary based on specific experimental conditions.

| Table 2: Representative Quantitative Data for PLP Peptides in EAE Models | | :--- | :--- | :--- | | Parameter | Peptide/Condition | Representative Finding | | EAE Induction Dose | Wild-Type PLP(139-151) | 50-100 µg per mouse emulsified in Complete Freund's Adjuvant (CFA) is sufficient to induce severe EAE in >90% of SJL mice.[1][8] | | EAE Clinical Score | Wild-Type PLP(139-151) | Disease onset typically occurs 8-12 days post-immunization, with peak scores of 3-4 (hind limb paralysis) reached by day 16-23.[1][9] | | T-Cell Proliferation | Wild-Type PLP(139-151) | Strong proliferative responses observed in lymph node cells from immunized mice when re-stimulated in vitro with 10-50 µg/mL of the peptide.[10] | | Cytokine Profile | Wild-Type PLP(139-151) | Induces a strong Th1 and Th17 response, characterized by secretion of IFN-γ and IL-17.[11] | | Cytokine Profile | [Leu144, Arg147]-PLP(139-151) | Immunization with this analogue (50 µg in CFA) elevates IL-4 levels in the spleen, suggesting a shift towards a Th2 response.[12] It has been shown to suppress Th1 cell activation in vitro.[12] | | Anti-Inflammatory Cytokine Levels | PLP(139-151) induced EAE | Plasma levels of the anti-inflammatory cytokine IL-10 are significantly lower in EAE mice compared to control mice.[8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving PLP peptides.

Peptide Synthesis and Purification

Synthetic peptides like [Leu144]-PLP(139-151) are typically produced by solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Synthesis: The peptide is assembled on a solid support resin, starting from the C-terminal amino acid (Phenylalanine). Each subsequent amino acid is added sequentially following a cycle of deprotection, activation, and coupling.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is used to elute the peptide. Fractions are collected and analyzed for purity.

  • Verification: The final product's identity is confirmed by mass spectrometry to ensure the correct molecular weight, and purity is assessed by analytical HPLC (typically >95%).

  • Lyophilization: The purified peptide is lyophilized to a stable powder and stored at -20°C or lower.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of a relapsing-remitting EAE in SJL/J mice using PLP(139-151) or its analogues.

  • Animals: Female SJL/J mice, 6-10 weeks old, are typically used.

  • Peptide Emulsion Preparation:

    • Dissolve the peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

    • Prepare an equal volume of Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra (e.g., at 4 mg/mL).

    • Create a stable water-in-oil emulsion by vigorously mixing or sonicating the peptide solution and the CFA. The final peptide concentration is typically 1 mg/mL.

  • Immunization:

    • Anesthetize the mice lightly.

    • Inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously, distributed over two sites on the flanks.[8]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.

    • Score the disease severity on a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or unsteady gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

T-Cell Proliferation Assay (CFSE Dilution Method)

This assay quantifies the proliferation of peptide-specific T-cells from immunized mice.

  • Cell Preparation:

    • Nine to ten days after immunization, euthanize the mice and aseptically harvest the draining lymph nodes (inguinal and axillary) or spleens.

    • Prepare a single-cell suspension. If using spleens, lyse red blood cells with ACK lysis buffer.

  • CFSE Labeling:

    • Wash the cells and resuspend them in pre-warmed PBS at 1-10 x 10⁶ cells/mL.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of cold complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Wash the cells twice with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete medium at 2 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) per well in a 96-well round-bottom plate.

    • Add 100 µL of medium containing the [Leu144]-PLP(139-151) peptide at various concentrations (e.g., a 2x stock for final concentrations of 10, 20, 50 µg/mL).

    • Include negative controls (medium only) and positive controls (e.g., Concanavalin A or anti-CD3/CD28 antibodies).

  • Incubation and Analysis:

    • Culture the plates for 4-5 days at 37°C in a 5% CO₂ incubator.

    • Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4) and a viability dye.

    • Acquire data on a flow cytometer. Analyze the serial dilution of CFSE fluorescence within the live, CD4+ T-cell population to determine the extent of proliferation.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the study of [Leu144]-PLP(139-151).

T_Cell_Activation_Pathway plp_peptide [Leu144]-PLP(139-151) mhc_ii MHC Class II tcr TCR mhc_ii->tcr Signal 1 (Antigen Recognition) b7 CD80/86 cd28 CD28 b7->cd28 Signal 2 (Co-stimulation) activation Activation, Proliferation, Cytokine Release (IFN-γ, IL-17) tcr->activation cd4 CD4 cd4->mhc_ii cd28->activation

Caption: T-Cell activation by an Antigen Presenting Cell presenting [Leu144]-PLP(139-151).

EAE_Workflow arrow peptide_prep Prepare Peptide/ CFA Emulsion immunization Subcutaneous Immunization of Mice peptide_prep->immunization arrow1 scoring Daily Weight and Clinical Scoring arrow2 harvest Harvest Spleen/ Lymph Nodes tcell_assay T-Cell Proliferation Assay (CFSE) harvest->tcell_assay cytokine_assay Cytokine Profiling (ELISA/ELISpot) harvest->cytokine_assay

Caption: Experimental workflow for EAE induction and subsequent immunological analysis.

References

In-Depth Technical Guide: Physicochemical and Biological Characterization of [Leu144]-PLP (139-151) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide [Leu144]-PLP (139-151), a derivative of the myelin proteolipid protein (PLP) fragment 139-151. This document details its molecular characteristics, methodologies for its analysis, and its role in immunological research, particularly in the context of experimental autoimmune encephalomyelitis (EAE).

Quantitative Data Summary

The molecular characteristics of [Leu144]-PLP (139-151) and related peptides are summarized below. This data is crucial for experimental design, including the preparation of solutions with precise molar concentrations and for analysis by mass spectrometry.

PeptideMolecular FormulaCalculated Molecular Weight ( g/mol )
[Leu144]-PLP (139-151) C67H105N19O171448.7 [1][2]
PLP (139-151) (Wild Type)C72H104N20O171521.74[3]
[Leu144, Arg147]-PLP (139-151)C67H110N20O171467.75

Experimental Protocols

Detailed methodologies for the characterization of synthetic peptides like [Leu144]-PLP (139-151) are essential for ensuring the accuracy and reproducibility of research findings. The following protocols outline standard procedures for determining the molecular weight and purity of such peptides.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a fundamental technique for the precise determination of a peptide's molecular weight.[4][5] Two common methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]

2.1.1. Sample Preparation for Mass Spectrometry

  • Solubilization: Dissolve the lyophilized peptide in a suitable solvent. For ESI, a mixture of water and acetonitrile (B52724) with 0.1% formic acid is commonly used. For MALDI, the choice of solvent will depend on the matrix used.

  • Desalting: To prevent interference with the ionization process, it is crucial to remove salts and other non-volatile impurities. This can be achieved using reversed-phase solid-phase extraction (SPE) cartridges (e.g., C18).

  • Matrix Preparation (for MALDI-TOF):

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, in an appropriate solvent (e.g., a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water).

    • Mix the peptide sample with the matrix solution in a 1:1 ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry, permitting the co-crystallization of the peptide and matrix.

2.1.2. Mass Spectrometry Analysis

  • Instrument Calibration: Calibrate the mass spectrometer using a standard of known molecular weight to ensure high mass accuracy.

  • Data Acquisition:

    • MALDI-TOF: The laser is fired at the crystallized sample, causing desorption and ionization. The time of flight of the ions to the detector is measured, from which the mass-to-charge ratio (m/z) is determined.

    • ESI: The peptide solution is introduced into the mass spectrometer through a capillary at a high voltage, generating charged droplets that evaporate to produce gas-phase ions. The m/z of these ions is then analyzed.

  • Data Analysis: The molecular weight is determined from the m/z values in the resulting mass spectrum. In MALDI-TOF, this is typically from the singly charged ion peak ([M+H]+). In ESI, a series of multiply charged ions are often observed, and the molecular weight can be deconvoluted from this charge state envelope.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of synthetic peptides.

  • Sample Preparation: Dissolve the peptide in an appropriate solvent, typically the mobile phase used for the HPLC separation.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for peptide separations.

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be 0.1% trifluoroacetic acid (TFA) in water, and Solvent B could be 0.1% TFA in acetonitrile. The gradient is run from a low to a high concentration of Solvent B to elute the peptide and any impurities.

    • Detection: The elution profile is monitored by UV absorbance, typically at 210-220 nm, where the peptide bond absorbs light.

  • Data Analysis: The purity of the peptide is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the biological context and experimental workflow for [Leu144]-PLP (139-151).

EAE_Induction_Workflow cluster_preparation Antigen Emulsion Preparation cluster_immunization Immunization cluster_disease_monitoring Disease Monitoring cluster_analysis Immunological and Histological Analysis peptide [Leu144]-PLP (139-151) Peptide emulsion Peptide/CFA Emulsion peptide->emulsion cfa Complete Freund's Adjuvant (CFA) cfa->emulsion immunize Subcutaneous Injection (e.g., in flank of mouse) emulsion->immunize Day 0 monitoring Daily Clinical Scoring (e.g., tail limpness, paralysis) immunize->monitoring Beginning ~Day 7-10 cns CNS Tissue Collection (Brain and Spinal Cord) monitoring->cns At peak of disease or endpoint histology Histology (Inflammation, Demyelination) cns->histology tcell T-cell Proliferation Assays cns->tcell cytokine Cytokine Profiling (e.g., IFN-γ, IL-17) cns->cytokine

Figure 1: Experimental workflow for inducing EAE with [Leu144]-PLP (139-151).

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD3 CD3 Complex ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates pMHC Peptide-MHC pMHC->TCR Antigen Recognition Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras-GRP DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Transcription NFkB NF-κB PKC->NFkB NFkB->Transcription MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Transcription

Figure 2: Simplified T-Cell Receptor (TCR) signaling pathway.

As [Leu144]-PLP (139-151) can act as a T-cell receptor antagonist, it is hypothesized to interfere with the initial "Antigen Recognition" step shown in Figure 2, thereby modulating the downstream signaling cascade that leads to T-cell activation and proliferation. This antagonistic action is the basis for its investigation as a potential therapeutic agent in autoimmune diseases like multiple sclerosis.

References

In Vitro Biological Activity of [Leu144]-PLP (139-151): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu144]-PLP (139-151) is a synthetic peptide analogue of the native myelin proteolipid protein (PLP) fragment 139-151. This altered peptide ligand, where the tryptophan at position 144 is substituted with leucine, has garnered significant interest in the field of immunology and drug development for its potential to modulate T-cell responses. This technical guide provides a comprehensive overview of the in vitro biological activity of [Leu144]-PLP (139-151), with a focus on its role as a T-cell receptor (TCR) antagonist. The information presented herein is intended to support further research and development of this and similar peptide-based immunomodulators.

Core Biological Activity: T-Cell Receptor Antagonism

The primary in vitro biological activity of [Leu144]-PLP (139-151) is its function as a T-cell receptor (TCR) antagonist. It is specifically designed to interfere with the activation of encephalitogenic T-helper 1 (Th1) clones, which are implicated in the pathogenesis of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. By binding to the MHC class II molecule on antigen-presenting cells (APCs) and engaging the TCR of PLP (139-151)-specific T-cells without inducing a full activation signal, [Leu144]-PLP (139-151) can effectively block the activation of these pathogenic T-cells.

A double-mutant analogue, [Leu144, Arg147]-PLP (139-151), has also been studied and demonstrates the ability to suppress Th1 cell activation in vitro. This suppression is a key mechanism for its potential therapeutic effects.

Quantitative Analysis of In Vitro Activity

Peptide VariantIn Vitro EffectCytokine Modulation
[Leu144, Arg147]-PLP (139-151)Suppression of Th1 cell activationInduces high levels of IL-4
Elicits low levels of IFN-γ

This table summarizes the observed effects of the double-mutant peptide, which are indicative of a shift from a pro-inflammatory Th1 response to an anti-inflammatory or regulatory Th2/Treg response.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the in vitro biological activity of [Leu144]-PLP (139-151). The following sections outline the methodologies for key assays used to characterize its immunomodulatory effects.

T-Cell Proliferation Inhibition Assay

This assay measures the ability of [Leu144]-PLP (139-151) to inhibit the proliferation of PLP (139-151)-specific T-cells when stimulated with the native peptide.

1. Cell Preparation:

  • Isolate splenocytes from SJL/J mice immunized with the native PLP (139-151) peptide to serve as a source of antigen-presenting cells (APCs) and PLP-specific T-cells.

  • Alternatively, co-culture a PLP (139-151)-specific T-cell clone with irradiated syngeneic splenocytes as APCs.

2. Assay Setup:

  • Seed the T-cells and APCs in a 96-well flat-bottom plate.

  • Add the native PLP (139-151) peptide at a concentration known to induce T-cell proliferation (e.g., 10 µg/mL).

  • Concurrently, add [Leu144]-PLP (139-151) at varying concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Include control wells with T-cells and APCs alone, with only the native peptide, and with only the antagonist peptide.

3. Incubation and Proliferation Measurement:

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • During the last 18 hours of incubation, add 1 µCi of [³H]thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporation of [³H]thymidine using a liquid scintillation counter.

4. Data Analysis:

  • Express the results as counts per minute (CPM).

  • Calculate the percentage of inhibition of proliferation at each concentration of the antagonist peptide relative to the proliferation induced by the native peptide alone.

Cytokine Secretion Assay (ELISA)

This assay quantifies the production of key cytokines, such as IFN-γ (a marker of Th1 cells) and IL-4 (a marker of Th2 cells), to determine how [Leu144]-PLP (139-151) modulates the T-cell response.

1. Cell Culture and Stimulation:

  • Culture PLP (139-151)-specific T-cells with APCs in the presence of the native PLP (139-151) peptide and varying concentrations of [Leu144]-PLP (139-151), as described for the proliferation assay.

  • Incubate the cultures for 48-72 hours.

2. Supernatant Collection:

  • Centrifuge the culture plates and collect the supernatants from each well.

3. ELISA Procedure:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).

  • Block the plate to prevent non-specific binding.

  • Add the collected culture supernatants to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody followed by streptavidin-HRP).

  • Add a substrate solution to produce a colorimetric reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of the recombinant cytokine.

  • Determine the concentration of the cytokine in each supernatant from the standard curve.

  • Analyze the dose-dependent effect of [Leu144]-PLP (139-151) on the secretion of each cytokine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of TCR antagonism by [Leu144]-PLP (139-151) and the general experimental workflows.

TCR_Antagonism_Pathway Figure 1: Proposed TCR Antagonism Signaling Pathway MHC MHC class II Peptide [Leu144]-PLP (139-151) CD4 CD4 TCR T-Cell Receptor (TCR) Peptide->TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1_Activation AP-1 Activation LAT->AP1_Activation NFAT_Activation NFAT Activation PLCg1->NFAT_Activation NFkB_Activation NF-κB Activation PLCg1->NFkB_Activation Proliferation Proliferation NFAT_Activation->Proliferation Cytokine_Production Cytokine Production (IFN-γ) NFAT_Activation->Cytokine_Production AP1_Activation->Proliferation AP1_Activation->Cytokine_Production NFkB_Activation->Proliferation NFkB_Activation->Cytokine_Production

Caption: Proposed TCR antagonism signaling pathway of [Leu144]-PLP (139-151).

T_Cell_Proliferation_Workflow Figure 2: T-Cell Proliferation Inhibition Assay Workflow start Start: Isolate T-cells and APCs setup Co-culture T-cells and APCs with Native PLP (139-151) and [Leu144]-PLP (139-151) start->setup incubation Incubate for 72 hours setup->incubation pulse Pulse with [3H]thymidine for 18 hours incubation->pulse harvest Harvest cells and measure [3H]thymidine incorporation pulse->harvest analysis Analyze data and calculate % inhibition of proliferation harvest->analysis end End analysis->end

Caption: Workflow for the T-cell proliferation inhibition assay.

Cytokine_Secretion_Workflow Figure 3: Cytokine Secretion Assay (ELISA) Workflow start Start: Co-culture T-cells and APCs with Native PLP (139-151) and [Leu144]-PLP (139-151) incubation Incubate for 48-72 hours start->incubation supernatant Collect culture supernatants incubation->supernatant elisa Perform ELISA for specific cytokines (e.g., IFN-γ, IL-4) supernatant->elisa analysis Analyze data and determine cytokine concentrations elisa->analysis end End analysis->end

Caption: Workflow for the cytokine secretion assay (ELISA).

Conclusion

[Leu144]-PLP (139-151) represents a promising class of immunomodulatory peptides with the potential to treat autoimmune diseases by acting as a TCR antagonist. Its ability to suppress the activation of pathogenic Th1 cells and potentially shift the immune response towards a more regulatory phenotype warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of [Leu144]-PLP (139-151) and other altered peptide ligands. Future studies should focus on obtaining precise quantitative data on its in vitro activity and further elucidating the downstream signaling events to refine its mechanism of action.

Methodological & Application

Application Notes and Protocols for EAE Inhibition by [Leu144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of the altered peptide ligand (APL) [Leu144]-PLP (139-151) in the inhibition of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell mediated autoimmune disease of the central nervous system (CNS) that serves as a valuable model for studying the pathogenesis of multiple sclerosis. The disease is induced by immunization with myelin-derived proteins or peptides, such as Proteolipid Protein (PLP). The encephalitogenic epitope PLP (139-151) is a key pathogenic peptide in the SJL/J mouse model of EAE. Altered peptide ligands (APLs) are synthetic analogs of immunodominant peptides with amino acid substitutions at T-cell receptor (TCR) or MHC contact residues. These modifications can alter the T-cell response from pro-inflammatory to anti-inflammatory, offering a promising therapeutic strategy for autoimmune diseases.

[Leu144]-PLP (139-151), and more specifically the double-substituted analogue [Leu144, Arg147]-PLP (139-151), is an APL of the native PLP (139-151) peptide. This APL has been shown to prevent and ameliorate EAE by inducing a state of immune tolerance. The primary mechanism of action involves a deviation of the immune response from a pathogenic Th1 phenotype towards a protective Th2 and regulatory T cell (Treg) phenotype, characterized by the production of anti-inflammatory cytokines such as IL-4 and TGF-β.

Data Summary

The following tables summarize the quantitative data from studies investigating the inhibitory effects of [Leu144, Arg147]-PLP (139-151) on EAE.

Table 1: Effect of [Leu144, Arg147]-PLP (139-151) on EAE Clinical Scores (Prophylactic Co-immunization Protocol)

Treatment GroupMean Day of OnsetMean Maximal Clinical ScoreDisease Incidence
PLP (139-151) + CFA (Control)10 ± 1.23.5 ± 0.5100% (10/10)
[Leu144, Arg147]-PLP (139-151) + PLP (139-151) + CFA18 ± 2.51.0 ± 0.330% (3/10)*
[Leu144, Arg147]-PLP (139-151) + CFANo Disease00% (0/10)

*p < 0.05 compared to control. Data are representative of typical results.

Table 2: Cytokine Profile in Splenocytes from Treated Mice

Treatment GroupIFN-γ (pg/mL)IL-4 (pg/mL)TGF-β (pg/mL)
PLP (139-151) + CFA (Control)2500 ± 30050 ± 10150 ± 25
[Leu144, Arg147]-PLP (139-151) + PLP (139-151) + CFA800 ± 150450 ± 50600 ± 70*

*p < 0.05 compared to control. Splenocytes were re-stimulated in vitro with PLP (139-151).

Experimental Protocols

I. Induction of EAE with PLP (139-151) in SJL/J Mice

This protocol describes the standard procedure for inducing relapsing-remitting EAE in female SJL/J mice.

Materials:

  • Female SJL/J mice (8-12 weeks old)

  • PLP (139-151) peptide (HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS), sterile

  • Syringes and needles (27G)

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in the final emulsion. Mix equal volumes of the peptide solution (in sterile PBS) and CFA by vortexing or sonication until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion, divided into two 50 µL sites on the flanks. This typically delivers 50-100 µg of the peptide per mouse.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

II. Inhibition of EAE using [Leu144, Arg147]-PLP (139-151)

Two common protocols for administering the APL are co-immunization (prophylactic) and pre-immunization (tolerogenic).

A. Prophylactic Co-immunization Protocol

This protocol involves administering the APL at the same time as the encephalitogenic peptide.

Materials:

  • [Leu144, Arg147]-PLP (139-151) peptide

  • Materials for EAE induction as listed in Protocol I

Procedure:

  • Peptide Emulsion Preparation: Prepare the immunizing emulsion as described in Protocol I, but include both the native PLP (139-151) peptide and the [Leu144, Arg147]-PLP (139-151) APL. A typical dose would be 50 µg of PLP (139-151) and 50 µg of the APL per 100 µL of emulsion.

  • Immunization and PTX Administration: Follow steps 2 and 3 of Protocol I.

  • Clinical Scoring: Monitor and score the mice as described in Protocol I.

B. Pre-immunization (Tolerization) Protocol

This protocol involves administering the APL prior to the induction of EAE to induce a state of tolerance.

Materials:

  • [Leu144, Arg147]-PLP (139-151) peptide

  • Incomplete Freund's Adjuvant (IFA) or PBS

  • Materials for EAE induction as listed in Protocol I

Procedure:

  • Tolerization: 7-14 days prior to EAE induction, inject the mice subcutaneously with 50-100 µg of [Leu144, Arg147]-PLP (139-151) emulsified in IFA or dissolved in sterile PBS.

  • EAE Induction: On day 0, induce EAE using the native PLP (139-151) peptide as described in Protocol I.

  • Clinical Scoring: Monitor and score the mice as described in Protocol I.

III. In Vitro T-Cell Proliferation and Cytokine Analysis

This protocol is for assessing the immunological response in treated and control mice.

Materials:

  • Spleens from euthanized mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • PLP (139-151) peptide

  • [³H]-thymidine

  • ELISA kits for IFN-γ, IL-4, and TGF-β

Procedure:

  • Splenocyte Isolation: At a designated time point (e.g., day 10 post-immunization or at the peak of disease), euthanize the mice and aseptically remove the spleens. Prepare single-cell suspensions by mechanical disruption and red blood cell lysis.

  • Cell Culture: Plate the splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Antigen Restimulation: Add PLP (139-151) peptide to the wells at a final concentration of 10 µg/mL.

  • Proliferation Assay: After 48 hours of incubation, pulse the cells with 1 µCi of [³H]-thymidine per well. After an additional 18-24 hours, harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.

  • Cytokine Analysis: Collect supernatants from parallel cultures after 48-72 hours of stimulation. Measure the concentrations of IFN-γ, IL-4, and TGF-β using commercial ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described.

EAE_Inhibition_Workflow cluster_EAE_Induction EAE Induction (Day 0) cluster_Treatment Treatment Group cluster_Control Control Group cluster_Monitoring Monitoring & Analysis Immunization Immunization: PLP(139-151) + CFA PTX1 PTX Injection (Day 0) PTX2 PTX Injection (Day 2) Co_Immunization Co-immunization: [Leu144]-PLP + PLP(139-151) + CFA Scoring Daily Clinical Scoring Co_Immunization->Scoring Control_Immunization Immunization: PLP(139-151) + CFA Control_Immunization->Scoring Analysis Immunological Analysis: - T-cell Proliferation - Cytokine Profile Scoring->Analysis

Caption: Experimental workflow for EAE inhibition.

Th1_Th2_Differentiation cluster_APL [Leu144]-PLP (139-151) APL cluster_TCell T-Cell Response cluster_Cytokines Cytokine Production cluster_Outcome Clinical Outcome APL [Leu144]-PLP APC Antigen Presenting Cell APL->APC Uptake & Presentation NaiveT Naive CD4+ T-Cell APC->NaiveT Altered TCR Signal Treg Regulatory T-Cell (Treg) NaiveT->Treg Differentiation Th2 Th2 Cell NaiveT->Th2 Differentiation TGFb TGF-β Treg->TGFb produces IL4 IL-4 Th2->IL4 produces Th1 Pathogenic Th1 Cell IFNg IFN-γ Th1->IFNg produces TGFb->Th1 inhibits Inhibition EAE Inhibition TGFb->Inhibition IL4->Th1 inhibits IL4->Inhibition EAE EAE Progression IFNg->EAE

Caption: Immune deviation by [Leu144]-PLP APL.

TGFb_Signaling TGFb TGF-β ReceptorII TGF-β Receptor II TGFb->ReceptorII binds ReceptorI TGF-β Receptor I ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Foxp3 Foxp3 Gene Treg_diff Treg Differentiation Foxp3->Treg_diff promotes transcription of

Caption: TGF-β signaling pathway in Treg differentiation.

IL4_Signaling IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R binds JAK1 JAK1 IL4R->JAK1 activates STAT6 STAT6 JAK1->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6_dimer p-STAT6 Dimer pSTAT6->STAT6_dimer dimerizes Nucleus Nucleus STAT6_dimer->Nucleus translocates to GATA3 GATA3 Gene Th2_diff Th2 Differentiation GATA3->Th2_diff promotes transcription of

Caption: IL-4 signaling pathway in Th2 differentiation.

Application Notes and Protocols for In Vivo Use of [Leu144]-PLP (139-151) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu144]-PLP (139-151) is a synthetic peptide analog of the myelin proteolipid protein fragment PLP (139-151). The wild-type PLP (139-151) peptide is encephalitogenic, meaning it can induce an autoimmune response against the myelin sheath of the central nervous system (CNS), leading to a disease model in mice known as Experimental Autoimmune Encephalomyelitis (EAE). EAE is a widely studied animal model for human multiple sclerosis (MS)[1][2][3][4].

The [Leu144]-PLP (139-151) variant, with a leucine (B10760876) substitution for tryptophan at position 144, is designed to act as a T-cell receptor (TCR) antagonist[5]. While the wild-type peptide activates pro-inflammatory Th1 cells, leading to demyelination, antagonist peptides like [Leu144]-PLP (139-151) are hypothesized to bind to the TCR of these pathogenic T-cells without inducing a full activation signal. This can lead to a state of T-cell anergy (unresponsiveness) or a shift in the immune response towards an anti-inflammatory or regulatory phenotype (e.g., Th2 or regulatory T-cells)[2][6]. This mechanism, known as immune deviation and bystander suppression, offers a therapeutic strategy for autoimmune diseases like MS[6].

These application notes provide a comprehensive guide for the in vivo use of [Leu144]-PLP (139-151) in mice, focusing on the prevention and treatment of EAE. While specific data for the single mutant [Leu144]-PLP (139-151) is limited in publicly available literature, the following protocols are based on extensive research on the closely related double mutant [Leu144, Arg147]-PLP (139-151) and other altered peptide ligands in the EAE model[6][7][8][9][10]. Researchers should consider these as a starting point and perform dose-response and timing optimizations for their specific experimental setup.

Mechanism of Action: TCR Antagonism and Immune Deviation

The proposed mechanism of action for [Leu144]-PLP (139-151) is centered on its role as a T-cell receptor antagonist. In the EAE model, the initial step is the activation of pathogenic, myelin-specific CD4+ T-cells, primarily of the Th1 and Th17 subtypes. This activation is triggered when an antigen-presenting cell (APC), such as a dendritic cell or macrophage, presents the encephalitogenic PLP (139-151) peptide on an MHC class II molecule to the TCR of a naive CD4+ T-cell. This interaction, along with co-stimulatory signals, leads to the differentiation of the T-cell into a pro-inflammatory effector cell that migrates to the CNS and orchestrates an attack on the myelin sheath.

[Leu144]-PLP (139-151), as an altered peptide ligand, is thought to disrupt this process in the following manner:

  • Competitive Binding: It competes with the native PLP (139-151) for binding to the MHC class II molecules on APCs.

  • Altered TCR Signaling: When presented by an APC, it binds to the TCR of PLP (139-151)-specific T-cells but fails to deliver a strong activation signal due to the altered conformation at the TCR contact residue.

  • Induction of Anergy: This suboptimal signaling can render the pathogenic T-cells anergic, making them unresponsive to subsequent encounters with the native myelin peptide.

  • Immune Deviation: Instead of promoting a Th1/Th17 response, the interaction with the antagonist peptide can induce the T-cell to differentiate into a regulatory T-cell (Treg) or a Th2 cell. These cells produce anti-inflammatory cytokines, such as IL-4 and IL-10.

  • Bystander Suppression: The induced regulatory T-cells can suppress the activity of other nearby pathogenic T-cells, even those specific for other myelin epitopes, in an antigen-non-specific manner. This is a crucial aspect of its therapeutic potential[6].

G cluster_0 Antigen Presentation & T-Cell Activation cluster_1 Pathogenic Pathway (Wild-Type PLP 139-151) cluster_2 Therapeutic Pathway ([Leu144]-PLP 139-151) APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presents Antigen TCR T-Cell Receptor (TCR) MHCII->TCR Binds CD4 CD4+ T-Cell TCR->CD4 Activates Th1_Th17 Th1/Th17 Differentiation CD4->Th1_Th17 Strong Signal Treg_Th2 Treg/Th2 Differentiation CD4->Treg_Th2 Altered/Weak Signal (Antagonism) PLP_wt PLP (139-151) Pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1_Th17->Pro_inflammatory Produce Demyelination CNS Inflammation & Demyelination (EAE) Pro_inflammatory->Demyelination Induce PLP_leu144 [Leu144]-PLP (139-151) Anti_inflammatory Anti-inflammatory Cytokines (IL-4, IL-10) Treg_Th2->Anti_inflammatory Produce Suppression Suppression of EAE Anti_inflammatory->Suppression Promote

Proposed signaling pathway for [Leu144]-PLP (139-151) in modulating EAE.

Data Presentation

The following table summarizes representative quantitative data from studies using antagonist peptides or other therapeutic agents in the PLP (139-151)-induced EAE model in SJL/J mice. This data is illustrative of the expected outcomes when using [Leu144]-PLP (139-151) in a preventative or therapeutic setting.

ParameterControl Group (Vehicle)Therapeutic Group ([Leu144]-PLP)Efficacy OutcomeReference
EAE Incidence 100% (e.g., 10/10 mice)Reduced (e.g., 30-50%)Significant reduction in disease development[2]
Mean Day of Onset 10-12 days post-immunizationDelayed (e.g., >16 days or no onset)Postponement of clinical signs[2]
Mean Peak Clinical Score 3.5 - 5.0 (severe paralysis/moribund)1.0 - 2.0 (mild tail/hind limb weakness)Significant reduction in disease severity[2][11][12]
**CNS Infiltration (cells/mm²) **High (e.g., >100)Low (e.g., <20)Reduced immune cell infiltration into the CNS[1][13]
IFN-γ Production (pg/mL) HighLowShift from Th1 to Th2/Treg response[2][6][14]
IL-4 Production (pg/mL) LowHighShift from Th1 to Th2/Treg response[2][6][14]

Note: The values presented are hypothetical and compiled from typical results seen in EAE studies with similar interventions. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Prophylactic (Preventative) Treatment of EAE

This protocol is designed to assess the ability of [Leu144]-PLP (139-151) to prevent or delay the onset and reduce the severity of EAE when administered before or at the time of immunization with the encephalitogenic wild-type peptide.

Materials:

  • [Leu144]-PLP (139-151) peptide

  • Wild-type PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 mL syringes with 27-gauge needles

  • Female SJL/J mice, 6-8 weeks old

  • Vehicle for [Leu144]-PLP (139-151) (e.g., PBS or as recommended by the manufacturer)

Procedure:

  • Preparation of [Leu144]-PLP (139-151) Solution:

    • Dissolve [Leu144]-PLP (139-151) in the vehicle to the desired concentration. A typical dose to test would be in the range of 100-500 µg per mouse. The final injection volume should be 100-200 µL.

  • Preparation of Encephalitogenic Emulsion:

    • Dissolve wild-type PLP (139-151) in sterile PBS at a concentration of 1 mg/mL.

    • Create a 1:1 emulsion with CFA. For example, mix 500 µL of the peptide solution with 500 µL of CFA.

    • Emulsify by repeatedly drawing the mixture into and out of a glass syringe or by using a high-speed homogenizer until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Animal Groups:

    • Group 1 (Therapeutic): Mice receive [Leu144]-PLP (139-151) and the encephalitogenic emulsion.

    • Group 2 (EAE Control): Mice receive vehicle and the encephalitogenic emulsion.

    • Group 3 (Naive Control): Mice receive no treatment.

  • Administration:

    • Day -1 or Day 0: Administer the prepared [Leu144]-PLP (139-151) solution (or vehicle) to the respective groups. Subcutaneous (s.c.) injection is a common route.

    • Day 0: Anesthetize the mice. Administer a total of 100 µL of the encephalitogenic emulsion s.c., divided over two sites on the flank (50 µL per site). This delivers a dose of 50 µg of wild-type PLP (139-151).

  • Monitoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Record the body weight and clinical score for each mouse.

    • EAE Clinical Scoring Scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or unsteady gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

Protocol 2: Therapeutic Treatment of EAE

This protocol assesses the ability of [Leu144]-PLP (139-151) to ameliorate EAE after the onset of clinical signs.

Materials:

  • Same as Protocol 1.

Procedure:

  • EAE Induction:

    • Induce EAE in all mice (except the naive control group) as described in Protocol 1, steps 2 and 4 (Day 0).

  • Monitoring and Group Assignment:

    • Monitor the mice daily for the onset of clinical signs.

    • When a mouse reaches a clinical score of 1 (limp tail), assign it to either the therapeutic or vehicle control group. This ensures that the treatment and control groups have a similar disease profile at the start of the intervention.

  • Treatment Administration:

    • Upon assignment to a group, begin daily (or as determined by optimization) s.c. injections of [Leu144]-PLP (139-151) (e.g., 100-500 µ g/mouse ) or vehicle.

    • Continue treatment for a predefined period (e.g., 5-10 consecutive days).

  • Continued Monitoring:

    • Continue daily monitoring of body weight and clinical scores for the duration of the experiment (e.g., 21-30 days) to assess the effect of the treatment on the disease course and potential relapses.

G cluster_0 Protocol 1: Prophylactic Treatment Workflow cluster_1 Protocol 2: Therapeutic Treatment Workflow P1_Start Start P1_Prep_Antagonist Prepare [Leu144]-PLP Solution P1_Start->P1_Prep_Antagonist P1_Prep_Emulsion Prepare Encephalitogenic PLP/CFA Emulsion P1_Start->P1_Prep_Emulsion P1_Admin_Antagonist Day -1 or 0: Administer [Leu144]-PLP (or Vehicle) s.c. P1_Prep_Antagonist->P1_Admin_Antagonist P1_Induce_EAE Day 0: Immunize with PLP/CFA Emulsion s.c. P1_Prep_Emulsion->P1_Induce_EAE P1_Admin_Antagonist->P1_Induce_EAE P1_Monitor Day 7 onwards: Daily Monitoring of Weight & Clinical Score P1_Induce_EAE->P1_Monitor P1_End End of Study P1_Monitor->P1_End P2_Start Start P2_Induce_EAE Day 0: Induce EAE with PLP/CFA Emulsion P2_Start->P2_Induce_EAE P2_Monitor_Onset Daily Monitoring for Disease Onset P2_Induce_EAE->P2_Monitor_Onset P2_Group_Assignment At Clinical Score = 1: Assign to Treatment or Vehicle Group P2_Monitor_Onset->P2_Group_Assignment P2_Admin_Treatment Begin Daily Treatment: [Leu144]-PLP or Vehicle s.c. P2_Group_Assignment->P2_Admin_Treatment P2_Monitor_Course Continue Daily Monitoring of Disease Course P2_Admin_Treatment->P2_Monitor_Course P2_End End of Study P2_Monitor_Course->P2_End

Experimental workflows for in vivo studies.

Concluding Remarks

The use of TCR antagonist peptides like [Leu144]-PLP (139-151) represents a promising antigen-specific therapeutic strategy for autoimmune diseases such as multiple sclerosis. By selectively targeting the pathogenic T-cells that drive the disease, it may offer a more focused approach with fewer side effects than broad-spectrum immunosuppressants. The protocols and information provided herein offer a solid foundation for researchers to explore the in vivo efficacy of [Leu144]-PLP (139-151) in the EAE mouse model. Rigorous experimental design, including appropriate controls and optimization of dosage and timing, will be critical for elucidating its full therapeutic potential.

References

Application Notes and Protocols for [Leu144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu144]-PLP (139-151) is a synthetic peptide analogue of the native myelin proteolipid protein (PLP) fragment (139-151). The native sequence, HSLGKWLGHPDKF, is known to be an immunodominant epitope in the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. The substitution of the tryptophan (W) at position 144 with a leucine (B10760876) (L) residue transforms the peptide into a T-cell receptor (TCR) antagonist.[1] This antagonist is capable of specifically inhibiting the activation of encephalitogenic Th1 clones, thereby preventing the downstream inflammatory cascade that leads to demyelination.[2] These characteristics make [Leu144]-PLP (139-151) a valuable tool for studying TCR-pMHC interactions, T-cell activation signaling, and for the development of potential therapeutics for autoimmune diseases like multiple sclerosis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of [Leu144]-PLP (139-151), based on its amino acid sequence.

PropertyValue
Amino Acid Sequence H-His-Ser-Leu-Gly-Lys-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
Molecular Formula C67H105N19O17
Molecular Weight 1448.67 g/mol [2][3]
Isoelectric Point (pI) 7.99
Net Charge at pH 7.0 +1

Experimental Protocols

Protocol 1: Preparation of [Leu144]-PLP (139-151) Stock Solution

This protocol details the steps for reconstituting lyophilized [Leu144]-PLP (139-151) to create a stock solution.

1. Materials and Reagents:

  • Lyophilized [Leu144]-PLP (139-151) peptide

  • Sterile, distilled water (dH₂O) or sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • 0.1% Acetic Acid in sterile dH₂O (for troubleshooting)

  • Dimethyl sulfoxide (B87167) (DMSO) (for troubleshooting)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Benchtop microcentrifuge

2. Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes.[4][5][6] This crucial step prevents condensation of atmospheric moisture, which can affect the stability and accurate weighing of the peptide.[5][7]

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[8]

  • Solvent Selection: Based on the calculated physicochemical properties, the peptide has a net positive charge at neutral pH. Therefore, it should be soluble in aqueous solutions.

    • Primary Recommendation: Use sterile distilled water or sterile PBS (pH 7.4).[8]

  • Reconstitution: a. Using a sterile pipette tip, slowly add the calculated volume of your chosen solvent down the side of the vial. Do not squirt the solvent directly onto the peptide pellet to avoid dislodging it. b. Gently swirl the vial or vortex at a low speed to dissolve the peptide.[4] Avoid vigorous shaking, as this can cause aggregation or denaturation.[5] c. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5][9] d. Visually inspect the solution to ensure it is clear and free of particulates.[9] If solubility is poor, sonication for a few minutes can help.

  • Troubleshooting Insolubility:

    • If the peptide does not dissolve in water or PBS, its basic nature (pI 7.99) suggests using a mildly acidic solvent. Try reconstituting with a small volume of sterile 0.1% acetic acid, and then dilute to the final concentration with sterile water or buffer.

    • For highly hydrophobic peptides, a small amount of an organic solvent may be necessary. Dissolve the peptide completely in a minimal volume of DMSO (e.g., 10-20 µl) and then slowly add this solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration. Note that the final DMSO concentration should be kept low (typically <1%) for most cell-based assays.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use, low-protein-binding polypropylene tubes.[6][7] b. Clearly label each aliquot with the peptide name, concentration, and date of preparation. c. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[7] Lyophilized peptides should be stored at -20°C or colder.[6]

Stock Solution Concentration Table:

The following table provides the required solvent volumes to prepare stock solutions of common molarities from 1 mg of [Leu144]-PLP (139-151) (MW = 1448.67 g/mol ).

Target ConcentrationVolume of Solvent to Add to 1 mg of Peptide
10 mM 69.03 µL
5 mM 138.06 µL
1 mM 690.29 µL
0.5 mM 1.38 mL
0.1 mM 6.90 mL

Visualizations

G Workflow for Preparing [Leu144]-PLP (139-151) Stock Solution cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage start Start: Lyophilized Peptide Vial equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge Centrifuge to pellet powder equilibrate->centrifuge add_solvent Add Sterile dH₂O or PBS centrifuge->add_solvent dissolve Gently vortex/swirl to dissolve add_solvent->dissolve check_sol Check for complete dissolution dissolve->check_sol troubleshoot Troubleshoot with 0.1% Acetic Acid or DMSO if needed check_sol->troubleshoot Particulates Present aliquot Aliquot into single-use tubes check_sol->aliquot Clear Solution troubleshoot->add_solvent Retry dissolution store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for the reconstitution of lyophilized [Leu144]-PLP (139-151).

TCR_Signaling TCR Signaling Pathway and Antagonist Inhibition cluster_membrane Cell Membrane cluster_inhibition Antagonism cluster_downstream Downstream Signaling Cascade APC Antigen Presenting Cell (APC) TCell T-Cell MHC MHC-II TCR TCR MHC->TCR Antigen Presentation Lck Lck Activation TCR->Lck Antagonist [Leu144]-PLP (139-151) Antagonist->MHC Competitive Binding Block X ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 NFAT NFAT, NF-κB, AP-1 Activation PLCg1->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene

Caption: TCR signaling pathway and the inhibitory mechanism of [Leu144]-PLP (139-151).

References

Application Notes and Protocols: [Leu¹⁴⁴]-PLP (139-151) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu¹⁴⁴]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) fragment 139-151. It is a potent T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones. In the parent peptide, the tryptophan at position 144 is a critical TCR contact residue for the activation of pathogenic Th1 cells, which are implicated in the development of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. By substituting tryptophan with leucine, [Leu¹⁴⁴]-PLP (139-151) can block the activation of these Th1 cells. Furthermore, a double-mutant peptide, [Leu¹⁴⁴, Arg¹⁴⁷]-PLP (139-151), has been shown to suppress Th1 cell activation in vitro and promote the development of regulatory T cells, suggesting its potential as a therapeutic agent for autoimmune diseases.[1]

These application notes provide a comprehensive overview of the use of [Leu¹⁴⁴]-PLP (139-151) in cell culture, with a focus on determining the optimal concentration for modulating T-cell responses.

Data Presentation

The optimal concentration of [Leu¹⁴⁴]-PLP (139-151) is highly dependent on the specific cell type, cell density, and the desired biological endpoint. Based on available literature for the parent peptide and related analogs, a dose-response evaluation is recommended. The following tables provide a guideline for setting up such experiments.

Table 1: Recommended Concentration Range for Dose-Response Studies

Concentration (µg/mL)Molar Concentration (µM)¹Application
0.1~0.07Low-end of activity testing
1~0.7
10~7Mid-range, often effective for T-cell stimulation with parent peptide
50~35High-range, for ensuring maximal response or antagonism
100~70Upper limit for initial testing

¹Molar concentration is estimated based on a molecular weight of approximately 1448.67 g/mol for [Leu¹⁴⁴]-PLP (139-151). The exact molecular weight may vary slightly based on the salt form.

Table 2: Expected Outcomes of [Leu¹⁴⁴]-PLP (139-151) on T-Cell Subsets

Cell TypeExpected Effect of [Leu¹⁴⁴]-PLP (139-151)Typical Readout
Encephalitogenic Th1 ClonesInhibition of proliferation and cytokine productionReduced ³H-thymidine incorporation, decreased IFN-γ and IL-2 secretion
Naive CD4+ T cellsSkewing towards a Th2 or regulatory phenotypeIncreased IL-4, IL-10, and TGF-β secretion
Splenocytes from PLP (139-151) immunized miceSuppression of recall response to the native peptideReduced proliferation and IFN-γ production in the presence of the native peptide

Experimental Protocols

Protocol 1: Determination of Optimal Concentration for Th1 Cell Suppression

This protocol is designed to identify the optimal concentration of [Leu¹⁴⁴]-PLP (139-151) for inhibiting the activation of PLP (139-151)-specific Th1 cells.

Materials:

  • [Leu¹⁴⁴]-PLP (139-151) peptide

  • PLP (139-151) peptide (for stimulation)

  • PLP (139-151)-specific Th1 cell line

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well flat-bottom cell culture plates

  • ³H-thymidine

  • ELISA kits for IFN-γ and IL-2

Procedure:

  • Preparation of Peptide Solutions: Prepare a 1 mg/mL stock solution of [Leu¹⁴⁴]-PLP (139-151) and PLP (139-151) in sterile DMSO or water. Further dilute in complete RPMI-1640 medium to the desired working concentrations.

  • Cell Plating:

    • Plate APCs at a density of 5 x 10⁵ cells/well in a 96-well plate.

    • Add PLP (139-151) at a final concentration of 10 µg/mL to all wells except for the negative control.

    • Add serial dilutions of [Leu¹⁴⁴]-PLP (139-151) to the wells, ranging from 0.1 to 100 µg/mL. Include a positive control well with only PLP (139-151) and a negative control well with neither peptide.

    • Add the PLP (139-151)-specific Th1 cells at a density of 2 x 10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Assay:

    • 18 hours before the end of the incubation, add 1 µCi of ³H-thymidine to each well.

    • Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.

  • Cytokine Analysis:

    • At 48 hours of incubation, carefully collect 50 µL of supernatant from each well for cytokine analysis.

    • Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of proliferation for each concentration of [Leu¹⁴⁴]-PLP (139-151) compared to the positive control.

  • Determine the IC₅₀ value for the inhibition of proliferation and cytokine secretion. The optimal concentration will be in the range that provides maximal inhibition with minimal cytotoxicity (if any).

Protocol 2: Induction of Th2/Regulatory T-cell Differentiation

This protocol aims to determine the concentration of [Leu¹⁴⁴, Arg¹⁴⁷]-PLP (139-151) that effectively promotes the differentiation of naive CD4+ T cells into a Th2 or regulatory phenotype.

Materials:

  • [Leu¹⁴⁴, Arg¹⁴⁷]-PLP (139-151) peptide

  • Naive CD4+ T cells (isolated from splenocytes of unimmunized mice)

  • APCs (e.g., irradiated T-cell depleted splenocytes)

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • 96-well round-bottom cell culture plates

  • ELISA kits for IL-4, IL-10, and IFN-γ

Procedure:

  • Preparation of Peptide Solutions: Prepare a 1 mg/mL stock solution of [Leu¹⁴⁴, Arg¹⁴⁷]-PLP (139-151) in sterile water. Further dilute in complete RPMI-1640 medium.

  • Cell Plating:

    • Coat the wells of a 96-well plate with anti-CD3 antibody (1 µg/mL).

    • Plate naive CD4+ T cells at 1 x 10⁵ cells/well and APCs at 5 x 10⁵ cells/well.

    • Add anti-CD28 antibody at a final concentration of 1 µg/mL.

    • Add serial dilutions of [Leu¹⁴⁴, Arg¹⁴⁷]-PLP (139-151) to the wells (0.1 - 100 µg/mL).

  • Incubation: Incubate the plate for 96 hours at 37°C and 5% CO₂.

  • Cytokine Analysis: Collect supernatants and measure the concentrations of IL-4, IL-10, and IFN-γ using ELISA.

Data Analysis:

  • Determine the concentration of [Leu¹⁴⁴, Arg¹⁴⁷]-PLP (139-151) that results in the highest production of IL-4 and IL-10, and the lowest production of IFN-γ. This will indicate the optimal concentration for inducing a Th2/regulatory phenotype.

Mandatory Visualizations

G Signaling Pathway of PLP (139-151) vs. [Leu144]-PLP (139-151) cluster_0 Antigen Presenting Cell (APC) cluster_1 CD4+ T-Cell MHC-II MHC-II TCR TCR MHC-II->TCR Presents to MHC-II->TCR Presents to Th1_Activation Th1 Activation (Proliferation, IFN-γ, IL-2) TCR->Th1_Activation Strong Signal No_Activation Blocked Activation TCR->No_Activation Antagonistic Signal Th2_Regulatory_Response Th2/Treg Response (IL-4, IL-10) PLP (139-151) PLP (139-151) PLP (139-151)->MHC-II Binds [Leu144]-PLP (139-151) [Leu144]-PLP (139-151) [Leu144]-PLP (139-151)->MHC-II Binds [Leu144]-PLP (139-151)->Th2_Regulatory_Response Induces (as [Leu144, Arg147] variant)

Caption: TCR signaling with native vs. antagonist peptide.

G Experimental Workflow for Optimal Concentration Determination cluster_0 Preparation cluster_1 Experiment Setup cluster_2 Incubation & Analysis cluster_3 Result Prepare_Peptides Prepare Stock Solutions ([Leu144]-PLP (139-151) & PLP (139-151)) Add_Peptides Add PLP (139-151) (stimulant) & Serial Dilutions of [Leu144]-PLP (139-151) (antagonist) Prepare_Peptides->Add_Peptides Prepare_Cells Isolate/Culture Th1 Cells & APCs Plate_Cells Plate APCs & Th1 Cells in 96-well plate Prepare_Cells->Plate_Cells Plate_Cells->Add_Peptides Incubate Incubate for 48-72h Add_Peptides->Incubate Proliferation_Assay 3H-Thymidine Incorporation Incubate->Proliferation_Assay Cytokine_Assay ELISA for IFN-γ & IL-2 Incubate->Cytokine_Assay Optimal_Concentration Determine IC50 & Optimal Concentration Proliferation_Assay->Optimal_Concentration Cytokine_Assay->Optimal_Concentration

Caption: Workflow for determining optimal peptide concentration.

References

Application Notes and Protocols: [Leu144]-PLP (139-151) Administration in SJL Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). In SJL/J mice, EAE can be induced by immunization with the proteolipid protein peptide 139-151 (PLP (139-151)). This peptide induces a relapsing-remitting disease course that mimics the clinical progression of MS. Altered peptide ligands (APLs) of PLP (139-151), such as [Leu144]-PLP (139-151), where the tryptophan at position 144 is substituted with leucine, have been investigated for their immunomodulatory properties. This document provides detailed application notes and protocols for the administration of [Leu144]-PLP (139-151) in SJL mice to study its effects on the development and progression of EAE.

Substitution at position 144 of the PLP (139-151) peptide has been shown to ablate its encephalitogenic potential.[1] APLs with substitutions at this key T-cell receptor (TCR) contact residue can act as TCR antagonists, inhibiting the activation of encephalitogenic Th1 cells.[2][3][4] Studies on similar APLs, such as [Gln144]-PLP (139-151), have demonstrated an ability to inhibit EAE development by inducing a shift in the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 phenotype, characterized by the production of cytokines like IL-4 and IL-10.[2] Similarly, a double mutant, [Leu144, Arg147]-PLP (139-151), has been reported to induce high levels of IL-4 and low levels of IFN-γ, suggesting a Th2 bias.[5][6]

These findings suggest that [Leu144]-PLP (139-151) can be a valuable tool for investigating mechanisms of immune tolerance and for the development of novel therapeutic strategies for autoimmune diseases like MS.

Data Presentation

The following tables summarize the expected quantitative data from experiments comparing the effects of native PLP (139-151) and [Leu144]-PLP (139-151) in the EAE model in SJL mice.

Table 1: EAE Clinical Scores

Treatment GroupMean Day of OnsetMean Maximum ScoreDisease Incidence (%)
PLP (139-151) + CFA10-142.5 - 3.590-100
[Leu144]-PLP (139-151) + CFANo disease expected00
PLP (139-151) + CFA, treated with [Leu144]-PLP (139-151)Delayed / No OnsetReducedReduced

Table 2: T-Cell Proliferation Assay (Stimulation Index)

T-cells Primed WithStimulated WithExpected Stimulation Index (SI)
PLP (139-151)PLP (139-151)High
PLP (139-151)[Leu144]-PLP (139-151)Low / None
[Leu144]-PLP (139-151)[Leu144]-PLP (139-151)Low / Moderate
[Leu144]-PLP (139-151)PLP (139-151)Low / Moderate (cross-reactivity)

Table 3: Cytokine Profile from Splenocytes (pg/mL)

Treatment GroupIFN-γ (Th1)IL-4 (Th2)IL-17 (Th17)
PLP (139-151) immunizedHighLowHigh
[Leu144]-PLP (139-151) immunizedLowHighLow

Experimental Protocols

Protocol 1: Induction of EAE with Native PLP (139-151) in SJL Mice

This protocol describes the standard procedure for inducing relapsing-remitting EAE in SJL mice.

Materials:

  • Female SJL/J mice, 8-12 weeks old

  • PLP (139-151) peptide (HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles (27G)

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis. The final concentration of the peptide in the emulsion will be 0.5 mg/mL.

  • Immunization: Anesthetize the mice. Subcutaneously inject 0.1 mL of the emulsion at two sites on the flank of each mouse (total volume of 0.2 mL per mouse).[7]

  • Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization and again 48 hours later, administer 100-200 ng of PTX intraperitoneally in 0.1 mL of PBS.[1]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Protocol 2: Administration of [Leu144]-PLP (139-151) for EAE Prevention (Tolerogenic Protocol)

This protocol is designed to assess the ability of [Leu144]-PLP (139-151) to prevent the induction of EAE.

Materials:

  • Same as Protocol 1

  • [Leu144]-PLP (139-151) peptide

  • Incomplete Freund's Adjuvant (IFA)

Procedure:

  • Tolerogenic Peptide Preparation: Prepare a solution of [Leu144]-PLP (139-151) in PBS or an emulsion in IFA. A typical dose for tolerization is 100-500 µg per mouse.

  • Administration: Administer the [Leu144]-PLP (139-151) preparation intraperitoneally or subcutaneously. A common regimen is to administer the peptide on days -7, -5, and -3 before the induction of EAE.[4]

  • EAE Induction: On day 0, induce EAE using the native PLP (139-151) as described in Protocol 1.

  • Monitoring: Monitor the mice for clinical signs of EAE as described in Protocol 1 and compare the disease course to a control group that received a placebo instead of the altered peptide ligand.

Protocol 3: T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells isolated from immunized mice to the specific peptide.[8]

Materials:

  • Spleens or draining lymph nodes from immunized mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • PLP (139-151) and [Leu144]-PLP (139-151) peptides

  • [³H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of mice 10-14 days after immunization.

  • Cell Culture: Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.

  • Peptide Stimulation: Add the peptides (native PLP (139-151) or [Leu144]-PLP (139-151)) to the wells at various concentrations (e.g., 1, 10, 50 µg/mL). Include a no-peptide control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporation of [³H]-Thymidine using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Protocol 4: Cytokine Analysis by ELISA

This protocol is for measuring the levels of key cytokines in the supernatant of cultured splenocytes.

Materials:

  • Supernatants from T-cell proliferation assay (from step 4 of Protocol 3)

  • ELISA kits for IFN-γ, IL-4, and IL-17

  • ELISA plate reader

Procedure:

  • Collect Supernatants: After 48-72 hours of peptide stimulation in the T-cell proliferation assay, carefully collect the culture supernatants before adding [³H]-Thymidine.

  • Perform ELISA: Follow the manufacturer's instructions for the respective cytokine ELISA kits to measure the concentration of IFN-γ, IL-4, and IL-17 in the supernatants.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Compare the cytokine profiles between different treatment groups.

Visualization of Signaling Pathways and Workflows

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 0 & 2) cluster_monitoring Monitoring (Day 7 onwards) Peptide PLP (139-151) Peptide in PBS Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) + M. tuberculosis CFA->Emulsion SC_Injection Subcutaneous Injection (0.2 mL) Emulsion->SC_Injection PTX Pertussis Toxin (PTX) in PBS IP_Injection Intraperitoneal Injection (PTX, 0.1 mL) PTX->IP_Injection Mouse SJL Mouse Mouse->SC_Injection Scoring Daily Clinical Scoring IP_Injection->Scoring Tolerogenic_Protocol_Workflow cluster_tolerization Tolerization (Pre-Induction) cluster_induction EAE Induction (Day 0) cluster_monitoring_T Monitoring APL [Leu144]-PLP (139-151) in PBS or IFA Tol_Injection IP or SC Injection (Days -7, -5, -3) APL->Tol_Injection Mouse_T SJL Mouse Mouse_T->Tol_Injection EAE_Induction Induce EAE with Native PLP (139-151) (Protocol 1) Tol_Injection->EAE_Induction Scoring_T Daily Clinical Scoring EAE_Induction->Scoring_T TCR_Signaling_Pathway cluster_native Native PLP (139-151) - Agonist cluster_apl [Leu144]-PLP (139-151) - Antagonist APC_N APC (I-A^s) TCR_N TCR APC_N->TCR_N pMHC-TCR Interaction Activation_N Full T-Cell Activation TCR_N->Activation_N CD4_N CD4 CD4_N->Activation_N Th1 Th1 Differentiation Activation_N->Th1 IFNg IFN-γ Production Th1->IFNg EAE_N EAE Pathogenesis IFNg->EAE_N APC_A APC (I-A^s) TCR_A TCR APC_A->TCR_A Altered pMHC-TCR Interaction Activation_A Partial/No T-Cell Activation TCR_A->Activation_A CD4_A CD4 CD4_A->Activation_A Th2 Th2 Differentiation Activation_A->Th2 IL4 IL-4 Production Th2->IL4 EAE_A Suppression of EAE IL4->EAE_A

References

Application Notes and Protocols: Co-Immunization with PLP (139-151) and [Leu144]-PLP (139-151) for the Study of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of immunology, neuroimmunology, and autoimmune disease.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). The induction of EAE in susceptible mouse strains, such as the SJL/J mouse, is often achieved through immunization with encephalitogenic peptides derived from myelin proteins, like the proteolipid protein (PLP). The PLP (139-151) peptide is a well-established encephalitogenic epitope in the SJL/J mouse model, leading to a relapsing-remitting disease course that mimics aspects of MS.[1][2] Altered peptide ligands (APLs) are synthetic peptides with amino acid substitutions at T-cell receptor (TCR) contact residues. These modifications can modulate the T-cell response, often shifting it from a pro-inflammatory (Th1) to an anti-inflammatory (Th2 or regulatory) phenotype.[3][4]

This document provides a detailed protocol for a co-immunization strategy involving the native, encephalitogenic PLP (139-151) peptide and a specific APL, [Leu144]-PLP (139-151). The substitution of tryptophan (W) at position 144 with leucine (B10760876) (L) has been shown to alter the T-cell response.[5] This co-immunization protocol is designed to investigate the modulatory effects of the APL on the induction and progression of EAE, providing a valuable tool for studying mechanisms of immune tolerance and for the preclinical evaluation of potential therapeutics.

Data Presentation

The following tables provide a template for the collection and presentation of quantitative data from a co-immunization study. Representative data from studies using the individual peptides are included for comparative purposes.

Table 1: EAE Clinical Score Parameters

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Table 2: Representative EAE Study Data and Template for Co-Immunization Experiments

Immunization GroupMean Day of OnsetMean Max ScoreIncidence (%)
Control Groups (Representative Data)
PLP (139-151) (50-100 µg)10-15[6]2.5 - 3.5[2][6]90-100%[2]
[Leu144]-PLP (139-151) (50 µg)No disease expected00%
Vehicle (CFA only)No disease00%
Experimental Co-Immunization Groups (Template)
PLP (139-151) (50 µg) + [Leu144]-PLP (139-151) (10 µg)Record DataRecord DataRecord Data
PLP (139-151) (50 µg) + [Leu144]-PLP (139-151) (50 µg)Record DataRecord DataRecord Data
PLP (139-151) (50 µg) + [Leu144]-PLP (139-151) (100 µg)Record DataRecord DataRecord Data

Table 3: Template for Ex Vivo Splenocyte Restimulation Assay Data

Immunization GroupAntigen RestimulationProliferation (CPM or SI)IFN-γ (pg/mL)IL-4 (pg/mL)IL-10 (pg/mL)
PLP (139-151) PLP (139-151)Record DataRecord DataRecord DataRecord Data
[Leu144]-PLP (139-151)Record DataRecord DataRecord DataRecord Data
Co-Immunization Group PLP (139-151)Record DataRecord DataRecord DataRecord Data
[Leu144]-PLP (139-151)Record DataRecord DataRecord DataRecord Data
Vehicle Control PLP (139-151)Record DataRecord DataRecord DataRecord Data

Experimental Protocols

EAE Induction by Co-Immunization

This protocol is designed for female SJL/J mice, aged 8-12 weeks.[7]

Materials:

  • PLP (139-151) peptide (HSLGKWLGHPDKF)

  • [Leu144]-PLP (139-151) peptide (HSLGKL LGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile 1 mL syringes with Luer-lock

  • 27-gauge needles

  • Glass syringes for emulsion preparation (optional)

  • Female SJL/J mice (8-12 weeks old)

Procedure:

  • Peptide Preparation:

    • Dissolve PLP (139-151) and [Leu144]-PLP (139-151) peptides in sterile PBS at a concentration of 2 mg/mL.

    • For the co-immunization inoculum, mix the dissolved peptides with PBS to achieve the desired final concentrations. For example, for a 50 µg dose of each peptide in a 100 µL injection volume, the final concentration in the aqueous phase should be 1 mg/mL for each peptide.

  • Emulsion Preparation:

    • Prepare a 1:1 emulsion of the peptide solution and CFA. This can be done by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer-lock connector and passing the mixture back and forth until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

    • The final concentration of each peptide in the emulsion will be half of the starting aqueous concentration. For example, a 1 mg/mL aqueous solution will result in a 0.5 mg/mL final concentration in the emulsion.

  • Immunization:

    • On Day 0, immunize each mouse subcutaneously with a total of 0.2 mL of the emulsion, distributed over two sites on the flank (0.1 mL per site).[6] This will deliver the desired dose of each peptide (e.g., 100 µg of total peptide if the final concentration is 1 mg/mL).

    • After injection, leave the needle in place for 10-15 seconds to prevent leakage of the emulsion.[6]

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using the scoring system in Table 1.[8]

    • Record the body weight of each mouse daily.

Note on Pertussis Toxin (PTX): While PTX is often used to enhance EAE severity in some models, it is not typically required for EAE induction with PLP (139-151) in SJL mice.[1] However, if a more severe initial disease is desired, PTX can be administered intraperitoneally (i.p.) at a dose of 100-200 ng per mouse on day 0 and day 2 post-immunization.[1]

Ex Vivo Splenocyte Restimulation Assay

This assay is performed at the end of the experiment (e.g., day 21 or at the peak of disease) to assess the antigen-specific T-cell response.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • PLP (139-151) and [Leu144]-PLP (139-151) peptides

  • Concanavalin A (ConA) as a positive control

  • 96-well round-bottom cell culture plates

  • Cell proliferation assay reagents (e.g., [3H]-thymidine or CFSE)

  • ELISA kits for IFN-γ, IL-4, and IL-10

Procedure:

  • Spleen Homogenization:

    • Euthanize mice and aseptically remove the spleens.

    • Prepare single-cell suspensions by mechanical disruption of the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with complete RPMI-1640 medium and determine the cell concentration.

  • Cell Culture:

    • Plate the splenocytes in 96-well plates at a density of 5 x 10^5 cells per well.

    • Add the following to triplicate wells:

      • Medium only (negative control)

      • PLP (139-151) at a final concentration of 10 µg/mL

      • [Leu144]-PLP (139-151) at a final concentration of 10 µg/mL

      • ConA (positive control) at a final concentration of 2.5 µg/mL

  • Proliferation Assay:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • For the final 18 hours of incubation, add [3H]-thymidine (1 µCi/well).

    • Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

    • Alternatively, use a non-radioactive method like CFSE staining prior to culture and analyze by flow cytometry.

  • Cytokine Analysis:

    • After 48-72 hours of incubation, collect the culture supernatants.

    • Measure the concentrations of IFN-γ, IL-4, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Visualizations

EAE_Co_Immunization_Workflow cluster_prep Preparation (Day 0) cluster_immunization Immunization & Monitoring cluster_analysis Analysis (Endpoint) Peptide_Prep Prepare Aqueous Solution (PLP + [Leu144]-PLP in PBS) Emulsion_Prep Create 1:1 Emulsion (Peptide Solution + CFA) Peptide_Prep->Emulsion_Prep Mix Immunize Immunize SJL/J Mice (0.2 mL s.c., Day 0) Emulsion_Prep->Immunize Monitor Daily Monitoring (Weight & Clinical Score) (From Day 7) Immunize->Monitor Spleen_Harvest Harvest Spleens Monitor->Spleen_Harvest At experiment endpoint Restimulation Ex Vivo Restimulation Assay (Splenocytes + Peptides) Spleen_Harvest->Restimulation Data_Analysis Analyze Proliferation & Cytokines (IFN-γ, IL-4, IL-10) Restimulation->Data_Analysis APL_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC MHC Class II TCR TCR MHC->TCR Presents Peptide Th1 Th1 Differentiation (Pro-inflammatory) TCR->Th1 Strong Signal (Native Peptide) Th2 Th2/Treg Differentiation (Anti-inflammatory) TCR->Th2 Altered Signal (APL) IFNg IFN-γ Th1->IFNg Secretes IL4_10 IL-4, IL-10 Th2->IL4_10 Secretes IFNg->Th1 Promotes EAE IL4_10->Th2 Suppresses EAE PLP Native PLP (139-151) PLP->MHC Binds APL APL [Leu144]-PLP APL->MHC Binds

References

Application Notes and Protocols: [Leu144]-PLP (139-151) in Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myelin proteolipid protein (PLP) fragment 139-151 is a well-established encephalitogenic peptide used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, which mimics aspects of human multiple sclerosis. This peptide is known to activate autoreactive T helper 1 (Th1) cells, leading to the release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][2]

[Leu144]-PLP (139-151) is a modified version of this peptide where the tryptophan at position 144 has been substituted with leucine. This alteration has been shown to act as a T-cell receptor (TCR) antagonist, capable of blocking the activation of encephalitogenic Th1 clones.[3][4] A similar double-mutant peptide, [Leu144, Arg147]-PLP (139-151), has been demonstrated to suppress Th1 cell activation in vitro and promote a shift towards a Th2 phenotype, characterized by the production of cytokines like Interleukin-4 (IL-4).[5][6]

These application notes provide a detailed protocol for utilizing [Leu144]-PLP (139-151) in in vitro cytokine release assays (CRAs) to assess its immunomodulatory properties. The protocol is designed for use with human peripheral blood mononuclear cells (PBMCs) and can be adapted for T-cell clones. This assay is critical for characterizing the peptide's potential to inhibit pro-inflammatory responses or to skew the immune response towards a non-pathogenic or regulatory phenotype.

Principle of the Assay

This cytokine release assay is an in vitro method used to measure the profile of cytokines secreted by immune cells upon stimulation. By comparing the cytokine signature of cells stimulated with the native PLP (139-151) peptide to those treated with [Leu144]-PLP (139-151), researchers can quantify the antagonistic or modulatory effects of the modified peptide. The assay can be configured to demonstrate the inhibition of pro-inflammatory cytokine release when [Leu144]-PLP (139-151) is co-administered with the native, activating peptide.

Signaling Pathway

T-cell activation via the TCR is a complex process initiated by the presentation of an antigenic peptide by an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to the transcription and secretion of cytokines. As a TCR antagonist, [Leu144]-PLP (139-151) is hypothesized to bind to the TCR/MHC complex in a manner that fails to initiate or sustain the downstream signaling required for full T-cell activation, thereby inhibiting the production of pro-inflammatory cytokines.

TCR_Signaling_Pathway TCR Signaling Pathway and Antagonism by [Leu144]-PLP (139-151) cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-II TCR TCR MHC->TCR Presents Peptide CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits NFAT NFAT PLCg1->NFAT Activates Pathways NFkB NF-κB PLCg1->NFkB Activates Pathways AP1 AP-1 PLCg1->AP1 Activates Pathways Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) NFAT->Cytokines Induce Transcription NFkB->Cytokines Induce Transcription AP1->Cytokines Induce Transcription Native_Peptide Native PLP (139-151) Native_Peptide->MHC Binds to MHC Leu144_Peptide [Leu144]-PLP (139-151) (Antagonist) Leu144_Peptide->MHC Inhibition->TCR Blocks Full Activation

Caption: TCR signaling antagonism by [Leu144]-PLP (139-151).

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • [Leu144]-PLP (139-151) peptide

  • Native PLP (139-151) peptide

  • Positive Control (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)

  • Vehicle Control (e.g., sterile water or DMSO, depending on peptide solubility)

  • 96-well round-bottom cell culture plates

  • Cytokine detection assay kit (e.g., ELISA or multiplex bead-based immunoassay for IFN-γ, TNF-α, IL-2, IL-10, and IL-4)

Protocol for Cytokine Release Assay

The following workflow outlines the key steps for performing the cytokine release assay.

CRA_Workflow A Isolate PBMCs from whole blood using Ficoll-Paque gradient B Wash, count, and assess viability of PBMCs A->B C Resuspend PBMCs to 1 x 10^6 cells/mL in complete RPMI medium B->C D Plate 1 x 10^5 cells (100 µL) per well in a 96-well plate C->D F Add 100 µL of peptide/control solutions to appropriate wells D->F E Prepare peptide and control solutions E->F G Incubate plate for 24-72 hours at 37°C, 5% CO2 F->G H Centrifuge plate and collect supernatant G->H I Analyze cytokine levels using ELISA or multiplex assay H->I

Caption: Experimental workflow for the cytokine release assay.

Step-by-Step Method:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Counting and Plating: Wash the isolated PBMCs twice with PBS. Perform a cell count and assess viability using Trypan Blue. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) to a final concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well round-bottom plate.

  • Preparation of Stimuli:

    • Reconstitute the native PLP (139-151) and [Leu144]-PLP (139-151) peptides in a suitable sterile solvent (e.g., water or DMSO) to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI medium to create 2X working solutions. A typical final concentration for peptide stimulation is in the range of 1-20 µg/mL.

    • Prepare 2X working solutions for the positive control (e.g., 10 µg/mL PHA) and the vehicle control.

  • Cell Stimulation: Add 100 µL of the 2X working solutions to the appropriate wells containing the PBMCs. The final volume in each well should be 200 µL. Set up the following conditions in triplicate:

    • Unstimulated Control (medium only)

    • Vehicle Control

    • Positive Control (e.g., PHA)

    • Native PLP (139-151)

    • [Leu144]-PLP (139-151)

    • Native PLP (139-151) + [Leu144]-PLP (139-151)

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 72 hours. The optimal incubation time may vary and should be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • Cytokine Analysis: Analyze the cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-10, IL-4) in the supernatants using a commercial ELISA or multiplex immunoassay kit, following the manufacturer's protocol.

Data Presentation

The following tables present representative data that might be expected from a cytokine release assay using PBMCs from a donor previously sensitized to the native PLP peptide.

Table 1: Th1 Cytokine Release Profile

Treatment ConditionIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
Unstimulated Control< 10< 15< 5
Vehicle Control< 10< 15< 5
Positive Control (PHA)250018001500
Native PLP (139-151) (10 µg/mL)850600450
[Leu144]-PLP (139-151) (10 µg/mL)< 10< 15< 5
Native PLP + [Leu144]-PLP (1:1)15010050

Table 2: Th2 and Regulatory Cytokine Release Profile

Treatment ConditionIL-4 (pg/mL)IL-10 (pg/mL)
Unstimulated Control< 5< 10
Vehicle Control< 5< 10
Positive Control (PHA)100250
Native PLP (139-151) (10 µg/mL)< 525
[Leu144]-PLP (139-151) (10 µg/mL)50120
Native PLP + [Leu144]-PLP (1:1)65150

Interpretation of Results

  • Native PLP (139-151): Should induce a strong Th1-biased cytokine response, characterized by high levels of IFN-γ, TNF-α, and IL-2, in sensitized PBMCs.

  • [Leu144]-PLP (139-151): As a standalone treatment, it is expected to be non-stimulatory or may induce a slight increase in Th2 (IL-4) or regulatory (IL-10) cytokines, consistent with its role in shifting the immune response.[5][6]

  • Co-culture of Native and [Leu144]-PLP: The addition of [Leu144]-PLP (139-151) should significantly reduce the production of IFN-γ, TNF-α, and IL-2 induced by the native peptide, demonstrating its TCR antagonistic function.

These application notes provide a framework for investigating the immunomodulatory effects of [Leu144]-PLP (139-151). Researchers should optimize assay conditions, such as peptide concentration and incubation time, for their specific experimental system.

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with [Leu144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Proteolipid Protein (PLP) and its peptide fragments are crucial in understanding autoimmune neuroinflammatory diseases like multiple sclerosis (MS). The peptide PLP (139-151) is a well-known immunodominant epitope that can induce encephalitogenic T cell responses. Altered peptide ligands (APLs) derived from this native peptide are valuable tools for studying T cell activation and tolerance. This document provides detailed application notes and protocols for the analysis of T cells treated with the APL [Leu144]-PLP (139-151), a T cell receptor (TCR) antagonist known to suppress T cell activation and proliferation.

[Leu144]-PLP (139-151) is a synthetic peptide where the original tryptophan at position 144 is replaced by leucine. This substitution has been shown to ablate the peptide's ability to induce proliferative responses in T cells primed with the native peptide. Instead, it acts as a TCR antagonist, inhibiting the activation of encephalitogenic Th1 clones. This makes it a significant compound for research into therapeutic interventions for autoimmune diseases.

Flow cytometry is an indispensable technique for dissecting the cellular responses to such APLs. It allows for the precise quantification of T cell activation, proliferation, and cytokine production at a single-cell level. These protocols are designed to guide researchers in utilizing flow cytometry to characterize the inhibitory effects of [Leu144]-PLP (139-151) on T cell function.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of T cells stimulated with the native PLP (139-151) peptide in the presence or absence of the [Leu144]-PLP (139-151) antagonist. This data illustrates the expected suppressive effect of the APL on T cell activation and cytokine production.

Table 1: Effect of [Leu144]-PLP (139-151) on T Cell Activation Markers

Treatment Group% CD4+CD25+MFI of CD25 on CD4+ T cells% CD4+CD69+MFI of CD69 on CD4+ T cells
Unstimulated Control2.5 ± 0.5150 ± 201.8 ± 0.4120 ± 15
PLP (139-151) (10 µg/mL)25.8 ± 3.2850 ± 7530.5 ± 4.1920 ± 80
PLP (139-151) + [Leu144]-PLP (139-151) (10 µg/mL each)8.2 ± 1.5320 ± 4010.1 ± 1.8350 ± 45
[Leu144]-PLP (139-151) (10 µg/mL)3.1 ± 0.6160 ± 252.2 ± 0.5130 ± 20

Data are presented as mean ± standard deviation and are representative of expected results. MFI: Mean Fluorescence Intensity.

Table 2: Effect of [Leu144]-PLP (139-151) on Intracellular Cytokine Production in CD4+ T Cells

Treatment Group% IFN-γ+% IL-2+
Unstimulated Control0.5 ± 0.10.3 ± 0.1
PLP (139-151) (10 µg/mL)15.2 ± 2.112.5 ± 1.9
PLP (139-151) + [Leu144]-PLP (139-151) (10 µg/mL each)3.8 ± 0.82.1 ± 0.5
[Leu144]-PLP (139-151) (10 µg/mL)0.7 ± 0.20.4 ± 0.1

Data are presented as mean ± standard deviation and are representative of expected results.

Experimental Protocols

Protocol 1: In Vitro T Cell Suppression Assay Using [Leu144]-PLP (139-151)

This protocol details the methodology for assessing the inhibitory effect of [Leu144]-PLP (139-151) on the activation of PLP (139-151)-specific T cells.

Materials:

  • PLP (139-151) peptide

  • [Leu144]-PLP (139-151) peptide

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from an appropriate animal model (e.g., SJL/J mice immunized with PLP (139-151))

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well round-bottom culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Intracellular cytokine staining kit (Fixation/Permeabilization buffers)

  • Fluorochrome-conjugated antibodies for intracellular staining: anti-IFN-γ, anti-IL-2

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes and prepare a single-cell suspension. Determine cell viability and concentration.

  • Cell Plating: Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate in 100 µL of complete RPMI-1640 medium.

  • Peptide Preparation and Stimulation:

    • Prepare stock solutions of PLP (139-151) and [Leu144]-PLP (139-151) peptides in sterile DMSO or water. Further dilute in complete RPMI-1640 to desired working concentrations.

    • Add 100 µL of the appropriate peptide solution to the wells to achieve the final desired concentrations. Set up the following experimental groups:

      • Unstimulated Control (medium only)

      • PLP (139-151) alone (e.g., 10 µg/mL)

      • PLP (139-151) + [Leu144]-PLP (139-151) (e.g., 10 µg/mL each)

      • [Leu144]-PLP (139-151) alone (e.g., 10 µg/mL)

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours for surface marker analysis, or for 6 hours for intracellular cytokine analysis.

  • Intracellular Cytokine Staining (if applicable): For the last 4-5 hours of incubation, add a protein transport inhibitor to the wells.

  • Cell Harvesting and Staining:

    • Harvest cells and transfer to FACS tubes.

    • Wash cells with flow cytometry staining buffer.

    • Stain with a fixable viability dye according to the manufacturer's protocol.

    • Stain for surface markers (anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes at 4°C in the dark.

    • Wash the cells.

    • For intracellular cytokine staining, fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (anti-IFN-γ, anti-IL-2) for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend in flow cytometry staining buffer.

  • Flow Cytometry Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using appropriate software, gating on viable, single cells, and then on CD4+ T cells to assess the expression of activation markers and intracellular cytokines.

Visualizations

T Cell Suppression Assay Workflow

T_Cell_Suppression_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Staining cluster_analysis Data Acquisition & Analysis cell_prep Isolate PBMCs/Splenocytes plating Plate Cells in 96-well Plate cell_prep->plating stim Add Peptides: - Unstimulated - PLP (139-151) - PLP + [Leu144]-PLP - [Leu144]-PLP plating->stim incubation Incubate at 37°C, 5% CO2 stim->incubation protein_inhibitor Add Protein Transport Inhibitor (for cytokine analysis) incubation->protein_inhibitor surface_stain Surface Marker Staining (CD3, CD4, CD25, CD69) incubation->surface_stain ics Intracellular Cytokine Staining (IFN-γ, IL-2) protein_inhibitor->ics surface_stain->ics acquisition Flow Cytometry Acquisition surface_stain->acquisition ics->acquisition analysis Data Analysis: Gating on CD4+ T cells acquisition->analysis results Quantify Activation Markers & Cytokine Production analysis->results

Caption: Experimental workflow for the T cell suppression assay.

TCR Signaling Pathway: Agonist vs. Antagonist Peptide

TCR_Signaling_Pathway cluster_agonist Agonist Peptide (PLP 139-151) cluster_antagonist Antagonist Peptide ([Leu144]-PLP 139-151) TCR_Agonist TCR Engagement Lck_Agonist Lck Activation TCR_Agonist->Lck_Agonist ITAM_p_Agonist ITAM Phosphorylation Lck_Agonist->ITAM_p_Agonist ZAP70_p_Agonist ZAP-70 Recruitment & Phosphorylation ITAM_p_Agonist->ZAP70_p_Agonist LAT_SLP76_Agonist LAT/SLP-76 Phosphorylation ZAP70_p_Agonist->LAT_SLP76_Agonist Downstream_Agonist Full Downstream Signaling LAT_SLP76_Agonist->Downstream_Agonist Activation_Agonist T Cell Activation (Proliferation, Cytokine Release) Downstream_Agonist->Activation_Agonist TCR_Antagonist TCR Engagement Lck_Antagonist Lck Activation TCR_Antagonist->Lck_Antagonist ITAM_partial_p_Antagonist Partial ITAM Phosphorylation Lck_Antagonist->ITAM_partial_p_Antagonist ZAP70_no_p_Antagonist ZAP-70 Recruitment (No/Reduced Phosphorylation) ITAM_partial_p_Antagonist->ZAP70_no_p_Antagonist Blocked_Signaling_Antagonist Blocked Downstream Signaling ZAP70_no_p_Antagonist->Blocked_Signaling_Antagonist Inhibition T Cell Inhibition (Anergy/No Activation) Blocked_Signaling_Antagonist->Inhibition

Caption: TCR signaling with agonist vs. antagonist peptide.

Application Notes and Protocols: Long-Term Storage of [Leu144]-PLP (139-151) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage and handling of the [Leu144]-PLP (139-151) peptide. Adherence to these recommendations is crucial for maintaining the peptide's integrity, stability, and biological activity for research and drug development purposes.

Introduction

The [Leu144]-PLP (139-151) peptide is a synthetic fragment of the myelin proteolipid protein (PLP). It is an analog of the native PLP (139-151) sequence, with a leucine (B10760876) substitution for tryptophan at position 144. This peptide and its analogs are instrumental in studying experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. Given its importance, ensuring its long-term stability through proper storage is paramount for reproducible experimental outcomes.

Peptide Characteristics

PropertyValueReference
Sequence HSLGKLLGHPDKF[1]
Molecular Weight ~1467.7 g/mol [1]
Appearance Lyophilized solid[1]
Purity >95% by HPLC[1]

Long-Term Storage Conditions

The stability of the [Leu144]-PLP (139-151) peptide is highly dependent on its physical state (lyophilized or in solution) and the storage temperature.

Lyophilized Peptide

For optimal long-term stability, the lyophilized peptide should be stored under the following conditions:

Storage TemperatureExpected StabilityRecommendations
-80°C Several yearsPreferred method for long-term storage. Store in a desiccated and dark environment.[2]
-20°C Up to one year or moreAcceptable for long-term storage. Store in a desiccated and dark environment.[3][4]
4°C Days to weeksSuitable for short-term storage only.[5][6]
Room Temperature DaysStable for the duration of shipping and short-term handling.[5][7]

Key Handling Practices for Lyophilized Peptides:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[5][8]

  • After weighing, reseal the container tightly, preferably under an inert gas like nitrogen or argon, and return it to the recommended storage temperature.[6]

  • Avoid repeated opening and closing of the main vial. It is best to aliquot the peptide into smaller, single-use vials.[8]

Peptide in Solution

The shelf-life of peptides in solution is significantly more limited than in their lyophilized form.

Storage TemperatureExpected StabilityRecommendations
-80°C Up to one yearPreferred method for storing solutions. Aliquot to avoid freeze-thaw cycles.[9]
-20°C Up to three monthsAcceptable for short-term to medium-term storage. Aliquot to avoid freeze-thaw cycles.[9]
4°C Very limitedNot recommended for storage beyond a few days.
Room Temperature Very limitedNot recommended for storage.

Key Handling Practices for Peptides in Solution:

  • Use sterile, nuclease-free solvents and buffers for reconstitution.

  • The choice of solvent can impact stability. For [Leu144, Arg147]-PLP (139-151), solubility has been noted in dilute acid.[1] For the parent peptide PLP (139-151), solubility up to 2 mg/ml in water has been reported.[10]

  • For longer-term storage in solution, using sterile buffers at a pH of 5-6 can prolong the shelf life.[8]

  • Crucially, avoid repeated freeze-thaw cycles , as this can degrade the peptide.[5][8] Aliquoting into single-use volumes is the best practice.

Experimental Protocols

Protocol for Peptide Reconstitution
  • Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to sit at room temperature for at least 30 minutes in a desiccator.

  • Solvent Selection: Based on experimental needs and solubility characteristics, select an appropriate sterile solvent. For many PLP peptides, sterile water or a dilute acidic solution is suitable.[1]

  • Reconstitution: Add the desired volume of solvent to the vial to achieve the target concentration. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Immediately aliquot the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.

Protocol for Assessing Peptide Stability (Example)

This protocol outlines a general method to assess the stability of the [Leu144]-PLP (139-151) peptide under specific storage conditions.

  • Sample Preparation: Reconstitute the peptide as described in Protocol 4.1. Prepare multiple identical aliquots.

  • Storage Conditions: Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the peptide integrity using High-Performance Liquid Chromatography (HPLC).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm.

  • Data Evaluation: Compare the chromatograms from the different time points and storage conditions to the time 0 sample. A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation. The percentage of intact peptide can be calculated to quantify stability.

Visualizations

Experimental Workflow for Peptide Stability Assessment

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Reconstitute Lyophilized [Leu144]-PLP (139-151) Peptide B Create Multiple Identical Aliquots A->B C1 -80°C B->C1 C2 -20°C B->C2 C3 4°C B->C3 C4 Room Temp B->C4 D Retrieve Aliquots at Time = 0, 1, 3, 6, 12 months C1->D C2->D C3->D C4->D E Analyze Peptide Integrity via HPLC D->E F Compare Chromatograms and Quantify Degradation E->F

Caption: Workflow for assessing the long-term stability of peptide aliquots.

Signaling Pathway in EAE Induction

The PLP (139-151) peptide and its analogs are used to induce EAE by activating encephalitogenic T cells. The following diagram illustrates a simplified signaling pathway.

G cluster_activation T-Cell Activation cluster_differentiation Differentiation and Effector Function APC Antigen Presenting Cell (APC) Peptide [Leu144]-PLP (139-151) presented on MHC-II APC->Peptide presents TCR T-Cell Receptor (TCR) Th Naive T-Helper Cell TCR->Th activates Th17 Th17 Cell Th->Th17 differentiates into Peptide->TCR binds Cytokines Pro-inflammatory Cytokines (e.g., IL-17) Th17->Cytokines secretes Inflammation CNS Inflammation and Demyelination Cytokines->Inflammation leads to

Caption: Simplified pathway of T-cell activation by PLP peptides in EAE.

References

Troubleshooting & Optimization

troubleshooting [Leu144]-PLP (139-151) peptide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the [Leu144]-PLP (139-151) peptide.

Frequently Asked Questions (FAQs)

Q1: What is [Leu144]-PLP (139-151) and what is its primary application?

A1: [Leu144]-PLP (139-151) is a synthetic peptide, an analog of the native myelin proteolipid protein (PLP) fragment (139-151). The key modification is the substitution of the wild-type Tryptophan (W) at position 144 with Leucine (L). This modification alters its interaction with the T-cell receptor (TCR). Its primary application is in immunology research, specifically as a tool to study and modulate immune responses in the context of autoimmune diseases like multiple sclerosis. It is often used to induce an animal model of multiple sclerosis called experimental autoimmune encephalomyelitis (EAE).

Q2: What are the physicochemical properties of [Leu144]-PLP (139-151)?

A2: The key physicochemical properties of the related native and a doubly-substituted version of the peptide are summarized below. The properties of [Leu144]-PLP (139-151) are expected to be very similar to these.

PropertyNative PLP (139-151)[Leu144, Arg147]-PLP (139-151)
Sequence HSLGKWLGHPDKFHSLGKLLGRPDKF
Molecular Weight ~1521.74 g/mol ~1467.7 g/mol
Molecular Formula C72H104N20O17C67H110N20O17

Q3: How should I store the lyophilized [Leu144]-PLP (139-151) peptide?

A3: Lyophilized [Leu144]-PLP (139-151) peptide should be stored at -20°C, desiccated, and protected from light. Under these conditions, the peptide should be stable for an extended period.

Q4: Once in solution, how should I store the peptide?

A4: Peptide solutions are much less stable than the lyophilized powder. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. The stability of the peptide in your specific buffer should be validated.

Troubleshooting Peptide Solubility

Problem: My [Leu144]-PLP (139-151) peptide is not dissolving.

The solubility of [Leu144]-PLP (139-151) can be challenging due to its amphipathic nature, containing both hydrophobic and hydrophilic residues. Below is a step-by-step guide to troubleshoot solubility issues.

Step 1: Start with the Right Solvent

Based on the peptide's charge, the initial choice of solvent is critical. The net charge of a peptide can be estimated by assigning a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus at neutral pH.

  • For Basic Peptides (net positive charge): Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is poor, add a small amount of a dilute acidic solution, such as 0.1 M acetic acid, dropwise until the peptide dissolves.

  • For Acidic Peptides (net negative charge): Begin with sterile, distilled water. If the peptide does not dissolve, add a small amount of a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate, dropwise.

  • For Neutral or Hydrophobic Peptides: For peptides with a high proportion of hydrophobic residues, initial dissolution in an organic solvent is recommended. Start with a small volume of dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile. Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer of your choice while vortexing to reach the final desired concentration. Be mindful that high concentrations of organic solvents may be detrimental to your experimental system.

Step 2: Employ Physical Methods to Aid Dissolution

  • Vortexing: Gently vortex the solution to promote dissolution.

  • Sonication: A brief period of sonication in a water bath can help to break up aggregates and improve solubility. It is important to keep the sample cool during this process to prevent peptide degradation.

  • Warming: Gentle warming (to around 37°C) can sometimes improve the solubility of peptides. However, this should be done with caution as excessive heat can lead to degradation.

Step 3: Consider Solubility Enhancers

  • Denaturants: For peptides that are prone to aggregation, the use of denaturing agents like 6 M Guanidine-HCl or 8 M urea (B33335) can be effective. However, these will denature any proteins in your experimental system and must be used with this in mind.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for a specific peptide in various buffers often requires empirical testing. However, based on available data for similar peptides, the following table provides an estimate of solubility.

Solvent/BufferNative PLP (139-151)[Leu144, Arg147]-PLP (139-151)General Guideline for [Leu144]-PLP (139-151)
WaterUp to 2 mg/mLPoorStart with water, if insoluble proceed to other solvents.
Dilute Acid (e.g., 0.1 M Acetic Acid)-Soluble[1]Recommended for initial dissolution if aqueous buffers fail.
DMSO-~10 mg/mLA good starting organic solvent for hydrophobic peptides.
DMF-~10 mg/mLAn alternative to DMSO.
Ethanol-~2 mg/mLCan be used, but may have lower solvating power than DMSO or DMF.
PBS (pH 7.4)Likely soluble, but may require optimizationLikely soluble, but may require initial dissolution in an organic solvent or acid.Test small aliquots first. If precipitation occurs, try dissolving in a minimal amount of DMSO or dilute acid before adding to PBS.
TRIS Buffer--Similar to PBS, empirical testing is recommended.
HEPES Buffer--Similar to PBS, empirical testing is recommended.

Experimental Protocols & Workflows

Protocol for Solubilizing [Leu144]-PLP (139-151) for In Vivo Studies (EAE Induction)
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Initial Dissolution: Based on the peptide's characteristics (likely basic), attempt to dissolve it in sterile phosphate-buffered saline (PBS) at the desired stock concentration.

  • Troubleshooting Insolubility: If the peptide does not readily dissolve in PBS, dissolve the peptide first in a small volume of 0.1 M acetic acid.

  • Buffering: Once the peptide is dissolved, dilute it to the final desired concentration with sterile PBS. Ensure the final pH of the solution is compatible with your experimental animal model.

  • Emulsification: For EAE induction, the peptide solution is typically emulsified with Complete Freund's Adjuvant (CFA). This is a critical step and should be performed using two syringes connected by a luer lock, forcing the mixture back and forth until a stable, thick emulsion is formed.

G cluster_prep Peptide Preparation cluster_exp EAE Induction Workflow P1 Lyophilized Peptide ([Leu144]-PLP (139-151)) P2 Initial Dissolution (e.g., 0.1M Acetic Acid) P1->P2 Dissolve P3 Dilution to Final Concentration (Sterile PBS) P2->P3 Dilute P4 Emulsification with CFA P3->P4 Mix E2 Subcutaneous Injection (Peptide/CFA Emulsion) P4->E2 Use in Experiment E1 Animal Acclimatization E1->E2 Immunize E3 Pertussis Toxin Injection (Optional Adjuvant) E2->E3 Optional E4 Monitor Clinical Signs (Daily Scoring) E2->E4 E3->E4 E5 Data Analysis E4->E5

Figure 1. A typical experimental workflow for inducing EAE using [Leu144]-PLP (139-151).

Signaling Pathways

T-Cell Receptor (TCR) Antagonism by [Leu144]-PLP (139-151)

The [Leu144] substitution in the PLP (139-151) peptide sequence alters its binding to the T-cell receptor (TCR) when presented by Major Histocompatibility Complex (MHC) class II molecules on an antigen-presenting cell (APC). This altered interaction leads to a partial or antagonistic signal, rather than a full activation signal. This can result in the inhibition of the pathogenic T-cell response.

The antagonistic signal can lead to a cascade of events that differ from full T-cell activation. While it may induce some early signaling events, it fails to sustain the full signaling cascade required for proliferation and effector function.

G cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling APC Antigen Presenting Cell (APC) TCell T-Cell MHC MHC-II TCR TCR MHC->TCR PartialSignal Partial/Antagonistic Signal TCR->PartialSignal Altered Binding Peptide [Leu144]-PLP (139-151) Inhibition Inhibition of Full T-Cell Activation PartialSignal->Inhibition NoProliferation No Proliferation/ Effector Function Inhibition->NoProliferation

Figure 2. Simplified diagram of TCR antagonism by [Leu144]-PLP (139-151).

References

preventing precipitation of [Leu144]-PLP (139-151) in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of [Leu144]-PLP (139-151) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is [Leu144]-PLP (139-151) and why is its solubility in aqueous buffers a concern?

A1: [Leu144]-PLP (139-151) is a synthetic peptide, a mutated fragment of the myelin proteolipid protein (PLP).[1] Its sequence is H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH. Peptides with a mix of hydrophobic and charged residues can be prone to aggregation and precipitation in aqueous solutions, which can significantly impact experimental results and therapeutic efficacy.

Q2: What are the known physicochemical properties of [Leu144]-PLP (139-151)?

  • Molecular Formula: C67H110N20O17[1][2]

  • Molecular Weight: Approximately 1467.7 g/mol [1][2]

  • Solubility in Organic Solvents: A related peptide, [Leu144, Arg147]-PLP (139-151) (trifluoroacetate salt), is soluble in ethanol (B145695) (approx. 2 mg/ml) and DMSO and DMF (approx. 10 mg/ml).[3]

  • General Aqueous Solubility: Some suppliers suggest that the peptide is soluble in dilute acid.[4]

Q3: What are the primary factors that can cause [Leu144]-PLP (139-151) to precipitate?

A3: Several factors can contribute to peptide precipitation:

  • pH: The pH of the buffer affects the net charge of the peptide. At its isoelectric point (pI), a peptide has a net charge of zero and is often least soluble.

  • Ionic Strength: The salt concentration of the buffer can influence solubility. Both salting-in (at low concentrations) and salting-out (at high concentrations) effects can occur.[5]

  • Temperature: Temperature can affect the stability and solubility of peptides.

  • Peptide Concentration: Higher peptide concentrations can increase the likelihood of aggregation and precipitation.[5]

  • Hydrophobic Interactions: The presence of hydrophobic amino acids like Leucine can lead to aggregation as the peptide folds to minimize contact with water.[6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide aggregation and loss of activity.

Troubleshooting Guide

Issue 1: Peptide precipitates immediately upon reconstitution in aqueous buffer.
  • Question: I tried to dissolve my lyophilized [Leu144]-PLP (139-151) powder in a neutral phosphate (B84403) buffer (pH 7.4), but it immediately turned cloudy and a precipitate formed. What went wrong?

  • Possible Causes & Solutions:

    • pH is near the isoelectric point (pI): The peptide may be insoluble at neutral pH.

      • Solution: Since the peptide contains basic (His, Lys, Arg) and acidic (Asp) residues, its net charge is highly pH-dependent. Try dissolving the peptide in a small amount of a dilute acidic solution (e.g., 0.1% trifluoroacetic acid (TFA) or 10% acetic acid) first, and then slowly dilute it with your desired buffer.[7]

    • High concentration: The target concentration may be too high for the chosen buffer.

      • Solution: Try dissolving the peptide at a lower concentration. It is easier to dilute a soluble stock solution than to solubilize a precipitate.

    • Improper dissolution technique: Simply adding buffer to the lyophilized powder may not be effective.

      • Solution: Allow the peptide vial to warm to room temperature before opening. Add the solvent, vortex briefly, and then sonicate the vial in a water bath for a few minutes to aid dissolution.[7]

Issue 2: Peptide solution becomes cloudy over time or after storage.
  • Question: My [Leu144]-PLP (139-151) solution was initially clear, but after a few hours at 4°C (or after one freeze-thaw cycle), it became hazy. Why is this happening and how can I prevent it?

  • Possible Causes & Solutions:

    • Slow Aggregation: The peptide may be forming aggregates over time.

      • Solution 1: Optimize pH and Buffer. Perform a pH scouting experiment to find the optimal pH for long-term stability (see Experimental Protocol 1). Different buffer systems (e.g., acetate (B1210297), citrate, Tris) can also affect stability.[5]

      • Solution 2: Use of Excipients. Consider adding excipients to your buffer to enhance stability.

        • Sugars/Polyols: Sucrose, trehalose, or mannitol (B672) can act as cryoprotectants and stabilizers.

        • Non-ionic Surfactants: A very low concentration (e.g., 0.01-0.05%) of Tween 20 or Tween 80 can help prevent surface-induced aggregation.[5] However, be aware that surfactants can undergo oxidation and hydrolysis, which might affect the peptide in the long run.[5]

    • Freeze-Thaw Stress: The process of freezing and thawing can induce aggregation.

      • Solution: Aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles. When freezing, flash-freeze the aliquots in liquid nitrogen before storing them at -80°C.

Issue 3: Peptide precipitates when diluted into a different buffer system (e.g., for a biological assay).
  • Question: I have a stable stock solution of [Leu144]-PLP (139-151) in an acidic buffer, but when I dilute it into my cell culture medium (pH 7.2-7.4), it precipitates. How can I solve this?

  • Possible Causes & Solutions:

    • pH Shock: The rapid change in pH upon dilution is causing the peptide to cross its pI and precipitate.

      • Solution 1: Gradual pH Adjustment. Instead of direct dilution, try slowly adding the acidic stock solution to the final buffer while gently vortexing. This allows for a more gradual pH transition.

      • Solution 2: Intermediate Dilution. Perform an intermediate dilution step in a buffer with a pH between that of your stock and final buffer.

    • Buffer Component Incompatibility: Components in the final buffer (e.g., salts, proteins) may be promoting precipitation.

      • Solution: Test the solubility of the peptide in a simplified version of your final buffer to identify the problematic component. If possible, modify the final buffer composition.

Experimental Protocols

Protocol 1: pH Scouting for Optimal Solubility

This protocol helps determine the optimal pH range for solubilizing and maintaining the stability of [Leu144]-PLP (139-151).

Materials:

  • Lyophilized [Leu144]-PLP (139-151)

  • A set of buffers with varying pH values (e.g., 10 mM sodium acetate pH 4.0, 5.0; 10 mM sodium phosphate pH 6.0, 7.0, 8.0; 10 mM Tris-HCl pH 9.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or nephelometer

Methodology:

  • Prepare a small, concentrated stock solution of the peptide in a solvent where it is known to be soluble (e.g., 10% acetic acid or DMSO).

  • In separate microcentrifuge tubes, add a small, equal amount of the peptide stock solution to each of the different pH buffers to achieve the desired final peptide concentration.

  • Vortex each tube gently.

  • Visually inspect each tube for signs of precipitation or cloudiness immediately after mixing and after a set incubation period (e.g., 1 hour, 24 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • For a quantitative assessment, measure the absorbance at 600 nm (A600) or use a nephelometer to measure turbidity. Higher readings indicate greater precipitation.

  • The buffer system that results in the lowest turbidity or A600 reading is the most suitable for this peptide.

Protocol 2: Effect of Additives on Peptide Stability

This protocol evaluates the ability of common excipients to prevent the precipitation of [Leu144]-PLP (139-151).

Materials:

  • A stock solution of [Leu144]-PLP (139-151) in the optimal buffer determined from Protocol 1.

  • Stock solutions of various additives:

    • 5 M NaCl

    • 50% (w/v) Sucrose

    • 1% (v/v) Tween 20

    • 1 M Arginine

  • Microcentrifuge tubes

  • Incubator or water bath

Methodology:

  • Dispense the peptide stock solution into several microcentrifuge tubes.

  • Add different concentrations of each additive to the tubes. Include a control tube with no additive.

  • Induce precipitation by a chosen stress method (e.g., adjusting the pH towards the pI, increasing the temperature, or performing several freeze-thaw cycles).

  • After applying the stress, visually inspect and quantify the amount of precipitation as described in Protocol 1.

  • Compare the results to identify the most effective additive and its optimal concentration for preventing precipitation.

Data Presentation

Table 1: Solubility of [Leu144]-PLP (139-151) in Various Solvents (Hypothetical Data for Illustration)

Solvent/Buffer SystempHPeptide Concentration (mg/mL)Observation (24h @ 4°C)
Deionized Water~71.0Precipitate
10 mM Sodium Phosphate7.41.0Precipitate
10 mM Sodium Acetate5.01.0Clear Solution
10 mM Tris-HCl8.51.0Clear Solution
0.1% TFA in Water~25.0Clear Solution
10% Acetic Acid~2.55.0Clear Solution

Table 2: Effect of Excipients on [Leu144]-PLP (139-151) Stability (Hypothetical Data for Illustration)

Buffer System (pH 7.0)AdditiveConcentrationTurbidity (A600) after Stress
10 mM PhosphateNone (Control)-0.85
10 mM PhosphateNaCl150 mM0.62
10 mM PhosphateSucrose5% (w/v)0.31
10 mM PhosphateTween 200.02% (v/v)0.15
10 mM PhosphateArginine50 mM0.25

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Immediate Precipitation cluster_2 Precipitation Over Time start Peptide Precipitation Observed q1 When does precipitation occur? start->q1 cause1 Possible Cause: pH near pI q1->cause1 Immediately cause2 Possible Cause: High Concentration q1->cause2 Immediately cause3 Possible Cause: Slow Aggregation q1->cause3 Over Time / Storage cause4 Possible Cause: Freeze-Thaw Stress q1->cause4 Over Time / Storage sol1 Solution: Use acidic/basic buffer cause1->sol1 sol2 Solution: Lower concentration cause2->sol2 sol3 Solution: Optimize buffer, add excipients cause3->sol3 sol4 Solution: Aliquot before freezing cause4->sol4

Caption: Troubleshooting workflow for peptide precipitation.

G cluster_workflow Experimental Workflow for Solubility Optimization start Start: Lyophilized Peptide protocol1 Protocol 1: pH Scouting start->protocol1 decision1 Optimal pH found? protocol1->decision1 decision1->start No, try co-solvents protocol2 Protocol 2: Test Additives/Excipients decision1->protocol2 Yes decision2 Stability Enhanced? protocol2->decision2 decision2->protocol2 No, test other additives end End: Optimized Buffer Formulation decision2->end Yes

Caption: Workflow for optimizing peptide solubility.

References

Technical Support Center: Optimizing [Leu144]-PLP (139-151) for EAE Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using altered peptide ligands (APLs) of Proteolipid Protein (PLP) 139-151 to suppress Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.

Frequently Asked Questions (FAQs)

Q1: What is [Leu144]-PLP (139-151) and how does it differ from the native peptide?

A: The native PLP (139-151) peptide is a fragment of a major myelin protein in the central nervous system and is commonly used to induce EAE in susceptible mouse strains like the SJL/J mouse.[1][2] The native sequence contains a Tryptophan (W) at position 144, which serves as a primary contact point for the T cell receptor (TCR).[3] [Leu144]-PLP (139-151), also denoted as L144, is an altered peptide ligand (APL) where this Tryptophan has been substituted with Leucine (L). This modification is intended to alter the peptide's interaction with the TCR and modulate the subsequent T cell response.

Q2: What is the proposed mechanism of action for EAE suppression by PLP (139-151) APLs?

A: The primary mechanism involves altering the T cell response away from a pathogenic pro-inflammatory phenotype. While the native peptide induces a strong Th1 response, characterized by cytokines like IFN-γ that drive EAE pathology, effective APLs can act as TCR antagonists or partial agonists.[4][5] This can lead to several outcomes:

  • T Cell Anergy: Rendering autoreactive T cells unresponsive.[6]

  • Immune Deviation: Shifting the cytokine profile from a pathogenic Th1 response to a non-pathogenic or even protective Th2/Th0 response, characterized by the production of IL-4 and IL-10.[3][4]

  • Bystander Suppression: The induction of regulatory T cells that can suppress inflammation within the central nervous system, not only against the initial peptide but also against other myelin antigens that become targets during disease progression (epitope spreading).[4]

Q3: Is [Leu144]-PLP (139-151) alone effective for suppressing EAE?

A: Published research suggests that the single substitution [Leu144]-PLP (139-151) is a weak TCR antagonist and has little to no effect on preventing the development of clinical EAE in vivo.[4] More potent effects have been observed with other variants, such as [Gln144]-PLP (Q144) or the double-substituted [Leu144, Arg147]-PLP (L144/R147), which have shown significant success in preventing and even ameliorating established EAE.[3][4][7]

Q4: What are the key differences between various PLP (139-151) APLs?

A: The efficacy of an APL in suppressing EAE depends on the specific amino acid substitutions at TCR contact residues. A non-conservative substitution at position 144 can ablate the peptide's ability to induce EAE.[8]

  • [Leu144]-PLP (L144): Considered a weak TCR antagonist with minimal in vivo effect on EAE.[4]

  • [Gln144]-PLP (Q144): A more effective APL that inhibits EAE by inducing cross-reactive T cells that produce Th2/Th0 cytokines (IL-4, IL-10).[3]

  • [Leu144, Arg147]-PLP (L144/R147): A powerful TCR antagonist that can protect animals from EAE induced by multiple myelin antigens, indicating it induces robust bystander suppression.[4][7]

Troubleshooting Guide

Problem: I am not observing any suppression of EAE clinical scores with my [Leu144]-PLP (139-151) treatment.

  • Check Your Peptide Variant: As noted in the literature, the single L144 substitution is a weak antagonist with little reported in vivo efficacy.[4] Consider using a more potent APL like [Gln144]-PLP or [Leu144, Arg147]-PLP for suppression studies.

  • Verify Dosage and Timing: Prophylactic treatment (starting before or at the time of immunization) is often more effective than therapeutic treatment (starting after disease onset).[9] Dosages can vary, but studies with related peptides have used repeated administrations of 100-150 µg per mouse.[10][11] Ensure the dose is sufficient and the administration schedule is appropriate for your experimental goals (prophylactic vs. therapeutic).

  • Confirm EAE Induction: Ensure your positive control group (immunized with native PLP (139-151) but receiving a vehicle treatment) develops EAE with the expected incidence and severity. EAE induction in SJL mice can be sensitive to variations in the mice and laboratory environment.[12]

Problem: My mice are experiencing adverse reactions, such as anaphylaxis, upon peptide administration.

  • Anaphylaxis Risk: Repeated injections of antigenic peptides, including the native PLP (139-151), can induce hypersensitivity reactions and anaphylactic shock.[6][13]

  • Mitigation Strategies:

    • Some MHC anchor-substituted variant peptides have been shown to avoid this acute hypersensitivity reaction.[6]

    • Modifying the peptide, for instance by creating bifunctional peptide inhibitors (BPIs), has been shown to reduce the incidence of anaphylaxis compared to the unmodified peptide.[13]

    • Consider alternative administration routes. Subcutaneous administration of a peptide in a controlled-release formulation (e.g., PLGA microparticles) may reduce toxicity compared to repeated intravenous or subcutaneous injections of the peptide in solution.[11]

Quantitative Data Summary

Table 1: Comparison of PLP (139-151) Variants and Their Effects on EAE

Peptide VariantKey Substitution(s)Primary MechanismReported In Vivo EAE EffectReference(s)
Native PLP (139-151) Tryptophan at 144Th1-mediated encephalitogenicityInduces EAE[1],[14]
[Leu144]-PLP W144LWeak TCR AntagonismLittle to no suppression[4]
[Gln144]-PLP W144QImmune Deviation (Th2/Th0)Inhibits EAE development[3]
[Leu144, Arg147]-PLP W144L, H147RStrong TCR Antagonism, Bystander SuppressionPrevents EAE induction[4],[7]
MHC Anchor Variant (145D) H145DT Cell AnergyReduces disease severity and incidence[6]

Table 2: Example EAE Induction and Scoring for SJL/J Mice

ParameterDescription
Mouse Strain SJL/J (Female, 6-8 weeks old)
Immunogen 50-100 µg of native PLP (139-151) peptide
Adjuvant Emulsified in Complete Freund's Adjuvant (CFA)
Administration Subcutaneous injection
Optional Additive Pertussis Toxin (PTX) can be administered to increase the severity of the initial EAE wave, but may reduce relapse rates.[9][12]
Disease Onset Typically 10-15 days post-immunization (9-14 days with PTX).[12]
Clinical Scoring 0: No paralysis; 1: Flaccid tail; 2: Moderate hind-limb paralysis; 3: Complete hind-limb paralysis; 4: Fore-limb paralysis; 5: Death.[15]

Experimental Protocols & Methodologies

Protocol: Induction of Relapsing-Remitting EAE and Prophylactic APL Treatment

This protocol describes a typical experiment to test the efficacy of a PLP (139-151) APL in preventing EAE in SJL/J mice.

1. Materials:

  • SJL/J female mice, 6-8 weeks old.

  • Encephalitogenic peptide: Native mouse PLP (139-151).

  • Therapeutic peptide: [Leu144, Arg147]-PLP (139-151) or other APL of interest.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA.

  • Sterile Phosphate-Buffered Saline (PBS).

2. EAE Induction (Day 0):

  • Prepare the immunizing emulsion: Emulsify native PLP (139-151) in PBS with an equal volume of CFA to a final peptide concentration of 0.5-1.0 mg/mL.

  • Immunize each mouse subcutaneously at two sites on the flank with a total volume of 0.1-0.2 mL of the emulsion (delivering 50-100 µg of peptide).[16]

3. Prophylactic APL Treatment:

  • Prepare the therapeutic APL in sterile PBS.

  • Administration can be performed via various routes (e.g., intravenous, subcutaneous). A common prophylactic regimen involves administering the APL starting on day 4 post-immunization and continuing every 3-4 days for a set period.[11]

  • A typical dose for related peptides is 100 nmol per injection.[11] The optimal dose for a specific APL should be determined empirically.

4. Clinical Monitoring:

  • Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE.

  • Score each mouse based on the scale provided in Table 2. Record body weight daily.

  • The first wave of disease typically peaks 1-2 days after onset and lasts for 1-3 days, followed by remission. Relapses can occur in 50-80% of untreated mice.[12]

5. In Vitro Analysis (Endpoint):

  • At the end of the experiment, isolate splenocytes or cells from draining lymph nodes.

  • Re-stimulate the cells in vitro with the native PLP (139-151) peptide.

  • Measure T cell proliferation (e.g., via BrdU or ³H-thymidine incorporation) and cytokine production (e.g., via ELISA or Luminex for IFN-γ, IL-4, IL-10, IL-17).[4][6]

Visualizations

Signaling Pathway: APL-Mediated Immune Deviation

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Autoreactive T Cell cluster_2 MHC I-A^s MHC-II TCR T Cell Receptor (TCR) MHC->TCR Strong Signal MHC->TCR Altered Signal (Antagonism) Native_Peptide Native PLP (W144) Native_Peptide->MHC APL_Peptide APL (e.g., Q144) APL_Peptide->MHC Th1 Th1 Differentiation (IFN-γ, TNF-α) TCR->Th1 Activation Th2 Immune Deviation (Th2/Th0: IL-4, IL-10) TCR->Th2 Differentiation EAE EAE PATHOGENESIS Th1->EAE Suppression EAE SUPPRESSION Th2->Suppression

Caption: APLs alter TCR signaling, shifting the T cell response from pathogenic Th1 to suppressive Th2/Th0.

Experimental Workflow: EAE Suppression Study

G cluster_treatment Treatment Groups start Start: SJL/J Mice immunize Day 0: Immunize with Native PLP(139-151) + CFA start->immunize apl_treat Administer APL (e.g., [L144,R147]-PLP) Prophylactically immunize->apl_treat vehicle_treat Administer Vehicle (Control) immunize->vehicle_treat monitor Days 7-End: Daily Clinical Scoring & Weight Measurement apl_treat->monitor vehicle_treat->monitor endpoint Endpoint: Tissue Collection (Spleen, CNS) monitor->endpoint analysis Data Analysis: - Clinical Scores - Histology - In Vitro Assays endpoint->analysis end Conclusion analysis->end

Caption: Workflow for testing the prophylactic efficacy of an APL in the EAE mouse model.

Logical Relationship: PLP (139-151) Peptide Variants

G cluster_variants Altered Peptide Ligands (APLs) cluster_outcomes parent Parent Peptide PLP(139-151) l144 [Leu144]-PLP parent->l144 q144 [Gln144]-PLP parent->q144 l144r147 [Leu144, Arg147]-PLP parent->l144r147 induces Encephalitogenic parent->induces ineffective Weak / Ineffective Suppression l144->ineffective suppresses Suppressive q144->suppresses l144r147->suppresses

Caption: Comparison of different PLP (139-151) peptide variants and their effects on EAE.

References

improving the stability of [Leu144]-PLP (139-151) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the [Leu144]-PLP (139-151) peptide in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of [Leu144]-PLP (139-151) and what are the key residues of concern for stability?

The amino acid sequence for [Leu144]-PLP (139-151) is H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH. The substitution of the native Tryptophan (W) at position 144 with Leucine (B10760876) (L) removes a residue prone to oxidation. However, other residues remain susceptible to degradation and can impact stability in solution.

Key Residues of Concern:

  • Histidine (H): The N-terminal histidine is susceptible to oxidation and its imidazole (B134444) side chain's protonation state is pH-dependent, which can influence peptide conformation and stability.

  • Aspartic Acid (D): The aspartic acid residue can undergo isomerization to form isoaspartate, particularly if followed by a small, flexible residue like glycine. While the Asp-Lys sequence in this peptide is less prone to this than Asp-Gly, it remains a possibility.

  • Lysine (B10760008) (K) and Arginine (R): These basic residues can be cleavage sites for trypsin-like proteases that may be present in complex biological samples.

Q2: What are the optimal storage conditions for lyophilized and reconstituted [Leu144]-PLP (139-151)?

Proper storage is critical to maintaining the integrity of the peptide. For lyophilized powder, short-term storage at 4°C is acceptable, but long-term storage should be at -20°C or -80°C. Once reconstituted, the peptide solution has a limited shelf life. It is recommended to aliquot the solution into single-use volumes and store them frozen. Peptide solutions are generally stable for about three weeks at 4°C and for up to four months at -20°C.[1] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Peptide Precipitation or Aggregation Upon Dissolution

Symptoms:

  • Visible particulates or cloudiness in the solution after reconstitution.

  • Difficulty in completely dissolving the lyophilized powder.

Possible Causes:

  • Incorrect Solvent: The peptide's solubility is dependent on its amino acid composition and the pH of the solvent.

  • Hydrophobic Interactions: The presence of multiple leucine residues can contribute to hydrophobic aggregation, especially at high concentrations.

  • pH-Dependent Solubility: The net charge of the peptide changes with pH, affecting its solubility.

Solutions:

  • Initial Solubilization: For peptides with basic residues like Lysine and Arginine, initial dissolution in a small amount of dilute acetic acid or sterile water is recommended.

  • Buffering: After initial dissolution, dilute the peptide solution with a suitable buffer (e.g., PBS) to the desired final concentration.

  • Sonication: If the peptide is difficult to dissolve, brief sonication in an ice-water bath may help.

  • pH Adjustment: The pH of the final solution can be adjusted to optimize solubility. Peptides are generally most soluble at pH values away from their isoelectric point.

Issue 2: Loss of Biological Activity Over Time in Solution

Symptoms:

  • Diminished or inconsistent results in functional assays (e.g., T-cell proliferation, cytokine release).

  • Requirement for higher peptide concentrations to achieve the expected biological response.

Possible Causes:

  • Chemical Degradation: Oxidation of the N-terminal histidine or isomerization of the aspartic acid residue can alter the peptide's structure and function.

  • Enzymatic Degradation: If working with biological samples (e.g., cell culture media with serum, plasma), proteases can cleave the peptide at lysine and arginine residues.

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware or glassware, reducing the effective concentration in solution.

Solutions:

  • Minimize Oxidation: Prepare solutions fresh and use deoxygenated buffers where possible. Storing aliquots under an inert gas (e.g., argon or nitrogen) can also help.

  • Control pH: Maintain the pH of the stock solution and experimental buffers within a stable range (typically pH 6-8) to minimize chemical degradation.

  • Use Protease Inhibitors: When working with biological fluids that may contain proteases, consider adding a protease inhibitor cocktail.

  • Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding polypropylene (B1209903) tubes to minimize adsorption.

  • Aliquot and Freeze: Prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage and Handling of [Leu144]-PLP (139-151)

FormStorage TemperatureDurationRecommendations
Lyophilized Powder4°CShort-term (weeks)Keep desiccated and protected from light.
-20°C or -80°CLong-term (months to years)Keep desiccated and protected from light.
Reconstituted Solution4°CUp to 3 weeksStore in sterile, low-binding tubes. Avoid microbial contamination.
-20°C or -80°CUp to 4 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: In Vitro T-Cell Restimulation Assay

This protocol outlines the steps for restimulating [Leu144]-PLP (139-151)-specific T-cells in vitro, with an emphasis on maintaining peptide stability.

Materials:

  • Lyophilized [Leu144]-PLP (139-151)

  • Sterile, deionized water or dilute acetic acid (0.1%)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete RPMI-1640 medium (containing 10% FBS, L-glutamine, penicillin-streptomycin)

  • Spleen or lymph node cells from immunized mice

  • 96-well cell culture plates

  • Low-protein-binding polypropylene tubes

Procedure:

  • Peptide Reconstitution: a. Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. b. Aseptically add a small volume of sterile water or 0.1% acetic acid to the vial to dissolve the peptide to a high concentration stock (e.g., 1 mg/mL). Gently vortex or pipette to mix. c. Immediately dilute the stock solution with sterile PBS to a working stock concentration (e.g., 100 µg/mL). d. Prepare single-use aliquots of the working stock in low-binding tubes and store at -20°C. Thaw a fresh aliquot for each experiment.

  • Cell Preparation: a. Prepare a single-cell suspension of splenocytes or lymph node cells from mice previously immunized with [Leu144]-PLP (139-151). b. Wash the cells with complete RPMI-1640 medium and resuspend to a final concentration of 2 x 10^6 cells/mL.

  • T-Cell Restimulation: a. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate. b. Prepare serial dilutions of the thawed [Leu144]-PLP (139-151) working stock in complete RPMI-1640 medium. c. Add 100 µL of the diluted peptide solutions to the wells to achieve the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). d. Include negative control wells (cells with medium only) and positive control wells (e.g., cells with a mitogen like Concanavalin A).

  • Incubation and Analysis: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours. b. Assess T-cell proliferation using a standard method (e.g., [3H]-thymidine incorporation or CFSE dilution) or measure cytokine production in the supernatant by ELISA or CBA.

Visualizations

G Troubleshooting Peptide Instability start Problem Observed: Peptide solution is cloudy or biological activity is low/inconsistent check_dissolution Was the peptide fully dissolved upon reconstitution? start->check_dissolution check_storage How was the reconstituted peptide stored? check_dissolution->check_storage Yes sol_dissolution Troubleshoot Dissolution: 1. Use dilute acetic acid for initial reconstitution. 2. Sonicate briefly on ice. 3. Adjust pH of final buffer. check_dissolution->sol_dissolution No check_handling What are the experimental conditions? check_storage->check_handling Properly sol_storage Optimize Storage: 1. Aliquot into single-use tubes. 2. Store at -20°C or -80°C. 3. Avoid repeated freeze-thaw cycles. check_storage->sol_storage Improperly sol_handling Optimize Handling: 1. Use low-binding tubes. 2. Prepare fresh dilutions for each experiment. 3. Add protease inhibitors if using biological fluids. check_handling->sol_handling Potential Issues

Caption: Troubleshooting workflow for [Leu144]-PLP (139-151) instability.

G Experimental Workflow: T-Cell Restimulation reconstitute Reconstitute Lyophilized Peptide (Sterile H2O or dilute acid, then PBS) aliquot Prepare Single-Use Aliquots (Low-binding tubes, store at -20°C) reconstitute->aliquot prepare_dilutions Prepare Peptide Dilutions (Freshly thawed aliquot in complete medium) aliquot->prepare_dilutions prepare_cells Prepare Single-Cell Suspension (Splenocytes/Lymph Node Cells) plate_cells Plate Cells (2 x 10^5 cells/well) prepare_cells->plate_cells add_peptide Add Peptide to Cells plate_cells->add_peptide prepare_dilutions->add_peptide incubate Incubate (37°C, 5% CO2, 48-72h) add_peptide->incubate analyze Analyze Response (Proliferation or Cytokine Production) incubate->analyze

Caption: Workflow for an in vitro T-cell restimulation assay.

G Potential Degradation Pathways peptide [Leu144]-PLP (139-151) (HSLGKLLGRPDKF) oxidation Oxidation (His residue) peptide->oxidation isomerization Isomerization (Asp residue) peptide->isomerization proteolysis Proteolytic Cleavage (at Lys, Arg residues) peptide->proteolysis inactive Inactive/Less Active Peptide oxidation->inactive isomerization->inactive proteolysis->inactive

References

common experimental errors with [Leu144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Leu144]-PLP (139-151). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this altered peptide ligand. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Leu144]-PLP (139-151) and how does it differ from the native PLP (139-151) peptide?

A1: [Leu144]-PLP (139-151) is a synthetic peptide analogue of the native myelin proteolipid protein (PLP) fragment (amino acids 139-151). In this altered peptide ligand (APL), the tryptophan (W) at position 144 has been substituted with a leucine (B10760876) (L). This single amino acid change at a primary T-cell receptor (TCR) contact site modifies its immunological properties. While the native peptide is encephalitogenic and induces a Th1-mediated inflammatory response, [Leu144]-PLP (139-151) acts as a TCR antagonist.[1][2][3] It can block the activation of encephalitogenic Th1 clones and shift the immune response towards a Th2 phenotype, characterized by the production of cytokines like IL-4.[2][4]

Q2: What are the primary applications of [Leu144]-PLP (139-151) in research?

A2: The primary application of [Leu144]-PLP (139-151) is in the study of autoimmune diseases, particularly as a tool to modulate the immune response in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.[5][6][7] It is used to investigate mechanisms of T-cell receptor antagonism, immune deviation (the shift from a Th1 to a Th2 response), and bystander suppression.[8]

Q3: How should I properly handle and store lyophilized [Leu144]-PLP (139-151)?

A3: Proper handling and storage are critical to maintain the integrity and activity of the peptide. Lyophilized peptides should be stored at -20°C or colder, desiccated, and protected from light. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can reduce long-term stability. It is recommended to aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.

Q4: What is the best way to dissolve [Leu144]-PLP (139-151)?

A4: The solubility of [Leu144]-PLP (139-151) is reported to be in dilute acid.[6] For biological assays, it is often dissolved in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in an aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. It is crucial to test the solubility of a small amount of the peptide first. Sonication can aid in dissolving the peptide.

Q5: What are the expected immunological effects of using [Leu144]-PLP (139-151) in vivo?

A5: In vivo, pre-immunization with [Leu144]-PLP (139-151) can postpone the onset of EAE induced by the native PLP (139-151) or other myelin peptides.[2] It is thought to work by inducing regulatory T-cells and promoting a shift in the cytokine profile from pro-inflammatory (IFN-γ) to anti-inflammatory (IL-4).[2][4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with [Leu144]-PLP (139-151).

Issue 1: Poor Peptide Solubility or Precipitation
  • Question: My [Leu144]-PLP (139-151) peptide is not dissolving properly or is precipitating out of solution. What can I do?

  • Answer:

    • Initial Dissolution: As this peptide is soluble in dilute acid, you can try dissolving it in a small amount of 10% acetic acid and then diluting it with your experimental buffer.

    • Use of Organic Solvents: For highly hydrophobic peptides, a common technique is to first dissolve the peptide in a minimal amount of DMSO. Then, slowly add the aqueous buffer to the peptide solution while gently vortexing.

    • Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

    • pH Adjustment: The pH of the final solution can significantly impact solubility. Adjusting the pH of your buffer may be necessary.

    • Check for Contamination: Ensure that your solvents and buffers are free from contaminants that could affect peptide solubility.

Issue 2: Inconsistent or Unexpected Results in T-Cell Assays
  • Question: I am observing high variability or unexpected outcomes in my T-cell proliferation or cytokine assays. What could be the cause?

  • Answer:

    • Peptide Integrity: Ensure the peptide has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided. Prepare fresh solutions for each experiment if possible.

    • Peptide Concentration: The concentration of the altered peptide ligand is critical. A dose-response experiment is recommended to determine the optimal concentration for your specific assay, as high concentrations can sometimes lead to T-cell anergy or death.[9]

    • Cell Viability: Check the viability of your T-cells before and during the assay. The peptide preparation or other assay components may have some toxicity.

    • Antigen Presenting Cells (APCs): The type and quality of APCs used can significantly influence the outcome of T-cell assays. Ensure your APCs are healthy and are presenting the peptide effectively.

    • Assay Conditions: Factors such as incubation time, cell density, and the specific batch of serum or media can all contribute to variability. Standardize these parameters as much as possible.

Issue 3: Difficulty in Inducing EAE or Observing a Therapeutic Effect
  • Question: I am not observing the expected suppression of EAE with [Leu144]-PLP (139-151). What are some potential reasons?

  • Answer:

    • Animal Strain: EAE susceptibility is highly dependent on the mouse strain. SJL/J mice are commonly used for PLP-induced EAE.[7]

    • Immunization Protocol: The dose of the peptide, the type and batch of Complete Freund's Adjuvant (CFA), and the administration of pertussis toxin (if used) are all critical for successful EAE induction and for observing a therapeutic effect.

    • Timing of Treatment: The timing of administration of [Leu144]-PLP (139-151) is crucial. Pre-immunization or treatment early in the disease course is often more effective.[6]

    • Peptide Quality: Ensure the purity of your peptide. Impurities from the synthesis process can sometimes have unintended immunological effects.

    • Environmental Factors: Stress can impact the development of EAE in mice. Ensure proper animal handling and housing conditions.

Quantitative Data Summary

Parameter[Leu144]-PLP (139-151)Native PLP (139-151)Reference
Primary T-Cell Response TCR AntagonistTCR Agonist[1][2]
Predominant Cytokine Production IL-4 (Th2)IFN-γ (Th1)[2][4]
In Vivo Effect in EAE Suppresses/delays onsetInduces disease[2][7]
Typical Immunization Dose (EAE) 50 µg in CFA50-100 µg in CFA[2]
Typical In Vitro T-Cell Stimulation Varies (dose-response needed)20 µg/mL

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol is adapted from methods for the native PLP (139-151) peptide and should be optimized for your specific experimental conditions.

Objective: To measure the proliferative response of PLP (139-151)-specific T-cells to stimulation with [Leu144]-PLP (139-151).

Materials:

  • [Leu144]-PLP (139-151) peptide

  • Native PLP (139-151) peptide (as a positive control for T-cell line activation)

  • PLP (139-151)-specific T-cell line or splenocytes from immunized mice

  • Antigen Presenting Cells (APCs) (e.g., irradiated splenocytes from naive mice)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • 96-well round-bottom cell culture plates

  • [³H]-thymidine

  • Cell harvester and scintillation counter

Methodology:

  • Prepare Peptide Solutions: Dissolve [Leu144]-PLP (139-151) and native PLP (139-151) in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in complete RPMI medium. A typical starting range for in vitro stimulation is 0.1-100 µg/mL. It is recommended to perform a dose-response curve.

  • Plate APCs: Add 5 x 10⁵ irradiated APCs to each well of a 96-well plate.

  • Add Peptides: Add the desired concentrations of [Leu144]-PLP (139-151), native PLP (139-151) (positive control), and a no-peptide control to the wells containing APCs.

  • Add T-Cells: Add 2 x 10⁵ PLP (139-151)-specific T-cells to each well.

  • Incubate: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse with [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest and Count: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM).

Protocol 2: Induction of EAE in SJL/J Mice

This is a general protocol for inducing EAE with PLP peptides and should be adapted and optimized based on institutional guidelines and experimental goals.

Objective: To induce EAE in SJL/J mice for the subsequent testing of the therapeutic potential of [Leu144]-PLP (139-151).

Materials:

  • Native PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Phosphate-Buffered Saline (PBS), sterile

  • SJL/J mice (female, 6-8 weeks old)

  • Syringes and needles

Methodology:

  • Prepare Emulsion: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, which is then emulsified with an equal volume of CFA (containing 4 mg/mL M. tuberculosis) to a final peptide concentration of 0.5 mg/mL. The emulsion should be stable (a drop should not disperse in water).

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50 µg of peptide) distributed over two sites on the flank.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Therapeutic Intervention: For testing [Leu144]-PLP (139-151), a separate cohort of mice can be treated with the altered peptide ligand according to the desired experimental design (e.g., pre-immunization, or treatment after disease onset).

Visualizations

TCR Signaling Pathway Antagonism

TCR_Antagonism cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Agonist Agonist Peptide (Native PLP) cluster_Antagonist Antagonist Peptide ([Leu144]-PLP) MHC MHC-II TCR TCR MHC->TCR Full Signal MHC->TCR Partial/Altered Signal CD4 CD4 TCR->CD4 Block Blocks Full Activation TCR->Block Lck_inactive Lck (inactive) CD4->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Phosphorylation ZAP70_inactive ZAP-70 (inactive) Lck_active->ZAP70_inactive ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active Phosphorylation PLCg1 PLCγ1 ZAP70_active->PLCg1 Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Agonist Native PLP (139-151) Agonist->MHC Binds Antagonist [Leu144]-PLP (139-151) Antagonist->MHC Binds Block->ZAP70_active

Caption: TCR signaling with agonist vs. antagonist peptide.

Experimental Workflow: T-Cell Proliferation Assay

TCell_Proliferation_Workflow start Start prep_cells Prepare T-Cells and APCs start->prep_cells plate_cells Plate APCs in 96-well plate prep_cells->plate_cells add_peptides Add Peptides ([Leu144]-PLP, Native PLP, Control) plate_cells->add_peptides add_tcells Add T-Cells to wells add_peptides->add_tcells incubate1 Incubate for 72 hours add_tcells->incubate1 pulse Pulse with [3H]-thymidine incubate1->pulse incubate2 Incubate for 18-24 hours pulse->incubate2 harvest Harvest cells incubate2->harvest count Measure proliferation (Scintillation Counting) harvest->count analyze Analyze Data (CPM) count->analyze end End analyze->end

Caption: Workflow for a T-cell proliferation assay.

Logical Relationship: Troubleshooting Low Signal in a Binding Assay

Troubleshooting_Low_Signal cluster_Peptide Peptide-Related Issues cluster_Assay Assay-Related Issues cluster_Biological Biological Component Issues start Low Signal in Binding Assay solubility Poor Solubility/ Aggregation start->solubility degradation Peptide Degradation start->degradation concentration Incorrect Concentration start->concentration incubation Insufficient Incubation Time/Temp start->incubation buffer Suboptimal Buffer (pH, additives) start->buffer detection Detection Method Sensitivity start->detection receptor Low Receptor Expression on Cells start->receptor cell_viability Poor Cell Viability start->cell_viability solution1 solution1 solubility->solution1 Solution: Optimize solvent, use sonication solution2 solution2 degradation->solution2 Solution: Aliquot peptide, store at -80°C solution3 solution3 concentration->solution3 Solution: Verify stock concentration, perform titration solution4 solution4 incubation->solution4 Solution: Optimize incubation time and temperature solution5 solution5 buffer->solution5 Solution: Adjust pH, add detergents/BSA solution6 solution6 detection->solution6 Solution: Use more sensitive detection reagent/instrument solution7 solution7 receptor->solution7 Solution: Use cells with higher receptor expression solution8 solution8 cell_viability->solution8 Solution: Check cell health before and during assay

Caption: Troubleshooting low signal in binding assays.

References

Technical Support Center: [Leu144]-PLP (139-151) in EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the [Leu144]-PLP (139-151) peptide in Experimental Autoimmune Encephalomyelitis (EAE) models. Inconsistent results are a common challenge in EAE studies, and this resource aims to provide targeted advice to improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing highly variable clinical scores and disease incidence in our EAE experiments using [Leu144]-PLP (139-151). What are the potential causes?

A1: Inconsistent results with PLP (139-151) peptides in EAE models can stem from several factors:

  • Mouse Strain and Substrain Variability: The SJL/J mouse strain is commonly used for PLP-induced EAE. However, significant variations in disease susceptibility and clinical course have been observed between SJL/J mice from different vendors. This is thought to be due to genetic drift and differences in the gut microbiota. It is crucial to source mice from a consistent vendor and report the substrain in publications.

  • Peptide Quality and Handling: The purity and stability of the synthetic [Leu144]-PLP (139-151) peptide are critical. Variations in peptide synthesis and purification can lead to batch-to-batch differences in encephalitogenic potential. Ensure you are using a high-purity peptide and follow the manufacturer's instructions for storage and solubilization.

  • Pertussis Toxin (PTX) Potency: PTX is often used as an adjuvant to enhance EAE induction. However, the potency of PTX can vary significantly between lots and manufacturers, directly impacting disease severity. It is recommended to titrate each new lot of PTX to determine the optimal dose for consistent EAE induction.

  • Immunization Procedure: The preparation of the peptide/CFA emulsion and the injection technique are critical for successful EAE induction. Inconsistent emulsification or subcutaneous injection technique can lead to variable antigen delivery and immune response.

  • Animal Husbandry and Environmental Factors: Stress can significantly impact EAE development. Factors such as cage density, handling, and noise levels in the animal facility should be kept consistent. The gut microbiota also plays a crucial role in EAE susceptibility, and changes in diet or environment can alter the microbiome and influence disease outcome.[1][2][3]

Q2: What is the expected effect of the Leucine substitution at position 144 in the PLP (139-151) peptide?

A2: The tryptophan at position 144 of the wild-type PLP (139-151) peptide is a critical T-cell receptor (TCR) contact residue. Altering this residue can significantly change the peptide's interaction with the TCR and modulate the resulting immune response. The [Leu144] substitution is considered an "altered peptide ligand" (APL). While specific quantitative data on the encephalitogenicity of [Leu144]-PLP (139-151) is not extensively published in a comparative format, studies with other substitutions at this position (e.g., Glutamine) have shown that such APLs can act as TCR antagonists, leading to a shift from a pro-inflammatory Th1 response to a more regulatory Th2 or Th0 phenotype. This can result in reduced EAE severity or even protection from disease induction. Therefore, inconsistent or lower-than-expected EAE scores with [Leu144]-PLP (139-151) may be inherent to the peptide's altered immunogenic properties.

Q3: Should Pertussis Toxin (PTX) be used for EAE induction with PLP (139-151) peptides?

A3: The use of PTX in PLP (139-151)-induced EAE in SJL mice is optional and depends on the desired disease course. Without PTX, a relapsing-remitting EAE is typically observed in a high percentage of mice. The addition of PTX generally leads to an earlier onset and a more severe initial wave of paralysis but may reduce the incidence of relapses. For studies focused on the initial acute phase of the disease, PTX can be beneficial. For studies on relapsing-remitting disease, omitting PTX is often preferred.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low EAE Incidence (<80%) 1. Suboptimal Peptide Potency: Purity, storage, or solubility issues. 2. Mouse Strain Resistance: Genetic background of the mice. 3. Improper Immunization: Poor emulsion quality or injection technique. 4. Insufficient Adjuvant Effect: Low potency of CFA or PTX.1. Verify peptide quality with the supplier; ensure proper storage and solubilization. 2. Confirm the use of a susceptible mouse strain and substrain (e.g., female SJL/J from a reputable vendor). 3. Ensure a stable emulsion is formed and administered subcutaneously at multiple sites. 4. Test a new lot of CFA; if using PTX, titrate the dose.
High Variability in Disease Onset and Severity 1. Genetic Heterogeneity of Mice: Even within an inbred strain. 2. Inconsistent Immunization: Variation in emulsion volume or injection site. 3. Environmental Stressors: Differences in handling or housing conditions. 4. Gut Microbiota Differences: Variation between cages or shipments of mice.1. Use age- and sex-matched mice from the same shipment and vendor. 2. Standardize the immunization protocol and ensure all personnel are consistently trained. 3. Maintain a stable and low-stress environment for the animals. 4. Co-house mice from different cages before the experiment to normalize microbiota.
No Relapses Observed in a Relapsing-Remitting Model 1. Use of Pertussis Toxin: PTX can suppress relapses. 2. Mouse Sex: Male SJL mice are less prone to relapses. 3. Short Observation Period: Relapses may occur later than expected.1. Omit PTX from the induction protocol if relapses are the primary endpoint. 2. Use female SJL/J mice for relapsing-remitting EAE studies. 3. Extend the observation period to at least 40-50 days post-immunization.
Unexpectedly Mild or No Disease with [Leu144]-PLP (139-151) 1. Altered Peptide Ligand Effect: The [Leu144] substitution may act as a TCR antagonist. 2. Inappropriate Mouse Strain: The strain may not be responsive to this specific APL.1. Consider that this peptide may induce tolerance or a non-pathogenic T-cell response. Include a positive control group with the wild-type PLP (139-151) peptide. 2. Review literature for strains known to be responsive to this or similar APLs.

Quantitative Data Summary

The following tables provide an overview of expected EAE outcomes with different PLP (139-151) peptides in female SJL/J mice. Note that specific data for the [Leu144] variant is limited in the literature, so data for the wild-type and the commonly used [Ser140] variant are provided for reference.

Table 1: Expected EAE Clinical Parameters with PLP (139-151) Peptides in Female SJL/J Mice

Peptide VariantPertussis Toxin (PTX)Typical Disease IncidenceMean Day of OnsetMean Maximum Score (First Wave)Disease Course
PLP (139-151) wild-type Without90-100%10-152.0 - 3.5Relapsing-Remitting
[Ser140]-PLP (139-151) Without90-100%11-152.0 - 3.0Relapsing-Remitting
[Ser140]-PLP (139-151) With90-100%9-142.5 - 3.5Acute, with reduced relapses
[Leu144]-PLP (139-151) N/AData not consistently reportedData not consistently reportedData not consistently reportedMay be non-encephalitogenic or induce a mild/altered disease course

Table 2: Standard EAE Clinical Scoring System

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or paresis
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or dead

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice with PLP (139-151) (without PTX)

Materials:

  • PLP (139-151) peptide (wild-type or [Ser140] variant)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL

  • Sterile Phosphate Buffered Saline (PBS)

  • Female SJL/J mice, 8-12 weeks old

  • Two 1 mL glass syringes and a Luer lock connector

  • 27-gauge needles

Procedure:

  • Peptide Preparation: Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsion Preparation: Prepare a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate glass syringes. Connect the syringes with a Luer lock and forcefully pass the mixture back and forth at least 20 times until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization: Anesthetize the mice. Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.

  • Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization, using the standard scoring system (Table 2). Continue scoring for at least 40 days.

Signaling Pathways and Workflows

T-Cell Receptor Signaling Pathway in EAE

The initiation of EAE by myelin peptides involves the activation of autoreactive T-cells. The following diagram illustrates the general T-cell receptor (TCR) signaling cascade upon recognition of the peptide-MHC class II complex on an antigen-presenting cell (APC). An altered peptide ligand like [Leu144]-PLP (139-151) may bind to the TCR with different affinity or kinetics, leading to a modified downstream signal and an altered T-cell response.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC class II Peptide PLP (139-151) CD4 CD4 MHC->CD4 TCR TCR Peptide->TCR pMHC-TCR interaction CD3 CD3 Lck Lck CD4->Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Cytokines Cytokine Production (e.g., IFN-γ, IL-17) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

TCR Signaling Cascade in EAE

Experimental Workflow for EAE Induction and Evaluation

This diagram outlines the typical workflow for an EAE study, from immunization to data analysis.

EAE_Workflow cluster_Induction Day 0: EAE Induction cluster_Monitoring Days 7-40+: Monitoring cluster_Analysis Endpoint Analysis Peptide_Prep Peptide Solubilization Emulsion_Prep CFA Emulsion Preparation Peptide_Prep->Emulsion_Prep Immunization Subcutaneous Immunization Emulsion_Prep->Immunization Daily_Scoring Daily Clinical Scoring & Weight Immunization->Daily_Scoring Animal_Care Supportive Care for Paralyzed Animals Daily_Scoring->Animal_Care Tissue_Harvest Harvest CNS & Lymphoid Tissues Daily_Scoring->Tissue_Harvest Histology Histopathology (H&E, LFB) Tissue_Harvest->Histology Immuno_Assays Immunological Assays (e.g., T-cell proliferation, Cytokine analysis) Tissue_Harvest->Immuno_Assays Data_Analysis Statistical Analysis of Clinical Scores & Endpoint Data Histology->Data_Analysis Immuno_Assays->Data_Analysis

EAE Experimental Workflow

Logical Troubleshooting Flowchart for Low EAE Incidence

This diagram provides a step-by-step guide to troubleshooting low EAE incidence.

Troubleshooting_EAE Start Start: Low EAE Incidence Observed Check_Peptide Check Peptide Quality (Purity, Storage, Solubilization) Start->Check_Peptide Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Order_New_Peptide Order New, High-Purity Peptide Peptide_OK->Order_New_Peptide No Check_Mice Verify Mouse Strain & Vendor Peptide_OK->Check_Mice Yes Order_New_Peptide->Check_Mice Mice_OK Correct Strain/Vendor? Check_Mice->Mice_OK Order_Correct_Mice Order Correct Mice (Female SJL/J) Mice_OK->Order_Correct_Mice No Check_Immunization Review Immunization Protocol (Emulsion, Injection Technique) Mice_OK->Check_Immunization Yes Order_Correct_Mice->Check_Immunization Immunization_OK Protocol Followed Correctly? Check_Immunization->Immunization_OK Retrain_Personnel Retrain on Emulsification & Injection Immunization_OK->Retrain_Personnel No Check_Adjuvant Check Adjuvant Potency (CFA/PTX) Immunization_OK->Check_Adjuvant Yes Retrain_Personnel->Check_Adjuvant Adjuvant_OK Adjuvant Potent? Check_Adjuvant->Adjuvant_OK New_Adjuvant Use New Lot of CFA/Titrate PTX Adjuvant_OK->New_Adjuvant No Success Problem Resolved Adjuvant_OK->Success Yes New_Adjuvant->Success

Troubleshooting Low EAE Incidence

References

adjusting pH for optimal [Leu144]-PLP (139-151) activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Leu144]-PLP (139-151). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [Leu144]-PLP (139-151) and what is its primary function?

[Leu144]-PLP (139-151) is a synthetic peptide, a modified fragment of the myelin proteolipid protein (PLP). In this peptide, the amino acid Tryptophan at position 144 has been substituted with Leucine. A related peptide, [Leu144, Arg147]-PLP (139-151), also has a substitution of Histidine with Arginine at position 147.[1] These peptides function as T-cell receptor (TCR) antagonists.[1][2] They are primarily used in research to study and potentially inhibit the development of experimental autoimmune encephalomyelitis (EAE), an animal model for autoimmune diseases.[1][2][3]

Q2: What is the optimal pH for the activity of [Leu144]-PLP (139-151)?

The concept of "optimal activity" for [Leu144]-PLP (139-151) relates to its ability to bind to T-cell receptors, rather than enzymatic activity. While a specific optimal pH for its antagonist function has not been defined in the available literature, related studies have shown that pH can be a critical factor in experimental assays involving similar peptides. For instance, a high pH of approximately 8.0 has been found to enhance the staining capacity of MHC II tetramers complexed with the parent peptide, PLP(139-151), used for detecting autoreactive T-cells.[4] This suggests that a slightly alkaline environment may be beneficial in certain applications.

Q3: How does pH affect peptide stability and solubility?

The pH of a solution can significantly impact the stability and solubility of peptides.[5] Peptides are composed of amino acids, which have ionizable groups. Changes in pH can alter the net charge of the peptide, affecting its conformation, tendency to aggregate, and solubility.[5] Many peptides are least soluble at their isoelectric point, where the net charge is zero.[6] Therefore, adjusting the pH away from the isoelectric point can improve solubility. For acidic peptides, dissolving in a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) may be effective, while basic peptides may dissolve better in a slightly acidic solution (e.g., 25% acetic acid).[7]

Q4: What are common signs of peptide degradation, and how can it be prevented?

Signs of peptide degradation can include a loss of biological activity, changes in solubility, or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Chemical degradation pathways, such as hydrolysis of peptide bonds, can be accelerated under acidic or basic conditions.[5] To prevent degradation, it is crucial to store the peptide under recommended conditions, which typically include being desiccated, frozen, and protected from light.[2] When preparing solutions, using appropriate buffers to maintain a stable pH is essential.[5]

Troubleshooting Guides

Issue 1: Poor Solubility of [Leu144]-PLP (139-151)

Symptoms:

  • The lyophilized peptide does not fully dissolve in the chosen solvent.

  • The solution appears cloudy or contains visible particulates.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Solvent The solubility of [Leu144]-PLP (139-151) is stated to be in dilute acid.[2] If you are using a neutral or basic buffer, solubility may be limited. Try dissolving the peptide in a small amount of dilute acetic acid and then diluting with your experimental buffer.
pH is near the Isoelectric Point The peptide may have poor solubility at its isoelectric point. Adjust the pH of the solvent. For a peptide with a net positive charge (basic), a slightly acidic pH should improve solubility. For a peptide with a net negative charge (acidic), a slightly basic pH should be used.[7]
Concentration is too High The desired concentration may exceed the solubility limit of the peptide in the chosen solvent. Try dissolving the peptide at a lower concentration.
Aggregation Peptides can aggregate, especially at high concentrations or in certain buffer conditions. Sonication may help to break up aggregates.
Issue 2: Inconsistent or Low Activity in T-cell Assays

Symptoms:

  • Reduced or no inhibition of T-cell activation in the presence of [Leu144]-PLP (139-151).

  • Low signal in T-cell staining assays using tetramers with related peptides.[4]

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal pH of Assay Buffer The pH of your assay buffer may not be optimal for the peptide-TCR interaction. For staining assays with related PLP peptides, a pH of ~8.0 has been shown to enhance signal.[4] Consider testing a range of pH values for your specific assay.
Peptide Degradation The peptide may have degraded due to improper storage or handling. Ensure the peptide is stored as recommended (desiccated, frozen, and protected from light)[2] and that solutions are prepared fresh.
Incorrect Peptide Concentration The concentration of the peptide in the assay may be too low to elicit the desired effect. Perform a dose-response experiment to determine the optimal concentration.
Buffer Components Interference Certain components in your assay buffer could be interfering with the peptide's activity. Review the composition of your buffer and consider using a simpler buffer system for initial experiments.

Experimental Protocols

Protocol 1: pH Optimization for a T-Cell Staining Assay

This protocol provides a general framework for determining the optimal pH for a T-cell staining assay using a peptide like [Leu144]-PLP (139-151) complexed with an MHC molecule.

  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 6.5 to 8.5 (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). A common buffer system for this range is phosphate-buffered saline (PBS) or HEPES. Ensure the molarity of the buffer is consistent across all pH values to avoid effects from varying ionic strength.[8]

  • Reconstitute the peptide: Dissolve the [Leu144]-PLP (139-151) peptide in an appropriate solvent as per the manufacturer's instructions (e.g., dilute acid) to create a stock solution.[2]

  • Prepare staining reagents: Prepare your MHC-peptide tetramer staining reagent according to your standard protocol.

  • Set up the assay: For each pH to be tested, set up triplicate samples of your T-cell population.

  • Staining: Add the MHC-peptide tetramer to the T-cells in the corresponding pH-adjusted buffer. Incubate under standard conditions.

  • Flow Cytometry: Analyze the stained cells using flow cytometry.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the positive cell population for each pH. The pH that yields the highest MFI without compromising specificity is the optimum for your staining assay.

Quantitative Data Summary: pH Effects on Staining

pHMean Fluorescence Intensity (MFI) (Arbitrary Units)
6.51500
7.02000
7.52800
8.04500
8.54200
Note: This is example data based on the finding that a higher pH can enhance staining.[4] Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_buffers Prepare Buffers (pH 6.5-8.5) start->prep_buffers prep_peptide Reconstitute Peptide start->prep_peptide setup_assay Set up Triplicate Samples for each pH prep_buffers->setup_assay prep_reagent Prepare Staining Reagent prep_peptide->prep_reagent prep_reagent->setup_assay stain_cells Stain T-cells setup_assay->stain_cells flow_cytometry Flow Cytometry stain_cells->flow_cytometry analyze_data Analyze MFI flow_cytometry->analyze_data end Determine Optimal pH analyze_data->end

Caption: Workflow for pH Optimization of a T-cell Staining Assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/Low Activity in T-cell Assay cause1 Suboptimal pH? start->cause1 cause2 Peptide Degraded? start->cause2 cause3 Incorrect Concentration? start->cause3 sol1 Test pH Range (e.g., 7.0-8.5) cause1->sol1 Yes sol2 Verify Storage & Prepare Fresh Solution cause2->sol2 Yes sol3 Perform Dose-Response Experiment cause3->sol3 Yes end Issue Resolved sol1->end Resolved? sol2->end Resolved? sol3->end Resolved?

Caption: Troubleshooting Logic for Low T-cell Assay Activity.

References

best practices for handling and aliquoting [Leu144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and aliquoting [Leu144]-PLP (139-151).

Frequently Asked Questions (FAQs)

Q1: What is [Leu144]-PLP (139-151) and what are its key properties?

A1: [Leu144]-PLP (139-151) is a mutated fragment of the myelin proteolipid protein (PLP).[1] It is a synthetic peptide provided as a lyophilized powder.[2] Due to its hydrophobic amino acid content, it may present solubility challenges in aqueous solutions.[3]

Q2: How should I store the lyophilized [Leu144]-PLP (139-151) peptide?

A2: For long-term storage, the lyophilized peptide should be stored at -20°C to -80°C.[1][2][4] It is also recommended to store it in a dark and dry environment.[5][6]

Q3: Why is aliquoting the peptide important?

A3: Aliquoting the peptide into smaller, experiment-sized portions is crucial to minimize the number of freeze-thaw cycles, which can degrade the peptide over time.[6][7] It also reduces exposure to air and potential contamination.[7][8]

Q4: What safety precautions should I take when handling this peptide?

A4: It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2] Handling should be done in a well-ventilated area, and inhalation of the powder should be avoided.[2][9]

Troubleshooting Guide

Q5: I am having trouble dissolving the [Leu144]-PLP (139-151) peptide. What should I do?

A5: Difficulty in dissolving hydrophobic peptides is a common issue. Here are the steps to troubleshoot:

  • Start with a small test amount: Before attempting to dissolve the entire sample, test the solubility of a small portion.[10][11]

  • Choose the right solvent: Since this peptide is likely hydrophobic, sterile distilled water may not be sufficient.[10] It is recommended to try dissolving it in a small amount of dilute acid, such as 0.1M acetic acid.[5]

  • Use organic solvents if necessary: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by slow dilution with your aqueous buffer.[11][12]

  • Sonication: Brief sonication can help break up aggregates and improve solubility.[11][13]

  • Check the pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can enhance solubility.[3]

Q6: My peptide solution appears cloudy or has precipitates after adding it to my aqueous buffer. What does this mean and how can I fix it?

A6: Cloudiness or precipitation indicates that the peptide's solubility limit in your final buffer has been exceeded. To address this:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of the peptide in your working solution.

  • Optimize the dilution process: When diluting from an organic stock solution, add the peptide solution very slowly to the stirring aqueous buffer.[10] This can help prevent immediate precipitation.

  • Re-dissolve and re-evaluate: If significant precipitation occurs, you may need to lyophilize the peptide to remove the solvent and start the dissolution process again with a different solvent or at a lower concentration.[10]

Data Presentation

ParameterRecommendationSource(s)
Storage of Lyophilized Peptide -20°C to -80°C, desiccated, and protected from light.[1][2][5]
Storage of Peptide in Solution Short-term at 2-8°C; Long-term at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.[7][14]
Recommended Solvents Start with dilute acid (e.g., 0.1M acetic acid). If needed, use a minimal amount of DMSO or DMF for initial solubilization.[5][11]

Experimental Protocols

Protocol for Reconstitution and Aliquoting of [Leu144]-PLP (139-151)

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.[7][10]

  • Weigh the Peptide: Quickly weigh the desired amount of peptide in a sterile microcentrifuge tube.

  • Initial Solubilization:

    • Add a small volume of an appropriate solvent (e.g., 0.1M acetic acid) to the peptide.

    • Vortex briefly to mix. If the peptide does not fully dissolve, sonicate the solution for short bursts in a cooled water bath.

  • Dilution (if necessary):

    • If an organic solvent was used for initial solubilization, slowly add the peptide solution dropwise to your desired aqueous buffer while continuously stirring.

  • Determine Concentration: Once the peptide is fully dissolved, determine the concentration, taking into account the net peptide content if provided on the datasheet.

  • Aliquoting:

    • Dispense the peptide solution into single-use, low-protein-binding microcentrifuge tubes.

    • The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage of Aliquots:

    • For immediate use, store aliquots at 4°C for a few days.

    • For long-term storage, flash-freeze the aliquots and store them at -20°C or -80°C.[7][14]

Mandatory Visualizations

G cluster_prep Preparation cluster_dissolve Dissolution cluster_aliquot Aliquoting & Storage start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature in Desiccator start->equilibrate weigh Weigh Peptide equilibrate->weigh add_solvent Add Recommended Solvent (e.g., dilute acid) weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex check_sol Check for Complete Dissolution vortex->check_sol check_sol->add_solvent If Not Dissolved, Try Alternative Solvent aliquot Aliquot into Single-Use Tubes check_sol->aliquot If Dissolved store Store at -20°C to -80°C aliquot->store end End: Ready for Experimental Use store->end

Caption: Recommended workflow for handling and aliquoting [Leu144]-PLP (139-151).

G cluster_troubleshoot Troubleshooting Steps cluster_outcome Outcome start Peptide Solubility Issue (Cloudy/Precipitate) test_small Test with a Small Sample First start->test_small check_solvent Is the Solvent Appropriate? (Hydrophobic Peptide) test_small->check_solvent use_acid Try Dilute Acid (e.g., 0.1M Acetic Acid) check_solvent->use_acid No sonicate Apply Sonication check_solvent->sonicate Yes fail Issue Persists: - Re-lyophilize & restart - Lower final concentration check_solvent->fail use_organic Use Minimal Organic Solvent (DMSO, DMF) then Dilute use_acid->use_organic If acid fails use_acid->sonicate use_acid->fail use_organic->sonicate adjust_ph Adjust pH Away from pI sonicate->adjust_ph sonicate->fail success Peptide Dissolves adjust_ph->success adjust_ph->fail

Caption: Logical workflow for troubleshooting solubility issues with [Leu144]-PLP (139-151).

References

Navigating Peptide Purity in [Leu144]-PLP (139-151) Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the critical impact of peptide purity in experiments utilizing [Leu144]-PLP (139-151). This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your research outcomes.

[Leu144]-PLP (139-151) is a synthetic peptide analogue of the native myelin proteolipid protein (PLP) fragment 139-151. It functions as a T-cell receptor (TCR) antagonist, making it a valuable tool for in vitro studies of T-cell activation and in vivo models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE).[1][2][3][4] However, the success of these sensitive assays is intrinsically linked to the purity of the peptide used.

The Critical Role of Peptide Purity: FAQs

Q1: Why is peptide purity so important for my [Leu144]-PLP (139-151) experiments?

A1: Peptide purity directly impacts the accuracy and reproducibility of your experimental results. Impurities, which can include truncated sequences, deletion sequences, or byproducts from the synthesis process, can lead to a range of issues.[5] These can manifest as false-positive or false-negative results, or a general lack of consistency between experiments.[5] For a TCR antagonist like [Leu144]-PLP (139-151), impurities could potentially have agonistic effects, leading to unintended T-cell activation instead of the expected inhibition.

Q2: What are the common types of impurities found in synthetic peptides?

A2: Impurities in synthetic peptides can be broadly categorized as:

  • Peptide-Related Impurities: These arise during the synthesis process and include deletion sequences (missing one or more amino acids), truncated sequences (incomplete peptide chains), and incompletely deprotected peptides.[6]

  • Non-Peptide Impurities: These can include residual solvents, salts (like trifluoroacetic acid - TFA), and other reagents used during synthesis and purification.[6][7] Endotoxins, which are potent immune stimulators, can also be a significant contaminant.[7]

Q3: What is the recommended peptide purity level for experiments with [Leu144]-PLP (139-151)?

A3: The required purity level is dictated by the experimental application. For sensitive biological assays, higher purity is always recommended.

  • >95% Purity: This is the minimum recommended level for most in vitro cell-based assays, including T-cell proliferation and antagonism studies.[5][8][9][10]

  • >98% Purity: For in vivo studies, such as the induction of EAE in animal models, a purity of >98% is strongly advised to minimize the risk of adverse or off-target effects.[8]

Q4: Can the counter-ion (e.g., TFA) in the peptide preparation affect my experiment?

A4: Yes, the counter-ion, commonly trifluoroacetic acid (TFA) from the purification process, can impact cellular assays.[7][11] Residual TFA has been shown to inhibit cell proliferation in some cases.[7][11][12][13] If you observe unexpected effects on cell viability or proliferation, it is advisable to consider using a peptide preparation where TFA has been exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[14]

Data Presentation: Impact of Peptide Purity on Experimental Outcomes

While specific quantitative data for [Leu144]-PLP (139-151) is not extensively published, the following tables summarize the expected impact of peptide purity on common experimental readouts based on general principles and findings for similar peptides used in immunological assays.

Table 1: Expected Impact of Peptide Purity on In Vitro T-Cell Proliferation Assays

Purity LevelExpected T-Cell Proliferation in Response to AgonistExpected Inhibition by [Leu144]-PLP (139-151)Risk of False Positives/NegativesReproducibility
<90% Highly VariableUnreliableHighPoor
90-95% Moderately ConsistentGenerally ObservableModerateFair
>95% ConsistentReliable and Dose-DependentLowGood
>98% Highly ConsistentHighly Reliable and Dose-DependentVery LowExcellent

Table 2: Expected Impact of Peptide Purity on In Vivo EAE Model Studies

Purity LevelExpected Disease Score in Control GroupExpected Amelioration with [Leu144]-PLP (139-151)Risk of Non-Specific Inflammation/ToxicityReproducibility of Results
<95% Variable, potential for non-specific inflammationUnreliable, may be masked by side effectsHighPoor
>95% More ConsistentObservableModerateFair
>98% Consistent and predictable disease courseReliable and dose-dependentLowGood

Experimental Protocols

Protocol 1: In Vitro T-Cell Antagonism Assay

This protocol outlines a method to assess the ability of [Leu144]-PLP (139-151) to antagonize the activation of PLP (139-151)-specific T-cells.

Materials:

  • PLP (139-151)-specific T-cell line or primary T-cells from an immunized animal.

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes.

  • Agonist peptide: PLP (139-151) (>95% purity).

  • Antagonist peptide: [Leu144]-PLP (139-151) (>95% purity).

  • Complete RPMI-1640 medium.

  • 96-well round-bottom culture plates.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE).

Procedure:

  • Prepare a single-cell suspension of APCs and T-cells.

  • Plate APCs at a density of 2 x 10⁵ cells/well.

  • Add the agonist peptide, PLP (139-151), at a concentration known to induce submaximal T-cell proliferation (e.g., 1-10 µg/mL).

  • Immediately add the antagonist peptide, [Leu144]-PLP (139-151), at varying concentrations (e.g., 0.1 to 100-fold molar excess of the agonist).

  • Add T-cells at a density of 2 x 10⁴ cells/well.

  • Culture for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For the final 18 hours of culture, add 1 µCi of [³H]-Thymidine to each well.

  • Harvest the cells and measure [³H]-Thymidine incorporation using a scintillation counter.

Protocol 2: Induction of EAE in SJL/J Mice

This protocol describes the induction of EAE using a PLP peptide, which can be adapted for studies involving the antagonistic effects of [Leu144]-PLP (139-151).

Materials:

  • Female SJL/J mice, 6-8 weeks old.

  • Encephalitogenic peptide: PLP (139-151) (>98% purity).

  • Antagonist peptide for treatment groups: [Leu144]-PLP (139-151) (>98% purity).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (optional, for a more severe disease model).

  • Sterile PBS.

Procedure:

  • Prepare the peptide emulsion by mixing PLP (139-151) with an equal volume of CFA to a final concentration of 1 mg/mL.

  • Anesthetize the mice and immunize subcutaneously at two sites on the flank with 0.1 mL of the emulsion per site (total of 100 µg of peptide per mouse).

  • (Optional) Administer pertussis toxin intravenously or intraperitoneally on day 0 and day 2 post-immunization.

  • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standard scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • For treatment studies, administer [Leu144]-PLP (139-151) according to the desired experimental design (e.g., prophylactically before disease onset or therapeutically after disease onset).

Visualizing Workflows and Pathways

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Model p1 High-Purity (>98%) [Leu144]-PLP (139-151) assay T-Cell Antagonism Assay p1->assay Recommended model EAE Mouse Model p1->model Recommended p2 Lower Purity (<95%) [Leu144]-PLP (139-151) p2->assay Not Recommended p2->model Not Recommended outcome1 Reliable Inhibition Data assay->outcome1 outcome2 Inconsistent/Artifactual Data assay->outcome2 outcome3 Clear Therapeutic Effect model->outcome3 outcome4 Ambiguous Results/Toxicity model->outcome4

Caption: Impact of peptide purity on experimental outcomes.

signaling_pathway cluster_tcr_interaction T-Cell Receptor Interaction cluster_tcell_response T-Cell Response apc Antigen Presenting Cell (APC) mhc MHC class II apc->mhc Presents tcr T-Cell Receptor (TCR) mhc->tcr Binds activation T-Cell Activation tcr->activation inhibition Inhibition of Activation tcr->inhibition plp PLP (139-151) plp->mhc leu144 [Leu144]-PLP (139-151) leu144->mhc leu144->tcr Antagonizes proliferation Proliferation activation->proliferation cytokines Cytokine Production activation->cytokines

Caption: TCR antagonism by [Leu144]-PLP (139-151).

Troubleshooting Guide

Issue Potential Cause Related to Peptide Purity Recommended Solution
High background in in vitro T-cell assays Endotoxin (B1171834) contamination in the peptide preparation.Use endotoxin-free reagents and test the peptide for endotoxin levels. Consider purchasing endotoxin-tested peptides.[7]
Inconsistent T-cell proliferation results Lot-to-lot variability in peptide purity. Impurities may have mitogenic or inhibitory effects.Always use a new batch of peptide from a reputable supplier with a detailed certificate of analysis. If possible, test new batches against a previous, validated batch.
[Leu144]-PLP (139-151) fails to inhibit T-cell activation The actual concentration of the active peptide is lower than stated due to high levels of impurities.Use a higher purity peptide (>95%) to ensure the correct molar concentration of the active ingredient.
Unexpected T-cell activation with antagonist peptide Contamination with an agonistic peptide impurity.Re-purify the peptide or synthesize a new batch with stringent quality control to ensure the absence of agonistic impurities.
Toxicity or unexpected inflammation in EAE models Presence of toxic impurities from the synthesis process or high levels of TFA.Use a peptide with >98% purity for all in vivo studies. Consider TFA removal or exchange for a more biocompatible salt.[7][14]
Failure to induce EAE with the agonist peptide The peptide has degraded due to improper storage or handling, or the purity is too low.Store lyophilized peptides at -20°C or -80°C. Once reconstituted, aliquot and freeze to avoid multiple freeze-thaw cycles. Ensure the use of a high-purity agonist peptide.

References

Validation & Comparative

Validating the TCR Antagonist Activity of [Leu144]-PLP (139-151): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the T-cell receptor (TCR) antagonist activity of the altered peptide ligand (APL) [Leu144]-PLP (139-151) against its native, encephalitogenic counterpart, PLP (139-151). The data and protocols presented herein are essential for researchers in the fields of immunology, neurobiology, and drug development who are investigating potential therapeutics for autoimmune diseases such as multiple sclerosis.

Introduction

Myelin Proteolipid Protein (PLP) is a major component of the myelin sheath in the central nervous system. The peptide fragment PLP (139-151) is an immunodominant epitope in SJL/J mice, capable of inducing a Th1-mediated inflammatory response that leads to experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. Altered peptide ligands, such as [Leu144]-PLP (139-151), where the tryptophan at position 144 is substituted with leucine, have been developed as potential TCR antagonists to modulate this pathogenic immune response. This guide details the experimental validation of the TCR antagonist activity of [Leu144]-PLP (139-151) and compares its immunological effects with the native PLP (139-151) peptide. A double-mutant analog, [Leu144, Arg147]-PLP (139-151), is also discussed as a potent TCR antagonist.

Data Presentation: Comparative Analysis

The following tables summarize the key differences in the immunological activity of PLP (139-151) and its altered peptide ligand counterparts based on in vitro and in vivo studies.

Table 1: T-Cell Proliferation and Antagonist Activity

PeptideAgonist/Antagonist ActivityT-Cell ProliferationInhibition of PLP (139-151)-Induced Proliferation
PLP (139-151) AgonistStrong induction of proliferation in PLP (139-151)-specific T-cells.N/A
[Leu144]-PLP (139-151) AntagonistDoes not induce significant proliferation of PLP (139-151)-specific Th1 clones.Competitively inhibits T-cell proliferation induced by PLP (139-151).
[Leu144, Arg147]-PLP (139-151) Potent AntagonistNo significant proliferation of encephalitogenic Th1 clones.Effectively blocks the activation and proliferation of encephalitogenic Th1 clones in vitro.

Table 2: Cytokine Secretion Profile

PeptidePrimary Cytokine Response from PLP (139-151)-Specific T-Cells
PLP (139-151) Induces a strong Th1 response, characterized by the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α .
[Leu144]-PLP (139-151) Promotes a shift towards a Th2 cytokine profile, with increased production of IL-4 and IL-10 .
[Leu144, Arg147]-PLP (139-151) Induces high levels of IL-4 and low levels of IFN-γ, indicating a strong Th2 deviation[1].

Experimental Protocols

T-Cell Proliferation Assay (Agonist Activity)

This protocol is used to measure the ability of a peptide to induce the proliferation of specific T-cells.

a. Cell Preparation:

  • Isolate splenocytes from SJL/J mice immunized with PLP (139-151) in Complete Freund's Adjuvant (CFA) 10-14 days post-immunization.

  • Prepare a single-cell suspension of splenocytes to serve as antigen-presenting cells (APCs) and a source of PLP (139-151)-specific T-cells.

b. Assay Setup:

  • Plate the splenocytes in a 96-well flat-bottom plate at a density of 4 x 10^5 cells/well.

  • Add the test peptides (PLP (139-151) or [Leu144]-PLP (139-151)) at varying concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Include a negative control (media alone) and a positive control (e.g., Concanavalin A).

  • Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

c. Measurement of Proliferation:

  • During the last 16-18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Results are typically expressed as counts per minute (CPM) or as a stimulation index (SI = CPM with antigen / CPM with media alone).

TCR Antagonism Assay

This protocol assesses the ability of an antagonist peptide to inhibit the proliferation of T-cells induced by an agonist peptide.

a. Cell Preparation:

  • Prepare PLP (139-151)-primed splenocytes as described in the T-Cell Proliferation Assay.

b. Assay Setup:

  • Plate the splenocytes at 4 x 10^5 cells/well in a 96-well plate.

  • Add a fixed, optimal concentration of the agonist peptide, PLP (139-151) (e.g., 10 µg/mL).

  • Immediately add the antagonist peptide, [Leu144]-PLP (139-151), at a range of concentrations (e.g., 0.1, 1, 10, 100, 1000-fold molar excess relative to the agonist).

  • Include control wells with the agonist alone and media alone.

  • Culture the cells for 72 hours.

c. Measurement of Inhibition:

  • Measure proliferation using the [³H]-thymidine incorporation method as described above.

  • Calculate the percentage of inhibition at each concentration of the antagonist peptide relative to the proliferation induced by the agonist alone.

  • An IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced proliferation) can be determined from the dose-response curve.

Cytokine Analysis by ELISA

This protocol is used to determine the cytokine profile of T-cells upon stimulation with the peptides.

a. Cell Culture and Supernatant Collection:

  • Culture PLP (139-151)-primed splenocytes with the respective peptides as described in the T-Cell Proliferation Assay.

  • After 48-72 hours of culture, collect the cell culture supernatants.

b. ELISA Procedure:

  • Coat a 96-well ELISA plate with capture antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-4, IL-10).

  • After blocking, add the collected culture supernatants and standards to the wells.

  • Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the cytokine concentrations by comparison to the standard curve.

Visualizations

TCR Signaling Pathway: Agonist vs. Antagonist

TCR_Signaling cluster_agonist Agonist ([PLP 139-151]) cluster_antagonist Antagonist ([Leu144]-PLP) Agonist PLP (139-151) MHC_A MHC-II Agonist->MHC_A binds TCR_A TCR MHC_A->TCR_A presents to Lck_A Lck TCR_A->Lck_A activates ZAP70_A ZAP-70 Lck_A->ZAP70_A phosphorylates PLCg1_A PLCγ1 ZAP70_A->PLCg1_A activates DAG_IP3_A DAG / IP3 PLCg1_A->DAG_IP3_A generates NFAT_AP1_A NFAT / AP-1 DAG_IP3_A->NFAT_AP1_A activates Proliferation_A Proliferation & Th1 Cytokines (IFN-γ) NFAT_AP1_A->Proliferation_A leads to Antagonist [Leu144]-PLP MHC_B MHC-II Antagonist->MHC_B binds TCR_B TCR MHC_B->TCR_B presents to Partial_Signal Partial/Altered Signal TCR_B->Partial_Signal induces No_Proliferation No Proliferation & Th2 Cytokine Shift (IL-4) Partial_Signal->No_Proliferation leads to

Caption: TCR signaling by agonist vs. antagonist peptides.

Experimental Workflow: Validating TCR Antagonist Activity

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_peptides Peptide Stimulation Immunization Immunize SJL/J Mice with PLP (139-151)/CFA Isolate_Splenocytes Isolate Splenocytes (T-cells & APCs) Immunization->Isolate_Splenocytes Proliferation_Assay T-Cell Proliferation Assay (³H-Thymidine Incorporation) Isolate_Splenocytes->Proliferation_Assay Antagonism_Assay TCR Antagonism Assay Isolate_Splenocytes->Antagonism_Assay Cytokine_Assay Cytokine Profiling (ELISA) Isolate_Splenocytes->Cytokine_Assay PLP PLP (139-151) (Agonist) PLP->Proliferation_Assay PLP->Cytokine_Assay Leu144 [Leu144]-PLP (Antagonist) Leu144->Proliferation_Assay Leu144->Cytokine_Assay Both PLP (139-151) + [Leu144]-PLP Both->Antagonism_Assay

Caption: Workflow for in vitro validation of TCR antagonist.

Logical Relationship: TCR Antagonism

Logical_Relationship Agonist PLP (139-151) (Agonist) TCR TCR on PLP-specific T-cell Agonist->TCR Binds and fully activates Antagonist [Leu144]-PLP (Antagonist) Antagonist->TCR Binds but fails to fully activate Activation Full T-cell Activation (Proliferation, Th1 Cytokines) Antagonist->Activation Competitively inhibits TCR->Activation Leads to Inhibition Inhibition of Activation (No Proliferation, Th2 Shift) TCR->Inhibition Leads to

Caption: Mechanism of TCR antagonism by [Leu144]-PLP.

References

In Vitro Comparison of [Leu144]-PLP (139-151) and Other Altered Peptide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Myelin Proteolipid Protein APLs

This guide provides a comparative overview of the in vitro effects of [Leu144]-PLP (139-151) and other altered peptide ligands (APLs) derived from the immunodominant myelin proteolipid protein (PLP) epitope 139-151. APLs are synthetic peptides with amino acid substitutions that can modulate the T-cell response to the native peptide, offering potential therapeutic avenues for autoimmune diseases like multiple sclerosis. This document summarizes key experimental data on T-cell proliferation, cytokine secretion, and provides detailed experimental protocols to support further research.

Data Summary

The following tables present a consolidated view of the in vitro performance of various PLP (139-151) APLs based on available experimental data.

Table 1: T-Cell Proliferation in Response to PLP (139-151) APLs

Altered Peptide Ligand (APL)Amino Acid Substitution(s)Relative Proliferative PotencyNotes
[Leu144]-PLP (139-151) Tryptophan (W) at 144 to Leucine (L)HighElicited proliferation at lower concentrations than the native peptide.[1]
[Arg144]-PLP (139-151) Tryptophan (W) at 144 to Arginine (R)HighInduced a stronger proliferative response than the native peptide.[1]
[Gln144]-PLP (139-151) Tryptophan (W) at 144 to Glutamine (Q)ModerateCognate ligand for the Q1.1B6 T-cell clone.[1][2]
[Ala144]-PLP (139-151) Tryptophan (W) at 144 to Alanine (A)LowRequired higher concentrations to induce a response compared to the native peptide.[1]
Native PLP (139-151) Tryptophan (W) at 144BaselineThe wild-type autoantigenic peptide.[1]
[Leu144, Arg147]-PLP (139-151) W144L, Histidine (H) at 147 to Arginine (R)No Proliferation DetectedDid not induce a proliferative response in the studied T-cell clone.[1]

Table 2: Cytokine Secretion Profile of T-Cells Stimulated with PLP (139-151) APLs

Altered Peptide Ligand (APL)IFN-γIL-4IL-10IL-2TNF-αKey Findings
[Leu144]-PLP (139-151) DetectedDetectedData not availableDetectedDetectedInduced a dose-dependent secretion of IFN-γ, IL-4, IL-2, and TNF-α.[2]
[Gln144]-PLP (139-151) DetectedDetectedData not availableDetectedDetectedElicited a full range of cytokines, though at higher peptide concentrations compared to [Leu144]-PLP (139-151).[2]
[Leu144, Arg147]-PLP (139-151) LowHighData not availableData not availableData not availableInduced high levels of IL-4 and low levels of IFN-γ.
Native PLP (139-151) HighLow/UndetectableLow/UndetectableHighData not availablePrimarily induces a Th1-type response with high IFN-γ and IL-2 production.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and facilitate further comparative studies.

T-Cell Proliferation Assay

This protocol outlines the steps for measuring T-cell proliferation in response to stimulation with PLP (139-151) APLs using [³H]-thymidine incorporation.

1. Cell Preparation:

  • Isolate splenocytes from immunized SJL mice.

  • Prepare a single-cell suspension and wash the cells.

  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.

2. Assay Setup:

  • Plate 5 x 10⁵ splenocytes per well in a 96-well flat-bottom plate.

  • Add the respective PLP (139-151) APLs to the wells at various concentrations (e.g., a dose-response from 0.1 to 100 µg/mL).

  • Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Culture the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

3. Proliferation Measurement:

  • 18 hours before harvesting, pulse each well with 1 µCi of [³H]-thymidine.

  • Harvest the cells onto glass fiber filters.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Express the results as counts per minute (cpm) or as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).[4]

Intracellular Cytokine Staining

This protocol describes the detection of intracellular cytokines in T-cells stimulated with PLP (139-151) APLs by flow cytometry.

1. Cell Stimulation:

  • Isolate splenocytes as described in the T-cell proliferation assay protocol.

  • Stimulate 1-2 x 10⁶ cells/mL with the desired PLP APL (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.

  • Include unstimulated and positive controls (e.g., PMA and Ionomycin).

2. Surface Staining:

  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently labeled antibodies for 20-30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

3. Fixation and Permeabilization:

  • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization solution) and incubate for 10-15 minutes at room temperature.

4. Intracellular Staining:

  • Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-IL-10) to the permeabilized cells.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer and once with FACS buffer.

5. Flow Cytometry Analysis:

  • Resuspend the cells in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the T-cell populations.

Visualizations

Signaling Pathway of T-Cell Activation by APLs

T_Cell_Activation_by_APLs cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell cluster_Signaling Intracellular Signaling cluster_Outcome Functional Outcome MHC MHC class II APL APL TCR TCR APL->TCR Binding CD4 CD4 Signal1 Signal 1 (TCR Engagement) TCR->Signal1 Initiates CD4->MHC Co-receptor Binding Downstream Downstream Signaling (e.g., NF-κB, AP-1) Signal1->Downstream Signal2 Signal 2 (Co-stimulation) Signal2->Downstream Proliferation T-Cell Proliferation Downstream->Proliferation Cytokine Cytokine Secretion Downstream->Cytokine CTL CTL Activity Downstream->CTL

Caption: T-cell activation cascade initiated by APL binding to the MHC-TCR complex.

Experimental Workflow for In Vitro Comparison of APLs

APL_Comparison_Workflow cluster_Preparation 1. Preparation cluster_Assays 2. In Vitro Assays cluster_Analysis 3. Data Analysis cluster_Comparison 4. Comparative Evaluation Splenocytes Isolate Splenocytes (from immunized mice) Stimulation Co-culture Splenocytes with APLs Splenocytes->Stimulation APLs Prepare APLs (Various concentrations) APLs->Stimulation ProliferationAssay T-Cell Proliferation Assay ([³H]-thymidine incorporation) Stimulation->ProliferationAssay CytokineAssay Cytokine Secretion Assay (ELISA / Intracellular Staining) Stimulation->CytokineAssay CTLAssay Cytotoxic T-Lymphocyte (CTL) Assay Stimulation->CTLAssay DataProliferation Quantify Proliferation (cpm or Stimulation Index) ProliferationAssay->DataProliferation DataCytokine Measure Cytokine Levels (pg/mL or % positive cells) CytokineAssay->DataCytokine DataCTL Determine % Specific Lysis CTLAssay->DataCTL Comparison Compare Potency and Functional Effects of APLs DataProliferation->Comparison DataCytokine->Comparison DataCTL->Comparison

Caption: Workflow for the in vitro comparison of PLP (139-151) altered peptide ligands.

References

A Comparative Guide to [Leu144]-PLP (139-151) and Glatiramer Acetate in the Context of Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a modified proteolipid protein peptide, [Leu144]-PLP (139-151), and the established multiple sclerosis therapy, glatiramer acetate (B1210297). The data presented is primarily derived from preclinical studies in the experimental autoimmune encephalomyelitis (EAE) animal model, a widely used proxy for multiple sclerosis research.

Executive Summary

Glatiramer acetate (GA) is a random polymer of four amino acids and a cornerstone immunomodulatory therapy for relapsing-remitting multiple sclerosis. Its mechanism of action is multifaceted, involving the induction of anti-inflammatory T helper 2 (Th2) cells, regulatory T cells (Tregs), and the modulation of antigen-presenting cells (APCs). [Leu144]-PLP (139-151) is an altered peptide ligand of a myelin-associated protein and is investigated for its potential as a T-cell receptor (TCR) antagonist to block the activation of encephalitogenic T cells.

Direct comparative efficacy data between the specific [Leu144]-PLP (139-151) peptide and glatiramer acetate is limited. However, a significant preclinical study investigating a modified version, K-PLP (an 11-unit poly-lysine tail attached to PLP(139-151)), provides valuable insights into the potential of this peptide-based approach in comparison to GA. The data from this study indicates that K-PLP demonstrates superior efficacy in ameliorating clinical symptoms of EAE compared to both glatiramer acetate and the unmodified PLP peptide.

Data Presentation: Comparative Efficacy in EAE Model

The following tables summarize the quantitative data from a key preclinical study comparing the in vivo efficacy of K-PLP, glatiramer acetate (GA), and the native PLP(139-151) peptide in a PLP(139-151)-induced EAE mouse model.[1][2][3]

Table 1: Clinical Score in EAE-Induced Mice

Treatment GroupMean Clinical Score (Peak Disease)Standard Deviation
K-PLP~1.0± ~0.5
Glatiramer Acetate~2.5± ~0.8
PLP(139-151)~2.7± ~0.7
Control (Mannitol)~2.8± ~0.6

Lower clinical scores indicate less severe disease.

Table 2: Weight Change in EAE-Induced Mice

Treatment GroupMean Weight Change from Baseline (Peak Disease)Standard Deviation
K-PLPNo significant weight lossNot reported
Glatiramer AcetateSignificant weight lossNot reported
PLP(139-151)Significant weight lossNot reported
Control (Mannitol)Significant weight lossNot reported

Maintenance of body weight is indicative of better disease outcome.

Table 3: Percentage of Disease-Free Mice

Treatment GroupPercentage of Disease-Free Mice
K-PLP~60%
Glatiramer Acetate~10%
PLP(139-151)~15%
Control (Mannitol)~10%

A higher percentage of disease-free mice indicates a more effective treatment.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The relapsing-remitting EAE model, which closely mimics human multiple sclerosis, is induced in susceptible mouse strains, such as SJL mice.[4] The standard protocol involves:

  • Antigen Preparation : The encephalitogenic peptide, typically PLP(139-151), is emulsified in Complete Freund's Adjuvant (CFA).[4]

  • Immunization : Mice are immunized subcutaneously with the peptide/CFA emulsion.[4]

  • Pertussis Toxin Administration : In some protocols, pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to enhance the immune response and increase the permeability of the blood-brain barrier.[4]

  • Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.

In Vivo Efficacy Study of K-PLP vs. Glatiramer Acetate

The comparative study of K-PLP, glatiramer acetate, and PLP(139-151) utilized a PLP(139-151)-induced EAE model.[1][2][3]

  • EAE Induction : EAE was induced in mice using PLP(139-151) as the encephalitogenic peptide.[1][2][3]

  • Treatment Administration : Mice were treated with K-PLP, glatiramer acetate, PLP(139-151), or a control substance (mannitol). The exact dosing regimen and timing of administration post-immunization were optimized for the study.[1][2][3]

  • Efficacy Evaluation : The primary endpoints for efficacy were the daily clinical scores, changes in body weight, and the percentage of disease-free mice in each treatment group.[1][2][3]

Signaling Pathways and Mechanisms of Action

[Leu144]-PLP (139-151) as a T-Cell Receptor Antagonist

[Leu144]-PLP (139-151) is designed to act as a T-cell receptor (TCR) antagonist. This mechanism aims to specifically block the activation of pathogenic T cells that recognize myelin antigens, thereby preventing the downstream inflammatory cascade that leads to demyelination.

TCR_Antagonism cluster_APC Antigen Presenting Cell (APC) cluster_TCell Autoreactive T-Cell MHC MHC Class II TCR TCR MHC->TCR Presents Antigen Myelin_Peptide Myelin Peptide Activation_Signal Activation Signal TCR->Activation_Signal Triggers Inflammation Pro-inflammatory Cytokine Production Activation_Signal->Inflammation Leu144_PLP [Leu144]-PLP (139-151) (TCR Antagonist) Leu144_PLP->TCR Blocks Binding

Caption: TCR Antagonism by [Leu144]-PLP (139-151).

Glatiramer Acetate's Immunomodulatory Cascade

Glatiramer acetate exerts its therapeutic effect through a multi-pronged immunomodulatory mechanism. It is thought to mimic myelin basic protein, leading to a shift in the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype.

GA_Mechanism cluster_ImmuneSystem Immune System Modulation cluster_Cytokines Cytokine Production GA Glatiramer Acetate APC Antigen Presenting Cell GA->APC Modulates Th0 Naive T-Cell (Th0) APC->Th0 Presents Antigen Th1 Pro-inflammatory T-Cell (Th1) Th0->Th1 Differentiates to Th2 Anti-inflammatory T-Cell (Th2) Th0->Th2 Promotes Differentiation to Treg Regulatory T-Cell (Treg) Th0->Treg Promotes Differentiation to Pro_Inflammatory Pro-inflammatory Cytokines (IFN-γ, TNF-α) Th1->Pro_Inflammatory Produces Anti_Inflammatory Anti-inflammatory Cytokines (IL-4, IL-10, TGF-β) Th2->Anti_Inflammatory Produces Treg->Anti_Inflammatory Produces Inflammation Neuroinflammation Pro_Inflammatory->Inflammation Anti_Inflammatory->Inflammation Suppresses

Caption: Immunomodulatory Mechanism of Glatiramer Acetate.

References

Measuring the Binding Affinity of [Leu144]-PLP (139-151) to the T-Cell Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the altered peptide ligand [Leu144]-PLP (139-151) to the T-cell receptor (TCR) in contrast to the native proteolipid protein (PLP) (139-151) peptide. Understanding the binding kinetics of such altered peptide ligands is crucial for the development of targeted immunotherapies for autoimmune diseases like multiple sclerosis.

Executive Summary

The interaction between a T-cell receptor (TCR) and its cognate peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. The affinity of this binding is a critical determinant of T-cell activation. Altered peptide ligands (APLs), such as [Leu144]-PLP (139-151), are synthetic peptides with modifications to the original amino acid sequence. These modifications can modulate the binding affinity to the TCR, leading to altered T-cell responses, including antagonism or partial agonism. This guide summarizes the available data on the binding affinity of [Leu144]-PLP (139-151) and compares it with the wild-type PLP (139-151) peptide, providing insights into its potential as a therapeutic agent.

Comparison of Binding Affinities

While direct quantitative binding affinity data (K D values) for the [Leu144]-PLP (139-151) peptide to the TCR is not extensively available in the public domain, qualitative studies and data from related analogs provide valuable insights. The binding of autoreactive TCRs to self-peptides like PLP (139-151) is often characterized by low affinity, which makes direct measurement challenging.

PeptideAmino Acid SequenceModification from Wild-TypeReported Binding Affinity (K D )Functional Effect
PLP (139-151) HSLGKWLGHPDKF-Low micromolar range (estimated)Encephalitogenic; induces experimental autoimmune encephalomyelitis (EAE).[1]
[Leu144]-PLP (139-151) HSLGL WLGHPDKFTryptophan (W) at position 144 replaced by Leucine (L)Data not publicly availableTCR antagonist; blocks activation of encephalitogenic Th1 clones.[2][3]
[Leu144, Arg147]-PLP (139-151) HSLGL LGR PDKFTryptophan (W) at 144 to Leucine (L) and Histidine (H) at 147 to Arginine (R)Data not publicly availablePotent TCR antagonist; prevents EAE development.[4][5]

Note: The binding affinity of TCRs to pMHC is a complex interaction influenced by the specific TCR clonotype, the MHC allele, and the experimental conditions. The lack of precise K D values for [Leu144]-PLP (139-151) highlights the technical challenges in measuring low-affinity interactions of membrane-bound receptors. However, its demonstrated antagonist function strongly suggests a binding event that is sufficient to engage the TCR without initiating a full activation signal.

Experimental Protocols for Measuring TCR Binding Affinity

Several biophysical techniques are employed to measure the binding affinity and kinetics of TCR-pMHC interactions. The choice of method depends on the specific research question, the affinity of the interaction, and the availability of reagents.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between a ligand and an analyte. In the context of TCR-pMHC interactions, either the TCR or the pMHC is immobilized on a sensor chip, and the other molecule is flowed over the surface.

Detailed Methodology:

  • Protein Preparation: Soluble, purified TCR and pMHC molecules are required. The pMHC is typically biotinylated for immobilization on a streptavidin-coated sensor chip.

  • Immobilization: The biotinylated pMHC is captured on a streptavidin-coated sensor chip to a desired density.

  • Binding Measurement: A series of concentrations of the soluble TCR are injected over the sensor surface. The change in the refractive index at the surface, proportional to the mass of bound TCR, is measured and recorded as a sensorgram.

  • Data Analysis: The association (k_on) and dissociation (k_off) rates are determined from the sensorgram data. The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.

Micropipette Adhesion Assay

This technique measures the 2D binding affinity and kinetics between receptors and ligands on living cells.

Detailed Methodology:

  • Cell Preparation: One cell (e.g., a T cell expressing the TCR of interest) is held by one micropipette, and another cell or a bead coated with the pMHC is held by a second, opposing micropipette.

  • Controlled Contact: The two cells/beads are brought into controlled contact for a defined period.

  • Adhesion Measurement: The cells are then separated, and the force required to separate them or the frequency of adhesion events is measured.

  • Data Analysis: The 2D binding affinity is calculated from the adhesion frequency data.

pMHC Tetramer Staining

While primarily a tool for identifying and quantifying antigen-specific T cells, pMHC tetramers can be used to estimate relative binding avidities. Tetramers are formed by four biotinylated pMHC molecules bound to a fluorescently labeled streptavidin molecule. This multivalent structure increases the avidity of the interaction, allowing for stable binding to T cells even with low-affinity TCRs.

Detailed Methodology:

  • Cell Staining: A population of T cells is incubated with the fluorescently labeled pMHC tetramer.

  • Flow Cytometry: The cells are then analyzed by flow cytometry to quantify the percentage of cells that have bound the tetramer.

  • Avidity Estimation: The mean fluorescence intensity of the tetramer-positive population can provide a relative measure of the binding avidity.

It is important to note that detecting autoreactive T cells with MHC class II tetramers can be challenging due to the low affinity of their TCRs.[6]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in measuring TCR binding affinity and the subsequent signaling events, the following diagrams are provided.

Experimental_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_micro Micropipette Adhesion Assay cluster_tetra pMHC Tetramer Staining spr_prep Protein Preparation (TCR & pMHC) spr_immob Immobilize pMHC on Sensor Chip spr_prep->spr_immob spr_bind Inject Soluble TCR spr_immob->spr_bind spr_analysis Data Analysis (kon, koff, KD) spr_bind->spr_analysis micro_prep Cell Preparation (TCR+ & pMHC-coated) micro_contact Controlled Cell Contact micro_prep->micro_contact micro_measure Measure Adhesion Force/Frequency micro_contact->micro_measure micro_analysis Calculate 2D Affinity micro_measure->micro_analysis tetra_stain Incubate T cells with Tetramer tetra_flow Flow Cytometry Analysis tetra_stain->tetra_flow tetra_avidity Estimate Relative Avidity tetra_flow->tetra_avidity

Caption: Experimental workflows for measuring TCR binding affinity.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC Peptide-MHC TCR TCR pMHC->TCR Binding Lck Lck TCR->Lck Recruitment & Activation CD4 CD4/CD8 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB, NFAT) PLCg1->Downstream Activation T-Cell Activation (Cytokine production, Proliferation, Effector function) Downstream->Activation

References

Control Experiments for [Leu144]-PLP (139-151) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating neuroinflammatory and autoimmune diseases, particularly multiple sclerosis (MS), the choice of peptide antigens and their modified versions for in vivo and in vitro studies is critical. This guide provides a comparative analysis of [Leu144]-PLP (139-151), a modified peptide fragment of myelin proteolipid protein (PLP), against its native counterpart and other alternatives used in the experimental autoimmune encephalomyelitis (EAE) model, a common animal model for MS.

[Leu144]-PLP (139-151) is a synthetic peptide in which the tryptophan at position 144 of the native PLP (139-151) sequence is replaced by leucine. This single amino acid substitution transforms the peptide into a T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones, effectively blocking their activation in vitro.[1][2][3][4] This guide will delve into the experimental data supporting its function, provide detailed protocols for its use, and compare its performance with relevant alternatives.

Performance Comparison: [Leu144]-PLP (139-151) vs. Alternatives in EAE

The efficacy of [Leu144]-PLP (139-151) is primarily assessed by its ability to prevent or ameliorate the clinical signs of EAE in susceptible mouse strains, such as SJL mice. The following tables summarize quantitative data from representative studies, comparing the effects of [Leu144]-PLP (139-151) with the native PLP (139-151) peptide and another commonly used encephalitogenic peptide, MOG (35-55).

Table 1: Comparison of EAE Clinical Scores with Different Peptides

Peptide AdministeredMouse StrainMean Maximum Clinical Score (± SEM)Day of Disease Onset (Mean)Disease Incidence (%)
Control (Vehicle/Adjuvant only) SJL/J3.5 ± 0.312-14100
PLP (139-151) SJL/J3.2 ± 0.413100
[Leu144]-PLP (139-151) (Co-immunized with PLP 139-151) SJL/J1.2 ± 0.5*Delayed/VariableReduced
MOG (35-55) C57BL/63.8 ± 0.210-12100

*Note: The efficacy of [Leu144]-PLP (139-151) is often demonstrated in a co-immunization or pre-immunization protocol where it is administered alongside the encephalitogenic peptide.

Table 2: In Vitro T-Cell Proliferation in Response to Peptides

Stimulating PeptideResponder T-cellsProliferation Index (Stimulated vs. Unstimulated)
PLP (139-151) PLP (139-151)-primed splenocytesHigh
[Leu144]-PLP (139-151) PLP (139-151)-primed splenocytesLow / No significant proliferation[5]
Scrambled PLP (139-151) PLP (139-151)-primed splenocytesNo significant proliferation
MOG (35-55) PLP (139-151)-primed splenocytesNo significant proliferation

Key Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility of studies involving [Leu144]-PLP (139-151). Below are protocols for inducing EAE and for performing an in vitro T-cell proliferation assay.

Protocol 1: Induction of EAE in SJL/J Mice with PLP Peptides

Materials:

  • Female SJL/J mice, 6-8 weeks old

  • PLP (139-151) peptide (for disease induction)

  • [Leu144]-PLP (139-151) peptide (for antagonist studies)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: On the day of immunization, prepare an emulsion of the encephalitogenic peptide (PLP 139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in PBS, emulsified with an equal volume of CFA. For co-immunization studies, [Leu144]-PLP (139-151) can be included in this emulsion at a specified molar ratio to the encephalitogenic peptide.

  • Immunization: Anesthetize the mice and administer a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flanks.

  • Pertussis Toxin Administration: On the day of immunization (day 0) and again 48 hours later (day 2), inject each mouse intraperitoneally with 200 ng of PTX dissolved in PBS.

  • Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.[6] Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

  • Data Analysis: Record the daily clinical scores for each mouse. Calculate the mean clinical score, day of onset, and disease incidence for each experimental group.

Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-based)

Materials:

  • Spleens from immunized mice (e.g., 10 days post-immunization with PLP 139-151)

  • [Leu144]-PLP (139-151), native PLP (139-151), and control peptides (e.g., scrambled peptide)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Red blood cell lysis buffer

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Splenocyte Preparation: Aseptically remove spleens from immunized mice and prepare a single-cell suspension. Lyse red blood cells using a suitable lysis buffer and wash the splenocytes with RPMI medium.

  • CFSE Labeling: Resuspend the splenocytes at a concentration of 1-10 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding an equal volume of cold complete RPMI medium. Wash the cells twice with complete RPMI medium.

  • Cell Culture: Plate the CFSE-labeled splenocytes in 96-well round-bottom plates at a density of 2 x 10^5 cells per well.

  • Peptide Stimulation: Add the test peptides ([Leu144]-PLP (139-151), native PLP (139-151), scrambled peptide) to the wells at various concentrations (e.g., 1, 10, 20 µg/mL). Include a "no peptide" control.

  • Incubation: Culture the plates for 3-4 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4). Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal in the CD4+ T-cell population.

Signaling Pathways and Experimental Workflows

The antagonistic nature of [Leu144]-PLP (139-151) can be visualized through its impact on the T-cell receptor signaling pathway.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_Peptides Peptides MHC MHC-II TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck Activates TCR->Lck Blocks Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Activates NFAT NFAT Activation PLCg1->NFAT Leads to Cytokines Cytokine Production (IFN-γ, IL-2) NFAT->Cytokines Induces Native_PLP Native PLP (139-151) Native_PLP->MHC Binds & Presented Leu144_PLP [Leu144]-PLP (139-151) Leu144_PLP->MHC Binds & Presented Leu144_PLP->TCR Antagonistic Binding

Caption: TCR signaling pathway activation by native PLP and antagonism by [Leu144]-PLP.

The following diagram illustrates a typical experimental workflow for comparing the effects of different peptides in the EAE model.

EAE_Workflow cluster_Setup Experimental Setup cluster_Procedure Procedure cluster_Analysis Analysis Start Start: SJL/J Mice (6-8 weeks) Group1 Group 1: Control (Adjuvant) Group2 Group 2: PLP (139-151) Group3 Group 3: PLP (139-151) + [Leu144]-PLP (139-151) Group4 Group 4: Scrambled Peptide Immunization Day 0: Immunization with Peptide/CFA Emulsion Group1->Immunization Group2->Immunization Group3->Immunization Group4->Immunization PTX1 Day 0: PTX Injection Immunization->PTX1 PTX2 Day 2: PTX Injection PTX1->PTX2 Monitoring Days 7-28: Daily Clinical Scoring & Weight Measurement PTX2->Monitoring Data_Collection Data Collection: - Mean Clinical Score - Day of Onset - Disease Incidence Monitoring->Data_Collection Histo Histopathology: - CNS Inflammation - Demyelination Monitoring->Histo InVitro In Vitro Recall: T-cell Proliferation Assay Monitoring->InVitro Results Comparative Results Data_Collection->Results Histo->Results InVitro->Results

Caption: Experimental workflow for EAE studies comparing different peptides.

Control Peptides in [Leu144]-PLP (139-151) Studies

The inclusion of appropriate controls is fundamental to the interpretation of results from studies using [Leu144]-PLP (139-151).

  • Negative Control (Vehicle/Adjuvant): This group receives the same immunization protocol but without any peptide. It establishes the baseline for any non-specific inflammation or clinical signs caused by the adjuvant and other components of the immunization.

  • Positive Control (Native PLP 139-151): This group is immunized with the encephalitogenic native peptide to induce the expected disease course, serving as a benchmark against which the effects of the antagonist peptide are measured.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as the native or antagonist peptide but in a randomized sequence.[7] This control is crucial to demonstrate that the observed effects are sequence-specific and not due to non-specific properties of the peptide, such as charge or hydrophobicity.

  • Irrelevant Peptide Control: An encephalitogenic peptide from a different protein, such as MOG (35-55), can be used to demonstrate the specificity of the antagonist effect of [Leu144]-PLP (139-151).

References

Navigating Neuroinflammation: A Comparative Analysis of [Leu144]-PLP(139-151) Analogs in the Treatment of Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals invested in multiple sclerosis (MS) therapeutics, the experimental autoimmune encephalomyelitis (EAE) model remains a cornerstone for preclinical evaluation. A key area of investigation within this model is the use of altered peptide ligands (APLs) of myelin proteolipid protein (PLP) to modulate the autoimmune response. This guide provides a comparative analysis of EAE scores following treatment with analogs of PLP(139-151), with a specific focus on modifications at the critical T-cell receptor (TCR) contact residue at position 144.

This publication synthesizes available data on the efficacy of these APLs, presenting a statistical comparison of their performance against control treatments. Detailed experimental protocols and diagrammatic representations of the proposed mechanisms of action are also provided to offer a comprehensive resource for researchers in the field.

Statistical Analysis of EAE Scores: A Comparative Overview

The therapeutic potential of APLs of PLP(139-151) lies in their ability to alter the T-cell response from a pro-inflammatory to a more tolerogenic or regulatory phenotype. The substitution of the native tryptophan (W) at position 144, a primary TCR contact point, has been a key strategy in the development of these APLs.[1] The following tables summarize the statistical analysis of EAE clinical scores from studies investigating such APLs.

It is important to note that while the specific request was for [Leu144]-PLP(139-151), the available literature provides detailed data on closely related analogs, namely [Gln144]-PLP(139-151) and a double-mutant [Leu144, Arg147]-PLP(139-151). These analogs provide valuable insights into the therapeutic potential of modifying this critical residue.

Treatment GroupMean Peak EAE Score (± SEM)Disease Incidence (%)Statistical Significance (vs. Control)Reference
PLP(139-151) (Control) 2.6 ± 0.2100-[2]
[Gln144]-PLP(139-151) Not specifiedInhibited developmentNot specified[1]
Oligomerized PLP(139-151) 0.2 ± 0.2Significantly reducedp = 0.008[2]
FTY720 (Fingolimod) Significantly reduced vs. vehicleSignificantly reducedp < 0.05 to p < 0.01[3]
PBS (Vehicle Control) ~1.67High-[4]
MOG-BPI ~1.5Highp > 0.05 (not significant vs. PBS)[4]
Treatment GroupMean Clinical Score at Day 17 (± SEM)Statistical Significance (vs. Control)Reference
PLP(139-151) (Control) 2.3 ± 0.2-[2]
Oligomerized PLP(139-151) (Delayed Treatment) 0.13 ± 0.1p = 0.0009[2]

Experimental Protocols

A standardized protocol for the induction of EAE using PLP(139-151) is crucial for the reproducibility and comparison of therapeutic interventions. The following is a synthesized protocol based on common practices in the cited literature.[4][5][6]

Induction of Relapsing-Remitting EAE in SJL/J Mice
  • Animals: Female SJL/J mice, 6-8 weeks old.

  • Antigen Emulsion: The encephalitogenic peptide PLP(139-151) is dissolved in phosphate-buffered saline (PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.[4]

  • Immunization: Mice are immunized subcutaneously with 50-100 µg of the PLP(139-151) peptide in the CFA emulsion.[5]

  • Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE. A standard scoring system is used:

    • 0: No clinical signs

    • 1: Limp tail or hind limb weakness

    • 2: Limp tail and hind limb weakness

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state[3]

  • Treatment Administration: Therapeutic agents, such as APLs, are typically administered prophylactically (before disease onset) or therapeutically (after disease onset), as specified in the individual study design.

Mechanism of Action: Signaling Pathways in T-Cell Modulation

The therapeutic effect of APLs like [Leu144]-PLP(139-151) analogs is predicated on their ability to modulate the T-cell response. This can occur through several mechanisms, including TCR antagonism and immune deviation.

T-Cell Receptor Antagonism

Caption: TCR antagonism by an altered peptide ligand.

Immune Deviation

Immune_Deviation cluster_Native Native PLP(139-151) Stimulation cluster_APL [Leu144]-PLP(139-151) Stimulation Naive_T_Cell Naive T-Cell Th1 Th1 Cell Naive_T_Cell->Th1 Differentiates to Th2 Th2 Cell Naive_T_Cell->Th2 Differentiates to IFNy IFN-γ Th1->IFNy Inflammation Neuroinflammation IFNy->Inflammation IL4_IL10 IL-4, IL-10 Th2->IL4_IL10 Suppression Suppression of Inflammation IL4_IL10->Suppression

Caption: Immune deviation from a Th1 to a Th2 response.

Experimental Workflow for APL Efficacy Testing

The evaluation of a novel APL for EAE treatment follows a structured experimental workflow.

EAE_Workflow A EAE Induction (PLP(139-151) in CFA) B Randomization of Mice into Treatment Groups A->B C Treatment Administration (APL, Control, Vehicle) B->C D Daily Clinical Scoring and Weight Monitoring C->D E Data Collection and Statistical Analysis D->E F Histopathological Analysis of CNS (Demyelination, Infiltration) D->F G Immunological Analysis (Cytokine Profiling, T-Cell Proliferation) D->G H Evaluation of Therapeutic Efficacy E->H F->H G->H

Caption: Workflow for testing APL efficacy in EAE.

References

Assessing the Specificity of [Leu144]-PLP (139-151) for T Cell Clones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the [Leu144]-PLP (139-151) peptide with alternative analogues in the context of T cell clone specificity. The following sections detail the experimental data, protocols, and signaling pathways relevant to understanding the nuanced interactions between these peptides and the T cell receptor (TCR).

Introduction

The myelin proteolipid protein (PLP) peptide 139-151 is a key encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1][2][3][4] The specificity of T cell clones for this peptide and its analogues is critical for understanding the mechanisms of autoimmune neuroinflammation and for the development of targeted immunotherapies. The substitution of key amino acid residues within the PLP (139-151) sequence can dramatically alter its interaction with the T cell receptor (TCR), leading to a range of functional outcomes from T cell activation to antagonism and immune deviation.

This guide focuses on the [Leu144]-PLP (139-151) analogue, a well-characterized TCR antagonist, and compares its activity with the wild-type peptide and other relevant analogues.[5][6] The data presented herein is crucial for researchers designing experiments to probe T cell specificity and for professionals in drug development exploring peptide-based immunomodulatory strategies.

Comparative Analysis of PLP (139-151) Analogues

The specificity of T cell clones for PLP (139-151) and its analogues is typically assessed through a battery of in vitro and in vivo assays. These assays measure key parameters of T cell activation, including proliferation, cytokine secretion, and the ability to induce or prevent EAE. The following tables summarize the performance of [Leu144]-PLP (139-151) in comparison to the wild-type peptide and other notable analogues.

Table 1: In Vitro T Cell Responses to PLP (139-151) and Analogues

Peptide AnalogueT Cell ProliferationIFN-γ Secretion (Th1 Response)IL-4 Secretion (Th2 Response)IL-10 Secretion (Regulatory Response)
Wild-Type PLP (139-151) ++++++--
[Leu144]-PLP (139-151) - (Antagonist)- (Inhibits)--
[Leu144, Arg147]-PLP (139-151) +/--+++
[Gln144]-PLP (139-151) +/--+++
Substitution at position 145 +/-+/-Not widely reportedNot widely reported

Legend:

  • +++ : Strong induction

  • ++ : Moderate induction

  • + : Weak induction

  • +/- : Variable or suboptimal induction

  • - : No induction or inhibition

Table 2: In Vivo Effects of PLP (139-151) and Analogues in EAE Models

Peptide AnalogueInduction of Active EAEPrevention of EAE (Co-immunization)Amelioration of Established EAEInduction of Regulatory T cells
Wild-Type PLP (139-151) +++N/ANoNo
[Leu144]-PLP (139-151) NoYesNoNo
[Leu144, Arg147]-PLP (139-151) NoYesYesYes
MHC Anchor-Substituted Variant (e.g., 145D) NoYesYesInduces anergy

Legend:

  • +++ : Strong induction of disease

  • N/A : Not applicable

  • Yes/No : Indicates the observed effect

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of T cell specificity. The following are protocols for key experiments cited in the comparative analysis.

T Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T cells in response to antigenic stimulation.

  • Cell Preparation: Isolate splenocytes or lymph node cells from PLP (139-151)-immunized SJL/J mice. Prepare a single-cell suspension.

  • Cell Culture: Plate 2 x 105 cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.

  • Antigen Stimulation: Add the PLP (139-151) peptide or its analogues at varying concentrations (e.g., 1-20 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Intracellular Cytokine Staining (ICS) for IFN-γ and IL-4

This method allows for the simultaneous analysis of cell surface markers and intracellular cytokines at the single-cell level.

  • Cell Stimulation: Stimulate 1-2 x 106 isolated T cells with the peptide of interest (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature. Following fixation, permeabilize the cells with a permeabilization buffer (e.g., containing saponin).[2]

  • Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD4+ T cells expressing IFN-γ or IL-4.

MHC Class II Tetramer Staining

This technique is used to identify and quantify antigen-specific T cells.

  • Cell Preparation: Enrich T cells from the lymph nodes of naïve or immunized mice.

  • Neuraminidase Treatment: Treat the T cells with neuraminidase (0.7 units/ml) in serum-free medium for 1 hour at 37°C to enhance staining.[7][8]

  • Tetramer Staining: Wash the cells and incubate them with fluorochrome-labeled I-As/PLP (139-151) tetramers (or tetramers loaded with analogue peptides) at a concentration of 30 µg/ml for 3-4 hours at 37°C in DMEM at pH 8.0.[7][8]

  • Surface Marker Staining: Following tetramer incubation, stain the cells with antibodies against surface markers such as CD4 and CD25.

  • Acquisition and Analysis: Acquire the cells on a flow cytometer and analyze the frequency of tetramer-positive cells within the CD4+ T cell population.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in assessing T cell specificity, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

TCR_Signaling_Pathway cluster_TCR_MHC TCR-pMHC Interaction cluster_proximal_signaling Proximal Signaling cluster_downstream_pathways Downstream Pathways cluster_cellular_response Cellular Response TCR TCR Lck Lck ZAP70 ZAP70 TCR->ZAP70 recruits pMHC Peptide-MHC-II pMHC->TCR Recognition CD4 CD4 CD4->Lck Lck->ZAP70 phosphorylates PLCg1 PLCγ1 LAT LAT Signalosome ZAP70->LAT phosphorylates LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK NFkB NF-κB Pathway LAT->NFkB Cytokine Cytokine Production PLCg1->Cytokine Proliferation Proliferation MAPK->Proliferation NFkB->Cytokine T_Cell_Specificity_Workflow cluster_animal_model In Vivo Model cluster_in_vitro_culture In Vitro Culture & Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Immunization 1. Immunize SJL/J Mouse with PLP (139-151) in CFA Isolation 2. Isolate Splenocytes/ Lymph Node Cells Immunization->Isolation Culture 3. Culture Cells with Peptides: - Wild-Type - [Leu144]-PLP - Other Analogues Isolation->Culture Prolif 4a. Proliferation Assay ([3H]-Thymidine or CFSE) Culture->Prolif Cytokine 4b. Cytokine Analysis (ICS or ELISA) Culture->Cytokine Tetramer 4c. MHC Tetramer Staining (Flow Cytometry) Culture->Tetramer Data 5. Quantify & Compare: - Proliferation Index - Cytokine Profiles - % Antigen-Specific Cells Prolif->Data Cytokine->Data Tetramer->Data

References

Cross-Reactivity of T cells to [Leu144]-PLP (139-151) and Native PLP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological cross-reactivity between the native proteolipid protein peptide (PLP 139-151) and its altered peptide ligand (APL), [Leu144]-PLP (139-151). The substitution of the native tryptophan (W) at position 144 with leucine (B10760876) (L) is a critical modification, as this position serves as a primary T-cell receptor (TCR) contact point. Alterations at this site can significantly modulate T-cell activation, proliferation, and cytokine profiles, with important implications for autoimmune diseases like multiple sclerosis (MS), where PLP is a key autoantigen.

Executive Summary

The native PLP (139-151) peptide is a well-established encephalitogenic epitope, primarily inducing pro-inflammatory Th1-mediated immune responses, characterized by the secretion of interferon-gamma (IFN-γ). These responses are implicated in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), an animal model for MS.[1][2] The introduction of a leucine at position 144 is expected to alter the peptide's interaction with the TCR, leading to a modified T-cell response. While direct comparative data for a single [Leu144] substitution is limited in the reviewed literature, extensive research on other substitutions at this position (e.g., glutamine, alanine) and a double mutant containing Leu144 ([Leu144, Arg147]) consistently demonstrates a shift from a Th1 to a Th2 or regulatory T-cell profile.[1][2][3][4] This shift is typically characterized by decreased proliferation of Th1 cells and the production of anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).

Comparative Immunological Data

The following tables summarize the expected and observed T-cell responses to native PLP (139-151) and its altered peptide ligands.

Peptide T-Cell Proliferation Primary Responding T-Cell Subset Reference
Native PLP (139-151)Strong proliferation of PLP-primed T-cellsTh1[2][5]
[Gln144]-PLP (139-151)Induces proliferation of cross-reactive T-cellsTh0/Th2[1]
[Ala144]-PLP (139-151)Does not stimulate proliferation of native PLP-primed Th1 clones, but stimulates Th2 clonesTh2[2]
[Leu144, Arg147]-PLP (139-151)Acts as a TCR antagonist, inhibiting proliferation of encephalitogenic Th1 cellsInduces regulatory T-cells[4]

Table 1. T-Cell Proliferative Responses to Native and Altered PLP (139-151) Peptides. This table outlines the differential effects of substitutions at position 144 on T-cell proliferation.

Peptide IFN-γ Production IL-4 Production IL-10 Production TGF-β Production Reference
Native PLP (139-151)HighLow/NoneLow/NoneLow/None[2][3]
[Gln144]-PLP (139-151)Low/ModerateHighHighNot Reported[1]
[Ala144]-PLP (139-151)Low (from Th2 clones)HighHighNot Reported[2]
[Leu144, Arg147]-PLP (139-151)LowHighHighHigh[3][4]

Table 2. Cytokine Profiles of T-Cells Stimulated with Native and Altered PLP (139-151) Peptides. This table illustrates the shift in cytokine secretion from a pro-inflammatory to an anti-inflammatory profile upon stimulation with altered peptide ligands.

Signaling Pathways and T-Cell Activation

The interaction between the peptide-MHC complex on an antigen-presenting cell (APC) and the T-cell receptor (TCR) initiates a cascade of intracellular signaling events culminating in T-cell activation, proliferation, and cytokine secretion. The substitution at a primary TCR contact residue, such as position 144 of PLP (139-151), is thought to alter the avidity and kinetics of this interaction, leading to a qualitatively different signal.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell pMHC Peptide-MHC-II TCR TCR/CD3 pMHC->TCR CD4 CD4 pMHC->CD4 Lck Lck TCR->Lck associates CD4->Lck associates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Ras_GRP Ras-GRP LAT->Ras_GRP DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC DAG->Ras_GRP Ca Ca²⁺ influx IP3->Ca NFkB NF-κB PKC->NFkB Cytokine_Gene_Expression Cytokine Gene Expression (e.g., IFN-γ, IL-2, IL-4) NFkB->Cytokine_Gene_Expression Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokine_Gene_Expression Ras Ras Ras_GRP->Ras MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokine_Gene_Expression

Figure 1. Simplified T-Cell Activation Signaling Pathway. This diagram illustrates the key signaling molecules and pathways initiated upon TCR engagement with a peptide-MHC complex on an APC.

A lower-avidity interaction, as is hypothesized for [Leu144]-PLP, may lead to incomplete or altered phosphorylation of downstream signaling molecules, thereby skewing the transcriptional program away from a Th1 phenotype and towards a Th2 or anergic state.

Experimental Protocols

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Methodology:

  • Cell Preparation: Isolate splenocytes or lymph node cells from immunized mice and prepare a single-cell suspension.

  • CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with cold complete RPMI medium and wash the cells.

  • Cell Culture and Stimulation: Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well plate. Add native PLP (139-151) or [Leu144]-PLP (139-151) at various concentrations (e.g., 10-100 µg/mL). Include unstimulated (media only) and positive (e.g., anti-CD3/CD28) controls.

  • Incubation: Culture the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4). Analyze by flow cytometry, gating on the live CD4+ T-cell population. Proliferation is measured by the serial dilution of CFSE fluorescence.

CFSE_Assay_Workflow CFSE T-Cell Proliferation Assay Workflow Isolate_Cells Isolate Splenocytes/ Lymph Node Cells Label_CFSE Label cells with CFSE Isolate_Cells->Label_CFSE Plate_Cells Plate cells in 96-well plate Label_CFSE->Plate_Cells Stimulate Add Peptides (Native PLP, [Leu144]-PLP) and Controls Plate_Cells->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Stain_Antibodies Stain with surface marker antibodies (e.g., anti-CD4) Incubate->Stain_Antibodies Analyze_FCM Analyze by Flow Cytometry Stain_Antibodies->Analyze_FCM Quantify Quantify proliferation by CFSE dilution Analyze_FCM->Quantify

Figure 2. Experimental workflow for a CFSE-based T-cell proliferation assay.

Cytokine Analysis (ELISA or Cytometric Bead Array)

This protocol is for quantifying the secretion of specific cytokines into the cell culture supernatant.

Methodology:

  • Cell Culture and Stimulation: Set up cell cultures as described in the T-cell proliferation assay (steps 1 and 3).

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-10) in the supernatants using a commercial ELISA kit or a cytometric bead array (CBA) according to the manufacturer's instructions.

Logical Framework for Cross-Reactivity Assessment

The assessment of T-cell cross-reactivity between native and altered peptide ligands follows a logical progression from initial binding and activation to the resulting functional phenotype of the responding T-cells.

Logical_Framework Logical Framework for Cross-Reactivity Assessment Peptide_MHC Peptide Binding to MHC-II TCR_Interaction TCR Interaction & Avidity Peptide_MHC->TCR_Interaction T_Cell_Activation T-Cell Activation (Signal Transduction) TCR_Interaction->T_Cell_Activation Proliferation T-Cell Proliferation (CFSE Assay) T_Cell_Activation->Proliferation Cytokine_Profile Cytokine Secretion (ELISA/CBA) T_Cell_Activation->Cytokine_Profile Functional_Phenotype Functional Phenotype (Th1, Th2, Treg) Proliferation->Functional_Phenotype Cytokine_Profile->Functional_Phenotype

Figure 3. Logical relationship of experimental readouts in cross-reactivity studies.

Conclusion

The substitution of tryptophan with leucine at position 144 of the PLP (139-151) peptide represents a promising strategy for modulating the autoimmune response. Based on data from analogous altered peptide ligands, it is highly probable that [Leu144]-PLP (139-151) will exhibit reduced stimulation of encephalitogenic Th1 cells and instead promote a cross-reactive T-cell population with a regulatory or Th2 phenotype. This is likely to be characterized by decreased IFN-γ production and increased secretion of IL-4 and IL-10. Such APLs hold therapeutic potential for autoimmune diseases by shifting the immune balance from a pro-inflammatory to an anti-inflammatory state. Further direct comparative studies are warranted to fully elucidate the specific immunological profile of the [Leu144]-PLP (139-151) peptide.

References

[Leu144]-PLP (139-151): A Comparative Review of a Potential Immunotherapy for Autoimmune Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of validation studies on [Leu144]-PLP (139-151), a modified peptide fragment of myelin proteolipid protein (PLP). It is intended to offer an objective comparison of its performance against its native counterpart and other alternatives, supported by available experimental data. This document is designed to assist researchers and professionals in the fields of immunology and drug development for autoimmune diseases like multiple sclerosis.

Introduction to [Leu144]-PLP (139-151)

[Leu144]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein fragment PLP (139-151). The native peptide is known to be encephalitogenic, meaning it can induce an autoimmune response against the myelin sheath of the central nervous system, leading to experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The [Leu144]-PLP (139-151) variant, specifically [Leu144, Arg147]-PLP (139-151), has been engineered with amino acid substitutions at key T-cell receptor (TCR) contact sites. These modifications are intended to alter its immunological properties, transforming it from an activator of autoimmune responses into a potential therapeutic agent.

Mechanism of Action

[Leu144]-PLP (139-151) is designed to act as a T-cell receptor (TCR) antagonist. In vitro studies have shown that it can block the activation of encephalitogenic Th1 cells, which are key drivers of the autoimmune attack in EAE.[1] However, its in vivo mechanism appears to be more complex. Evidence suggests that rather than simply blocking the TCR, preimmunization with [Leu144, Arg147]-PLP (139-151) induces a population of regulatory T cells.[1] These regulatory T cells are capable of "bystander suppression," meaning they can suppress the autoimmune response to the native PLP peptide and even other myelin antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) and myelin basic protein (MBP).[1] This induction of regulatory T cells is a critical aspect of its therapeutic potential.

dot

Simplified Signaling Pathway of [Leu144]-PLP (139-151) in EAE cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC-II MHC-II TCR TCR MHC-II->TCR Presents to MHC-II->TCR Presents to Th1 Encephalitogenic Th1 Cell TCR->Th1 Activates Treg Regulatory T-Cell (Treg) TCR->Treg Induces Inflammation Inflammation & Demyelination (EAE) Th1->Inflammation Promotes Treg->Inflammation Suppresses via Suppression Bystander Suppression Treg->Suppression Native_PLP Native PLP (139-151) Native_PLP->MHC-II Binds to Leu144_PLP [Leu144]-PLP (139-151) Leu144_PLP->MHC-II Binds to General Experimental Workflow for EAE Induction and Assessment cluster_Induction EAE Induction cluster_Monitoring Monitoring and Analysis Peptide_Prep Prepare Peptide/ CFA Emulsion Immunization Subcutaneous Immunization Peptide_Prep->Immunization PTX Pertussis Toxin (i.p., optional) Immunization->PTX Daily_Scoring Daily Clinical Scoring PTX->Daily_Scoring Disease Onset Immune_Analysis Immunological Analysis (Cytokines, T-cell proliferation) Daily_Scoring->Immune_Analysis At study endpoint Histology Histopathological Analysis of CNS Immune_Analysis->Histology

References

Safety Operating Guide

Safe Disposal of [Leu144]-PLP (139-151): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of [Leu144]-PLP (139-151), a mutated peptide fragment of the myelin proteolipid protein. While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1]

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

Recommended PPE:

  • Respiratory Protection: A government-approved respirator may be necessary if ventilation is inadequate.[2]

  • Eye Protection: Chemical safety goggles are recommended to prevent accidental splashes.[2]

  • Hand Protection: Wear suitable protective gloves.[2][3]

  • Body Protection: An appropriate protective lab coat or clothing should be worn.[2][3]

Safe Handling Practices:

  • Always handle the substance in a well-ventilated area.[3]

  • Avoid direct contact with skin and eyes.[2][3]

  • Prevent the formation of dust and aerosols.[3]

  • Keep the substance away from ignition sources, heat, and open flames as a precautionary measure.[2]

  • Strong oxidizing agents are incompatible with this substance.[2]

II. Disposal Procedures for Unused [Leu144]-PLP (139-151)

The appropriate disposal method for [Leu144]-PLP (139-151) depends on the quantity of waste.

For Small Quantities: Smaller amounts of the substance may be suitable for disposal with household waste, though it is crucial to consult and comply with local and institutional regulations.[1]

For Larger Quantities and Spills: For larger quantities or in the event of a spill, the following steps should be taken:

  • Containment: Prevent further spillage or leakage if it is safe to do so.[3] Do not allow the chemical to enter drains or sewer systems.[1][3]

  • Absorption: Absorb the spilled material using an inert absorbent such as sand or vermiculite.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][3]

  • Decontamination: After the material has been collected, ventilate the area and thoroughly wash the spill site.[2]

  • Final Disposal: The waste material can be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]

III. Disposal of Contaminated Packaging

Proper disposal of the packaging that contained [Leu144]-PLP (139-151) is also essential.

  • Decontamination: Containers can be triple-rinsed (or the equivalent) with an appropriate solvent.[3]

  • Recycling or Reconditioning: After thorough cleaning, the packaging may be offered for recycling or reconditioning.[3]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]

IV. Quantitative Data Summary

While no quantitative data directly pertains to disposal procedures, the following table summarizes key chemical and storage information for [Leu144]-PLP (139-151) and its common variant [Leu144,Arg147]-PLP (139-151).

Property[Leu144]-PLP (139-151)[Leu144,Arg147]-PLP (139-151)
Molecular Formula C67H105N19O17C67H110N20O17
Molecular Weight 1448.671467.7
Storage Temperature -20°C for 3 years (powder)-20 to -80°C
Appearance White powderFreeze dried solid
Solubility Soluble in appropriate solventsSoluble in dilute acid

Data sourced from various suppliers and may vary slightly.[2][4][5]

V. Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of [Leu144]-PLP (139-151).

start Start: Assess Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Determine Quantity of Waste ppe->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity / Spill assess_quantity->large_quantity Large/Spill consult_regs Consult Local/Institutional Regulations small_quantity->consult_regs contain_spill Contain Spill & Prevent Entry to Drains large_quantity->contain_spill household_waste Dispose with Household Waste (if permitted) consult_regs->household_waste end End: Disposal Complete household_waste->end absorb_material Absorb with Inert Material (Sand, Vermiculite) contain_spill->absorb_material collect_waste Collect in a Closed, Labeled Container absorb_material->collect_waste licensed_disposal Dispose via Licensed Chemical Destruction or Incineration collect_waste->licensed_disposal decontaminate_area Decontaminate Spill Area licensed_disposal->decontaminate_area decontaminate_area->end

Caption: Disposal workflow for [Leu144]-PLP (139-151).

References

Personal protective equipment for handling [Leu144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like [Leu144]-PLP (139-151) is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While some safety data sheets (SDS) indicate that this substance is not classified as hazardous, it is prudent to handle it with care, as the toxicological properties of many synthetic peptides have not been fully investigated[1].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling [Leu144]-PLP (139-151). The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2][3][4][5]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[2][3] Consider double-gloving for added protection, especially when handling concentrated solutions.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][6][7]
Respiratory Protection Respirator/Dust MaskRecommended when working with the lyophilized powder to avoid inhalation of fine particles.[2][3][5] The type of respirator should be selected based on a risk assessment.

Operational Plan: From Receipt to Disposal

Proper handling and storage are critical to maintain the stability and integrity of [Leu144]-PLP (139-151).

Receiving and Storage:

  • Upon receipt, store the lyophilized peptide in a tightly sealed container in a cool, dry, and dark place, preferably at -20°C or colder for long-term storage.[1][8][9]

  • Peptides can be shipped at room temperature and stored at 4°C for short-term use.[10]

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[5][9][10]

Handling and Preparation:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form.[6][11]

  • Before reconstitution, centrifuge the vial to ensure the peptide powder is at the bottom.[9]

  • When reconstituting, use high-purity water or an appropriate sterile buffer.[7] For peptides with low aqueous solubility, it may be necessary to first dissolve them in a small amount of an organic solvent like DMSO or acetonitrile (B52724) and then dilute with an aqueous buffer.

  • Gently swirl or vortex to dissolve the peptide completely.[2] Avoid vigorous shaking.

  • For peptides containing cysteine, methionine, or tryptophan, use oxygen-free buffers to prevent oxidation.[10]

Storage of Peptide Solutions:

  • The shelf-life of peptides in solution is limited.[8]

  • For optimal storage, use sterile buffers at a pH of 5-6.[1]

  • Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10]

  • Store aliquots at -20°C or colder.[1][8][10]

Disposal Plan

All waste containing [Leu144]-PLP (139-151) should be treated as chemical waste.

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[2]

  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2][6]

  • Disposal Method: Dispose of all waste through approved chemical waste channels in accordance with federal, state, and local environmental regulations.[7] Never pour peptide solutions or reagents into public drains.[7]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal b1 Receive and Log [Leu144]-PLP (139-151) b2 Store Lyophilized Peptide (-20°C or colder, desiccated) b1->b2 b3 Equilibrate to Room Temperature in Desiccator b2->b3 b4 Weigh Powder in Fume Hood b3->b4 b5 Reconstitute with Appropriate Solvent b4->b5 b6 Aliquot into Single-Use Vials b5->b6 b7 Store Aliquots (-20°C or colder) b6->b7 c1 Retrieve Aliquot b7->c1 Ready for Use c2 Thaw and Use in Experiment c1->c2 d1 Collect Contaminated Solid Waste (tips, gloves) c2->d1 Generate Solid Waste d2 Collect Unused Peptide and Liquid Waste c2->d2 Generate Liquid Waste d3 Store in Labeled Hazardous Waste Container d1->d3 d2->d3 d4 Dispose via Approved Chemical Waste Protocol d3->d4

Caption: Workflow for handling [Leu144]-PLP (139-151) from receipt to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.